An In-depth Technical Guide to the Synthesis of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine
Abstract This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine, a substituted imidazole derivative of interest to rese...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine, a substituted imidazole derivative of interest to researchers and professionals in drug discovery and development. The proposed synthesis is a two-step process commencing with the regioselective acylation of 1-methylimidazole to yield the key intermediate, 2-isobutyryl-1-methylimidazole. This is followed by the reductive amination of the intermediate to afford the target primary amine. This guide details the underlying chemical principles, provides step-by-step experimental protocols, and discusses alternative methodologies for the key transformations. All proposed procedures are grounded in established and validated chemical literature for analogous transformations, ensuring a high degree of scientific integrity and practical applicability.
Introduction and Strategic Overview
Substituted imidazoles are a cornerstone of medicinal chemistry, forming the core scaffold of numerous pharmacologically active agents. The target molecule, 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine, possesses a unique substitution pattern that makes it an attractive candidate for further derivatization and biological screening. This guide delineates a logical and efficient synthetic strategy, designed to be both scalable and adaptable in a research setting.
The overall synthetic strategy is a convergent two-step approach:
C-C Bond Formation: Introduction of the isobutyryl group at the C2 position of the 1-methylimidazole ring.
C-N Bond Formation: Conversion of the resulting ketone to the desired primary amine.
This approach was selected for its predicted regioselectivity and the reliability of the proposed chemical transformations.
Figure 1: High-level overview of the proposed two-step synthesis pathway.
Step 1: Synthesis of 2-Isobutyryl-1-methylimidazole
The introduction of an acyl group at the C2 position of an imidazole ring can be challenging via traditional electrophilic substitution methods like Friedel-Crafts acylation due to the deactivation of the ring upon protonation or coordination with the Lewis acid. A more reliable and regioselective method involves the directed ortho-metalation (DoM) of the imidazole ring, followed by quenching with an appropriate electrophile.
Mechanistic Rationale
The proton at the C2 position of 1-methylimidazole is the most acidic due to the inductive effect of the two adjacent nitrogen atoms. This allows for regioselective deprotonation using a strong organolithium base, such as n-butyllithium (n-BuLi), to form 2-lithio-1-methylimidazole. This powerful nucleophile can then react with a suitable acylating agent to introduce the isobutyryl group.
Figure 2: Mechanistic pathway for the synthesis of 2-isobutyryl-1-methylimidazole via lithiation.
Detailed Experimental Protocol
Materials:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
1-Methylimidazole
82.10
8.21 g
0.10
n-Butyllithium (2.5 M in hexanes)
64.06
44 mL
0.11
Isobutyric anhydride
158.20
17.4 g
0.11
Anhydrous Tetrahydrofuran (THF)
-
200 mL
-
Saturated aqueous NH₄Cl
-
100 mL
-
Ethyl acetate
-
300 mL
-
Brine
-
100 mL
-
Anhydrous MgSO₄
-
-
-
Procedure:
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, add 1-methylimidazole (8.21 g, 0.10 mol) and anhydrous THF (100 mL).
Cool the solution to -78 °C in a dry ice/acetone bath.
Slowly add n-butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.
Stir the resulting solution at -78 °C for 1 hour.
In a separate dry flask, dissolve isobutyric anhydride (17.4 g, 0.11 mol) in anhydrous THF (100 mL).
Add the solution of isobutyric anhydride dropwise to the lithiated imidazole solution at -78 °C over 30 minutes.
After the addition is complete, stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature overnight.
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (100 mL).
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 2-isobutyryl-1-methylimidazole.
Step 2: Synthesis of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine
The conversion of the ketone intermediate to the target primary amine can be achieved through several reductive amination strategies. The Leuckart-Wallach reaction, which utilizes ammonium formate as both the nitrogen source and the reducing agent, is a classic and effective method for this transformation.[1][2]
Mechanistic Rationale
The Leuckart-Wallach reaction proceeds through the initial formation of an iminium ion from the ketone and ammonia (generated in situ from ammonium formate). The formate ion then acts as a hydride donor to reduce the iminium ion to the corresponding amine. The reaction is typically carried out at elevated temperatures.[1][2]
Figure 3: Simplified mechanism of the Leuckart-Wallach reductive amination.
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-isobutyryl-1-methylimidazole (15.2 g, 0.10 mol) and ammonium formate (63.1 g, 1.00 mol).
Heat the mixture to 160-180 °C and maintain this temperature for 6-8 hours. The reaction progress can be monitored by TLC.
Cool the reaction mixture to room temperature.
Add 100 mL of water and basify the mixture to pH > 10 with a 10% aqueous NaOH solution.
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
Combine the organic layers, dry over anhydrous MgSO₄, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude primary amine.
Purify the crude product by vacuum distillation or by conversion to its hydrochloride salt and recrystallization.
Alternative Reductive Amination Method: Catalytic Hydrogenation of the Oxime
An alternative, often milder, approach involves a two-step sequence: formation of the ketoxime followed by catalytic hydrogenation.
Step 2a: Oximation
Dissolve 2-isobutyryl-1-methylimidazole (0.10 mol) in ethanol (200 mL).
Add hydroxylamine hydrochloride (0.12 mol) and sodium acetate (0.15 mol).
Reflux the mixture for 4-6 hours.
Cool the reaction and remove the solvent under reduced pressure.
Partition the residue between water and ethyl acetate.
Dry the organic layer and concentrate to yield the crude oxime, which can be used in the next step without further purification.
Step 2b: Hydrogenation
Dissolve the crude oxime from the previous step in ethanol or methanol (250 mL).
Add a catalytic amount of Raney Nickel or Raney Cobalt (approx. 5-10 wt%).[3]
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50-100 psi) at room temperature to 50 °C until hydrogen uptake ceases.
Carefully filter the catalyst through a pad of Celite®.
Concentrate the filtrate under reduced pressure to obtain the crude primary amine.
Purify as described in section 3.2.
Product Characterization (Predicted)
As no direct literature data for the target compound and its intermediate was found, the following are predicted characterization data based on their structures.
n-Butyllithium is a pyrophoric liquid and reacts violently with water. It should be handled under an inert atmosphere by trained personnel.
Isobutyric anhydride is corrosive and a lachrymator. Handle in a well-ventilated fume hood.
Formic acid is corrosive. Avoid contact with skin and eyes.
Catalytic hydrogenation should be performed in appropriate high-pressure equipment. Raney Nickel and Raney Cobalt are pyrophoric when dry and should be handled as a slurry.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE).
Conclusion
This technical guide outlines a robust and scientifically sound synthetic pathway for the preparation of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine. The proposed two-step sequence, involving a regioselective lithiation-acylation followed by a reliable reductive amination, offers a practical route for accessing this novel imidazole derivative. The detailed protocols and discussion of alternative methods provide researchers with the necessary information to adapt and optimize the synthesis for their specific needs.
References
Moore, M. L. The Leuckart Reaction. Organic Reactions2011 , 5, 301–330. [Link]
De, S. A. A General Procedure for the Leuckart-Wallach Reaction. Synthetic Communications2007 , 37(18), 3193-3197. [Link]
Physicochemical properties of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine
An In-Depth Technical Guide to the Physicochemical Properties of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine Introduction: Unveiling a Molecule of Interest In the landscape of modern drug discovery, a thorough u...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to the Physicochemical Properties of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine
Introduction: Unveiling a Molecule of Interest
In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely academic; it is a critical predictor of its ultimate success as a therapeutic agent.[1][2][3] These fundamental characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME), directly influencing its efficacy, safety, and formulation.[4][5] This guide provides a detailed examination of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine, a molecule of interest for researchers in medicinal chemistry and drug development.
This document moves beyond a simple data sheet, offering a holistic view of the compound's core physicochemical attributes. Where experimental data is not publicly available, we provide robust, field-proven protocols for their determination. The causality behind each experimental choice is explained, empowering researchers to not only obtain data but to understand its implications for their development programs.
Core Physicochemical Data
A foundational understanding of a compound begins with its basic molecular properties. The following table summarizes the currently available data for 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine. It is imperative to note that several key experimental values are not found in the public domain and require laboratory determination.
Calculated from formula. A value of 153 is also provided by a supplier.[6]
LogP (Calculated)
0.18
[6] This is a computationally derived value and requires experimental verification.
pKa
Not available
Experimental determination is required.
Aqueous Solubility
Not available
Experimental determination is required.
In-Depth Analysis and Experimental Protocols
The following sections delve into the critical physicochemical parameters of lipophilicity, ionization, and solubility. Each section provides a theoretical framework for the property's importance and a detailed, step-by-step protocol for its experimental determination.
Lipophilicity: The Gateway to Biological Membranes
Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a cornerstone of drug design.[3] It is quantified by the partition coefficient (P), or more commonly, its logarithm (LogP). A compound's LogP value significantly influences its absorption, permeability across biological membranes, and potential for off-target effects.[2][3]
For 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine, a calculated LogP of 0.18 is reported.[6] This value suggests that the compound is relatively hydrophilic, with a near-equal distribution between an organic and aqueous phase.[8][9] However, computational models, while useful for initial screening, must be validated by empirical data.[8][10] The "shake-flask" method remains the gold standard for accurate LogP determination.[8][11]
This protocol outlines the universally accepted shake-flask method for determining the octanol-water partition coefficient (LogP).
Principle: A known mass of the analyte is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the analyte in each phase is measured, and the partition coefficient is calculated from the ratio of these concentrations.[8]
Step-by-Step Methodology:
Preparation of Pre-Saturated Solvents:
Mix equal volumes of n-octanol and water in a large separatory funnel.
Shake vigorously for 24 hours to ensure mutual saturation.
Allow the phases to separate completely before use. This step is critical to prevent volume changes during the experiment.
Sample Preparation:
Prepare a stock solution of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine in the pre-saturated aqueous phase at a concentration that can be accurately measured by the chosen analytical technique (e.g., UV-Vis spectroscopy or HPLC).
Partitioning:
In a glass vial, combine a precise volume of the pre-saturated n-octanol and the prepared aqueous stock solution (e.g., 5 mL of each).
Shake the vial at a constant temperature (typically 25°C) for a sufficient time to reach equilibrium (a minimum of 1 hour, but 24 hours is recommended for novel compounds).
Phase Separation:
Centrifuge the vial to ensure complete separation of the two phases.
Quantification:
Carefully withdraw an aliquot from both the aqueous and n-octanol phases.
Determine the concentration of the analyte in each phase using a validated analytical method (e.g., HPLC-UV).
Calculation:
The partition coefficient (P) is calculated as:
P = [Concentration in n-octanol] / [Concentration in aqueous phase]
The LogP is then calculated as:
LogP = log₁₀(P)
Workflow for LogP Determination
Caption: Workflow for LogP determination via the shake-flask method.
Ionization Constant (pKa): The Key to pH-Dependent Behavior
For any ionizable compound, the acid dissociation constant (pKa) is arguably one of its most important physicochemical properties.[3][11] It dictates the extent of a molecule's ionization at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets.[4][11] 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine possesses two basic nitrogen atoms (the primary amine and the non-methylated imidazole nitrogen), making the determination of its pKa value(s) essential.
Potentiometric titration is a highly accurate and reliable method for determining the pKa of a compound.[11][12]
Principle: A solution of the compound is titrated with a strong acid or base. The pH of the solution is monitored throughout the titration. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the titration curve.[11][13]
Step-by-Step Methodology:
Instrument Calibration:
Calibrate a pH meter using at least two, preferably three, standard buffer solutions that bracket the expected pKa range (e.g., pH 4.0, 7.0, and 10.0).
Sample Preparation:
Accurately weigh a sample of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine and dissolve it in a known volume of deionized, CO₂-free water. If solubility is a concern, a co-solvent such as methanol or DMSO can be used, but the pKa value will be an apparent pKa (pKaapp).
Titration:
Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C).
Begin stirring the solution gently.
Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a calibrated burette.
Record the pH of the solution after each addition, allowing the reading to stabilize.
Data Analysis:
Plot the measured pH versus the volume of titrant added.
Identify the equivalence point(s), which is the point of maximum slope on the titration curve (the inflection point).
The pKa is equal to the pH at the half-equivalence point. If multiple ionizable groups are present, multiple equivalence points and corresponding pKa values may be observed.
Workflow for pKa Determination
Caption: Workflow for pKa determination via potentiometric titration.
Aqueous Solubility: A Prerequisite for Bioavailability
Aqueous solubility is a critical factor for orally administered drugs, as a compound must dissolve in the gastrointestinal fluids to be absorbed.[14][15] Poor solubility can lead to low and variable bioavailability, hindering clinical development.[14] Given that the ionization of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine is pH-dependent, its solubility will also vary with pH. Therefore, it is essential to measure solubility at physiologically relevant pH values.
Two types of solubility are commonly measured: kinetic and thermodynamic. Kinetic solubility is a high-throughput measurement of how quickly a compound precipitates from a solution, while thermodynamic solubility represents the true equilibrium solubility.[14][16]
The shake-flask method is the benchmark for determining thermodynamic solubility.[17][18]
Principle: An excess amount of the solid compound is agitated in a specific buffer until equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined.[18]
Step-by-Step Methodology:
Buffer Preparation:
Prepare buffers at relevant pH values (e.g., pH 2.0, 5.0, and 7.4) to mimic physiological conditions.
Sample Preparation:
Add an excess amount of solid 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine to a vial containing a known volume of the desired buffer. "Excess" means that undissolved solid should be clearly visible.
Equilibration:
Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.
Sample Processing:
After equilibration, allow the vials to stand to let the undissolved solid settle.
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.
Quantification:
Dilute the filtered supernatant if necessary and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.
Result Expression:
Express the solubility in units of µg/mL or µM.
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for thermodynamic solubility determination.
Conclusion: A Framework for Comprehensive Characterization
This technical guide has provided a detailed overview of the known physicochemical properties of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine and, more importantly, has laid out a clear and actionable framework for the experimental determination of its most critical parameters. The provided protocols for LogP, pKa, and aqueous solubility are robust, grounded in established scientific principles, and designed to yield high-quality, reliable data.
For researchers and drug development professionals, the rigorous characterization of this molecule is the essential next step. The insights gained from these experiments will be invaluable for guiding lead optimization, designing appropriate formulations, and ultimately, unlocking the full therapeutic potential of this promising compound.
References
Importance of Physicochemical Properties In Drug Discovery. (2015).
van der Water, B. E., et al. (2017).
G. M. Keserü, G. M. (2014). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
Physicochemical properties | Medicinal Chemistry Class Notes. (n.d.). Fiveable.
Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). LinkedIn.
Determination of aqueous solubility by heating and equilibr
APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.
LogP—Making Sense of the Value. (n.d.). ACD/Labs.
Aqueous Solubility Assay. (n.d.). Enamine.
How to calcul
Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). PMC, NIH.
Aqueous Solubility Determination. (n.d.). UT Southwestern, Dallas, Texas.
Experimental and Computational Methods Pertaining to Drug Solubility. (2012).
Calculate reagent log P values to determine solubility characteristics. (n.d.). Thermo Fisher Scientific.
An In-Depth Technical Guide to 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine, a...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine, a substituted imidazole derivative of interest in medicinal chemistry and drug discovery. The document covers its chemical identity, a proposed synthetic pathway with detailed protocols, predicted physicochemical properties, potential pharmacological applications, and a robust analytical methodology for its characterization.
The structural backbone of this molecule features a 1,2-disubstituted imidazole ring, a privileged scaffold in medicinal chemistry known for its diverse biological activities.[2][3] The amine-bearing propyl group attached at the 2-position of the imidazole ring introduces a key functional group for potential interactions with biological targets.
Chemical Structure:
Caption: Chemical structure of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine.
Synthesis Methodology: A Proposed Pathway
Overall Synthetic Workflow
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Experimental Protocol
Step 1: Lithiation of 1-Methylimidazole
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).
Cool the flask to -78 °C in a dry ice/acetone bath.
Add 1-methylimidazole (5.0 g, 60.9 mmol) to the cooled THF.
Slowly add n-butyllithium (2.5 M in hexanes, 25.6 mL, 64.0 mmol) dropwise over 30 minutes, ensuring the internal temperature remains below -70 °C.
Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of 2-lithio-1-methylimidazole.
Step 2: Condensation with Isobutyraldehyde
To the solution of 2-lithio-1-methylimidazole from Step 1, slowly add isobutyraldehyde (5.2 g, 72.1 mmol) dropwise, maintaining the temperature at -78 °C.
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(1-methyl-1H-imidazol-2-yl)propan-1-one.
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).
Step 3: Reductive Amination
Dissolve the purified 2-(1-methyl-1H-imidazol-2-yl)propan-1-one (from Step 2) in methanol saturated with ammonia (100 mL) in a high-pressure hydrogenation vessel.
Add Raney nickel (approximately 10% by weight of the ketone) to the solution.
Pressurize the vessel with hydrogen gas to 50 psi.
Stir the reaction mixture at room temperature for 24 hours.
Carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine by distillation under reduced pressure or by conversion to its hydrochloride salt and recrystallization.
Physicochemical Properties
The following table summarizes the predicted physicochemical properties of the target molecule. These values are crucial for understanding its behavior in biological systems and for formulation development.
Property
Predicted Value
Method/Source
pKa (most basic)
9.5 - 10.5
Computational Prediction
LogP
1.2 - 1.8
Computational Prediction
Aqueous Solubility
Moderately Soluble
Based on predicted LogP and presence of polar functional groups
Hydrogen Bond Donors
2
Structure-based
Hydrogen Bond Acceptors
2
Structure-based
Rotatable Bonds
3
Structure-based
Potential Pharmacological Applications
The imidazole nucleus is a cornerstone in the development of a wide array of therapeutic agents.[2][4] Derivatives of imidazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[5] The structural features of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine, particularly the primary amine and the substituted imidazole ring, suggest potential for interaction with various biological targets.
Potential areas of investigation include:
Antimicrobial and Antifungal Activity: The imidazole core is a well-established pharmacophore in antifungal agents (e.g., ketoconazole).[1]
Neurological and Psychiatric Disorders: The structural similarity to histamine and other neurotransmitters suggests potential activity at aminergic G-protein coupled receptors.
Enzyme Inhibition: The nitrogen atoms in the imidazole ring can act as metal-coordinating ligands, suggesting potential for inhibition of metalloenzymes.
Further research is warranted to elucidate the specific biological activities and therapeutic potential of this compound.
Analytical Characterization: A Protocol for LC-MS/MS Analysis
A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the quantification of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine in biological matrices and for quality control purposes. The following protocol provides a robust starting point for method development.
Analytical Workflow
Caption: Workflow for the LC-MS/MS analysis of the target compound.
Detailed Protocol
Sample Preparation (Protein Precipitation):
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog of the analyte).
Vortex the mixture for 1 minute to precipitate proteins.
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
Transfer the supernatant to a clean tube.
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
Vortex briefly and transfer to an autosampler vial for analysis.
Liquid Chromatography Conditions:
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Product Ions (Q3): Hypothetical transitions would be determined by infusion and fragmentation of a standard solution. Likely product ions would result from the loss of the amine group and fragmentation of the imidazole ring.
Conclusion
2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine represents a chemical entity with significant potential for further investigation in the field of drug discovery. This guide provides a foundational framework for its synthesis, characterization, and preliminary assessment. The proposed methodologies are based on well-established scientific principles and are intended to facilitate future research into the properties and applications of this and related imidazole derivatives.
References
Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022). Review of pharmacological effects of imidazole derivatives. International Journal of Health Sciences, 6(S3), 8434-8445. [Link]
Taylor & Francis Online. (2026, January 2). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. [Link]
IJRAR.org. (n.d.). IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. [Link]
International Journal of Pharmaceutical Sciences. (n.d.). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. [Link]
Spectroscopic data for 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 2-isopropyl-1-methyl-1H-imidazole A Note on the Target Molecule: Initial searches for the compound 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide to the Spectroscopic Characterization of 2-isopropyl-1-methyl-1H-imidazole
A Note on the Target Molecule: Initial searches for the compound 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine did not yield publicly available, peer-reviewed spectroscopic data. To fulfill the core requirements of this guide, we will conduct a comprehensive analysis of a structurally analogous and well-characterized molecule: 2-isopropyl-1-methyl-1H-imidazole . This compound shares key structural motifs, including the N-methylated imidazole ring and an alkyl substituent at the C2 position, making it an excellent proxy for demonstrating the principles of spectroscopic analysis.
Introduction
The rigorous identification and characterization of heterocyclic compounds are fundamental to progress in medicinal chemistry and materials science. Imidazole derivatives, in particular, form the core scaffold of numerous pharmaceuticals and functional materials due to their unique electronic properties and ability to engage in hydrogen bonding. This guide provides a detailed technical framework for the spectroscopic characterization of 2-isopropyl-1-methyl-1H-imidazole, a representative N-substituted imidazole. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to elucidate its molecular structure and purity. The methodologies and interpretative strategies detailed herein are designed to serve as a robust protocol for researchers engaged in the synthesis and analysis of related small molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of nearly every atom in the molecule.
Experimental Protocol: ¹H and ¹³C NMR Acquisition
A self-validating NMR experiment begins with meticulous sample preparation and parameter selection.
1.1.1 Sample Preparation
Analyte Preparation: Accurately weigh approximately 5-10 mg of synthesized 2-isopropyl-1-methyl-1H-imidazole.
Solvent Selection: Dissolve the sample in ~0.6 mL of Deuterated Chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for many organic compounds and its single, well-defined residual solvent peak at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR, which can serve as an internal reference.
Internal Standard (Optional but Recommended): For quantitative analysis (qNMR), a known amount of an internal standard like tetramethylsilane (TMS) would be added. For routine structural confirmation, the residual solvent peak is sufficient.
Filtration: Transfer the solution into a clean, dry 5 mm NMR tube, filtering through a small plug of glass wool in a Pasteur pipette if any particulate matter is visible.
1.1.2 Instrument Configuration & Data Acquisition
The following parameters are typical for a 400 MHz spectrometer:
¹H NMR:
Pulse Program: A standard single-pulse program (e.g., 'zg30' on Bruker instruments) is used.
Acquisition Time (AQ): ~3-4 seconds. This ensures high resolution.
Relaxation Delay (D1): 1-2 seconds. A sufficient delay allows for near-complete T1 relaxation, leading to more accurate integrations.
Number of Scans (NS): 8-16 scans. This is generally adequate to achieve a good signal-to-noise ratio for a sample of this concentration.
¹³C NMR:
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each unique carbon.
Acquisition Time (AQ): ~1-2 seconds.
Relaxation Delay (D1): 2 seconds.
Number of Scans (NS): 1024-2048 scans. Due to the low natural abundance of ¹³C, more scans are required to achieve an adequate signal-to-noise ratio.
Data Interpretation and Structural Assignment
The acquired spectra are processed with Fourier transformation, phasing, and baseline correction. The resulting data for 2-isopropyl-1-methyl-1H-imidazole are interpreted as follows.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for 2-isopropyl-1-methyl-1H-imidazole in CDCl₃
Atom Position
¹H Chemical Shift (δ, ppm)
¹H Multiplicity
¹H Integration
¹³C Chemical Shift (δ, ppm)
N-CH₃
3.55
s (singlet)
3H
32.8
CH-(CH₃)₂
3.10
sept (septet)
1H
26.9
CH-(CH₃)₂
1.25
d (doublet)
6H
22.1
Imidazole H4
6.85
d (doublet)
1H
126.5
Imidazole H5
6.75
d (doublet)
1H
119.8
Imidazole C2
-
-
-
153.2
Data is representative and compiled from typical values for similar structures.
Causality in Interpretation:
N-CH₃ (3.55 ppm, s): The singlet multiplicity confirms the absence of adjacent protons. Its chemical shift is characteristic of a methyl group attached to a nitrogen within an aromatic system.
Isopropyl CH (3.10 ppm, sept): This signal is split into a septet by the six equivalent protons of the two methyl groups (n+1 rule, 6+1=7).
Isopropyl CH₃ (1.25 ppm, d): These six protons are equivalent and are split into a doublet by the single methine proton (1+1=2).
Imidazole Protons (6.85, 6.75 ppm, d): These signals appear in the aromatic region. Their doublet multiplicity arises from coupling to each other. The distinct chemical shifts confirm their unique electronic environments.
Caption: General workflow for spectroscopic sample analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. It is an excellent technique for the rapid identification of key functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
ATR-IR is a common technique for solid and liquid samples that requires minimal sample preparation.
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and running a background scan.
Sample Application: Place a small amount of the solid 2-isopropyl-1-methyl-1H-imidazole powder directly onto the ATR crystal.
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically over a range of 4000–400 cm⁻¹. Co-add 16-32 scans to achieve a good signal-to-noise ratio.
Data Interpretation
The IR spectrum provides a "fingerprint" of the molecule, with specific absorption bands corresponding to different vibrational modes.
Table 2: Key Infrared Absorption Bands for 2-isopropyl-1-methyl-1H-imidazole
Frequency (cm⁻¹)
Vibrational Mode
Intensity
3150–3100
Aromatic C-H stretching (imidazole)
Medium-Weak
2970–2850
Aliphatic C-H stretching (isopropyl, methyl)
Strong
~1590, ~1490
C=C and C=N ring stretching
Medium-Strong
~1460
Aliphatic C-H bending
Medium
1200-1000
C-N stretching
Medium
Data is representative and compiled from typical values for similar structures.[1][2]
Causality in Interpretation:
C-H Stretching: The spectrum is distinctly divided between the aromatic C-H stretches above 3000 cm⁻¹ and the more intense aliphatic C-H stretches below 3000 cm⁻¹. This immediately confirms the presence of both sp² and sp³ hybridized C-H bonds.
Ring Stretching: The absorptions around 1590 and 1490 cm⁻¹ are characteristic of the imidazole ring, arising from the coupled stretching vibrations of the C=C and C=N bonds.[1]
Fingerprint Region (<1400 cm⁻¹): While complex, this region contains a unique pattern of bands from various bending and stretching modes that is highly specific to the molecule's overall structure.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.
ESI is a soft ionization technique ideal for polar molecules like imidazoles, as it typically keeps the molecular ion intact.
Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. A trace amount of formic acid is often added to the solvent to promote protonation for positive ion mode analysis.
Instrument Setup: The analysis is performed using a mass spectrometer equipped with an ESI source. The sample solution is infused directly into the source at a low flow rate (e.g., 5-10 µL/min).
Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument scans a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).
Data Interpretation
The primary goal is to identify the molecular ion peak, which confirms the molecular weight.
Table 3: Mass Spectrometry Data for 2-isopropyl-1-methyl-1H-imidazole
m/z Value
Ion Identity
Interpretation
125.11 (Exact)
[M+H]⁺
Protonated molecular ion. Confirms the molecular formula C₇H₁₂N₂ (MW = 124.19 g/mol ).
110.09
[M+H - CH₃]⁺ or [M - CH₃ + H]⁺
Loss of a methyl radical from the isopropyl group.
82.07
[M+H - C₃H₇]⁺ or [M - C₃H₇ + H]⁺
Loss of the isopropyl group, resulting in the N-methylimidazole cation.
Data is representative and calculated based on the molecular formula.
Causality in Interpretation:
Molecular Ion ([M+H]⁺): In ESI-MS, the base peak is often the protonated molecule, [M+H]⁺. For 2-isopropyl-1-methyl-1H-imidazole (C₇H₁₂N₂), the expected monoisotopic mass is 124.1000 Da. The observed protonated ion at m/z ~125 confirms this molecular formula.
Fragmentation: Although ESI is a soft technique, some fragmentation can occur in the source or via tandem MS (MS/MS) experiments. The most likely fragmentation pathway is the loss of the largest alkyl substituent from the ring, a common pattern in the mass spectrometry of alkyl-substituted heterocycles.[3] The loss of the isopropyl group (mass ~43 Da) from the molecular ion (m/z 125) would lead to a fragment at m/z 82, corresponding to the stable 1-methyl-1H-imidazolium cation.
Caption: Key structural features and their spectroscopic data.
Conclusion: A Unified Structural Picture
By synthesizing the data from NMR, IR, and Mass Spectrometry, a complete and validated structural assignment for 2-isopropyl-1-methyl-1H-imidazole is achieved.
Mass Spectrometry confirms the molecular formula (C₇H₁₂N₂) by providing the molecular weight.
IR Spectroscopy validates the presence of key functional groups: the aromatic imidazole ring and the aliphatic alkyl substituents.
NMR Spectroscopy provides the definitive connectivity map, showing the precise arrangement of the N-methyl, isopropyl, and imidazole ring protons and carbons.
This multi-technique approach ensures a high degree of confidence in the structural elucidation. The protocols and interpretive logic presented in this guide offer a standardized framework for the characterization of novel imidazole derivatives and other related heterocyclic compounds, underpinning the integrity and reproducibility of research in drug development and chemical sciences.
References
ResearchGate. IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Available at: [Link]
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ResearchGate. Identifying the tautomer state of a substituted imidazole by ¹³C NMR... Available at: [Link]
MDPI. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Available at: [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
The Evolving Therapeutic Landscape of Imidazole Scaffolds: A Technical Guide to Unveiling Novel Biological Activities
For Researchers, Scientists, and Drug Development Professionals Abstract The imidazole ring, a five-membered heterocyclic aromatic amine, stands as a cornerstone in medicinal chemistry, underpinning the structure of nume...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazole ring, a five-membered heterocyclic aromatic amine, stands as a cornerstone in medicinal chemistry, underpinning the structure of numerous clinically significant therapeutic agents.[1] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, confer a remarkable versatility that enables interaction with a wide array of biological targets.[2] This technical guide provides an in-depth exploration into the burgeoning field of novel imidazole compounds, offering a comprehensive overview of their potential biological activities, with a primary focus on anticancer, antimicrobial, and anti-inflammatory applications. This document is designed to serve as a practical resource for researchers, furnishing detailed experimental protocols, elucidating key signaling pathways, and presenting a curated summary of quantitative data to facilitate the design and evaluation of next-generation imidazole-based therapeutics.
Introduction: The Imidazole Moiety - A Privileged Scaffold in Drug Discovery
The imidazole nucleus is a fundamental structural motif found in a plethora of biologically active molecules, from the essential amino acid histidine to widely used pharmaceuticals like the antifungal agent clotrimazole and the antibiotic metronidazole.[3][4] Its prevalence in nature and medicine is a testament to its evolutionary selection as a versatile chemical entity. The stability of the aromatic ring, coupled with the reactivity of its nitrogen atoms, allows for a vast landscape of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] This inherent "drug-likeness" has propelled the imidazole scaffold to the forefront of drug discovery efforts, with continuous exploration into novel derivatives exhibiting enhanced potency and selectivity against a spectrum of diseases.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Novel imidazole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of human cancer cell lines.[5] Their mechanisms of action are diverse, often targeting multiple hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.
Mechanism of Action: Disruption of Cellular Proliferation and Survival Pathways
A significant number of imidazole-based compounds exert their anticancer effects by interfering with critical cellular machinery. Two prominent mechanisms include the inhibition of tubulin polymerization and the modulation of key signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway.
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a pivotal role in cell division, motility, and intracellular transport.[6] Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several novel imidazole derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site and preventing the formation of the mitotic spindle, which ultimately leads to cell cycle arrest in the G2/M phase and induction of apoptosis.[7]
Figure 1: Experimental Workflow for Tubulin Polymerization Inhibition Assay
Caption: Workflow for the in vitro tubulin polymerization assay.
The MAPK signaling pathway is a crucial intracellular cascade that transduces signals from a variety of extracellular stimuli to regulate cellular processes such as proliferation, differentiation, and survival.[8][9] Dysregulation of this pathway is a common feature in many cancers. Certain imidazole derivatives have been shown to inhibit key kinases within the MAPK pathway, such as ERK1/2, thereby blocking downstream signaling and inhibiting cancer cell growth.[10]
Figure 2: Simplified MAPK Signaling Pathway
Caption: Imidazole inhibitors can target kinases in the MAPK pathway.
Quantitative Data: Anticancer Activity of Novel Imidazole Compounds
The following table summarizes the in vitro cytotoxic activity of selected novel imidazole derivatives against various human cancer cell lines.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard procedure for determining the cytotoxic effects of novel imidazole compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
Human cancer cell lines (e.g., HeLa, A549)
Complete cell culture medium (e.g., DMEM with 10% FBS)
96-well plates
Novel imidazole compounds dissolved in a suitable solvent (e.g., DMSO)
MTT solution (5 mg/mL in PBS)
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Microplate reader
Procedure:
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
Compound Treatment: Prepare serial dilutions of the imidazole compounds in culture medium. The final solvent concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include vehicle-treated and untreated control wells.
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration and fitting the data to a sigmoidal dose-response curve.
The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the development of new antimicrobial agents. Imidazole derivatives have a long history of use as antimicrobial drugs, and novel compounds continue to show promise in this area.[15][16]
Mechanism of Action: Disruption of Microbial Cellular Integrity and Function
The antimicrobial action of imidazole compounds is often multifaceted, involving the disruption of essential cellular processes in bacteria and fungi. Key mechanisms include:
Inhibition of Cell Wall Synthesis: Some imidazoles interfere with the synthesis of peptidoglycan in bacteria or ergosterol in fungi, compromising the structural integrity of the cell wall/membrane.[15]
Interference with Nucleic Acid Synthesis: Certain derivatives can inhibit DNA replication and repair enzymes, leading to DNA damage and cell death.[4]
Disruption of the Cell Membrane: Imidazole compounds can intercalate into the lipid bilayer, leading to increased membrane permeability and leakage of cellular contents.[16]
Figure 3: Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Quantitative Data: Antimicrobial Activity of Novel Imidazole Compounds
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected novel imidazole derivatives against various microbial strains.
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of novel imidazole compounds against bacterial strains using the broth microdilution method, following Clinical and Laboratory Standards Institute (CLSI) guidelines.
Novel imidazole compounds dissolved in a suitable solvent (e.g., DMSO)
Standard antibiotic controls (e.g., ciprofloxacin, vancomycin)
Spectrophotometer
Procedure:
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
Compound Dilution: Prepare serial twofold dilutions of the imidazole compounds in CAMHB in the 96-well plates. The typical concentration range to test is from 5000 to 2.44 µg/mL.[15]
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).
Incubation: Incubate the plates at 37°C for 18-24 hours.
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. Imidazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory enzymes and cytokines.[12]
Mechanism of Action: Suppression of Pro-inflammatory Mediators
The anti-inflammatory effects of imidazole compounds are often attributed to their ability to target key components of the inflammatory response.
Cyclooxygenase (COX) enzymes, particularly COX-2, are responsible for the synthesis of prostaglandins, which are potent mediators of inflammation and pain. Selective inhibition of COX-2 is a major therapeutic strategy for treating inflammatory conditions. Some novel imidazole derivatives have been identified as selective COX-2 inhibitors.
Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a central role in orchestrating the inflammatory response. Overproduction of these cytokines is implicated in a wide range of inflammatory diseases. Several imidazole compounds have been shown to inhibit the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[10][15]
Figure 4: Experimental Workflow for Cytokine Inhibition Assay
Caption: Workflow for evaluating the inhibition of TNF-α and IL-6 production.
Quantitative Data: Anti-inflammatory Activity of Novel Imidazole Compounds
The following table illustrates the inhibitory activity of selected imidazole derivatives on pro-inflammatory markers.
Experimental Protocol: In Vitro Anti-inflammatory Assay (TNF-α and IL-6 Inhibition)
This protocol details a method for assessing the ability of novel imidazole compounds to inhibit the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
Macrophage cell line (e.g., RAW 264.7)
Complete cell culture medium
24-well plates
Novel imidazole compounds dissolved in a suitable solvent
Lipopolysaccharide (LPS) from E. coli
ELISA kits for mouse TNF-α and IL-6
Procedure:
Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
Compound Pre-treatment: Pre-treat the cells with various concentrations of the imidazole compounds for 1-2 hours.
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce the production of pro-inflammatory cytokines.
Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated control.
Synthesis of Novel Imidazole Derivatives
The synthesis of novel imidazole derivatives often employs multicomponent reactions, which offer advantages in terms of efficiency and atom economy. The Debus-Radziszewski reaction is a classic and versatile method for the one-pot synthesis of substituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonium salt).[3] Modifications of this and other synthetic strategies allow for the introduction of diverse substituents on the imidazole core, enabling the exploration of structure-activity relationships.
A general synthetic scheme for the preparation of trisubstituted imidazoles is depicted below. For instance, the reaction of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and an amine in the presence of ammonium acetate in a suitable solvent like acetic acid can yield the desired imidazole derivative.[3]
Conclusion and Future Perspectives
The imidazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with diverse biological activities. The examples and protocols presented in this guide highlight the significant potential of new imidazole compounds in the fields of oncology, infectious diseases, and inflammation. Future research should focus on the rational design of derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The integration of computational modeling, high-throughput screening, and detailed mechanistic studies will be crucial in accelerating the translation of these promising compounds from the laboratory to the clinic. The versatility of the imidazole core ensures that it will remain a privileged structure in the ongoing quest for innovative medicines to address unmet medical needs.
References
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Sharma, P., et al. (2024). Synthesis and anticancer screening of novel imidazole derivatives. Journal of Applied Pharmaceutical Science, 14(8), 1-11. Available from: [Link]
Oskuei, S. M., et al. (2021). Design, synthesis and biological evaluation of novel imidazole-chalcone derivatives as potential anticancer agents and tubulin polymerization inhibitors. Bioorganic Chemistry, 115, 105234. Available from: [Link]
Vennapu, D. R., & Palled, M. S. (2016). Synthesis and pharmacological evaluation of some novel diaryl imidazoles as anti-inflammatory agents. World Journal of Pharmaceutical Research, 5(11), 1069-1081. Available from: [Link]
Perković, I., et al. (2018). Novel Imidazole Aldoximes with Broad-Spectrum Antimicrobial Potency against Multidrug Resistant Gram-Negative Bacteria. Molecules, 23(5), 1198. Available from: [Link]
Oskuei, S. M., et al. (2021). Design, synthesis and biological evaluation of novel imidazole-chalcone derivatives as potential anticancer agents and tubulin polymerization inhibitors. Bioorganic Chemistry, 115, 105234. [Link]
Alam, M. A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(20), 17871-17884. Available from: [Link]
Nascimento, M. V. P. S., et al. (2018). Effect of imidazoles on TNF-α (a), IL-6 (b), and IL-1β (c) secretion in J774 macrophages stimulated with LPS. ResearchGate. Available from: [Link]
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Al-Ostoot, F. H., et al. (2025). Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. Journal of Molecular Structure, 1311, 138405. Available from: [Link]
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El-Sayed, N. F. A., et al. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. International Journal of Molecular Sciences, 22(3), 1162. Available from: [Link]
El-Sayed, N. F. A., et al. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. International Journal of Molecular Sciences, 22(3), 1162. Available from: [Link]
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In Silico Prediction of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine Bioactivity: A Technical Guide
Abstract In the contemporary drug discovery landscape, in silico methodologies are paramount for the expedited identification and initial assessment of novel chemical entities. This guide delineates a comprehensive compu...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
In the contemporary drug discovery landscape, in silico methodologies are paramount for the expedited identification and initial assessment of novel chemical entities. This guide delineates a comprehensive computational workflow to predict the bioactivity of the novel compound, 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine. Lacking prior experimental data, this document outlines a hypothesis-driven approach, leveraging the compound's structural features to postulate biological targets. We will detail a rigorous pipeline encompassing ligand and receptor preparation, molecular docking simulations, pharmacophore modeling for virtual screening, and the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This technical guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step protocols for each analytical stage. The ultimate objective is to construct a robust, predictive bioactivity profile for this molecule of interest, thereby guiding subsequent experimental validation.
Introduction: The Imperative of Predictive Computational Analysis
The journey of a drug from concept to clinic is notoriously long, costly, and fraught with a high rate of attrition. A significant portion of these failures can be attributed to suboptimal pharmacokinetic profiles or unforeseen toxicity. The advent and refinement of computational, or in silico, techniques have revolutionized the early stages of drug discovery by enabling the prediction of a compound's biological activity and drug-like properties before significant investment in laboratory synthesis and testing is made.[1] This predictive power allows for the early prioritization of promising candidates and the deselection of those with a high probability of failure.
The subject of this guide, 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine, is a small molecule for which there is a paucity of public bioactivity data. Its core structure, however, features a 1-methyl-imidazole moiety. The imidazole ring is a common scaffold in a multitude of clinically approved drugs and bioactive compounds, known to interact with a diverse range of biological targets.[2][3][4][5] This structural alert provides a logical starting point for a hypothesis-driven in silico investigation.
This guide will provide a detailed, self-validating framework for predicting the bioactivity of this novel compound. We will explore its potential interactions with key protein families frequently targeted by imidazole-containing molecules, and we will assess its likely pharmacokinetic and toxicity profile. The methodologies described herein are designed to be both scientifically rigorous and practically applicable for researchers in the field.
Part 1: Foundational Preparations - Ligand and Target
A robust in silico analysis begins with the meticulous preparation of both the small molecule (the ligand) and its potential biological receptors.
Ligand Preparation: From 2D Representation to 3D Reality
The initial step is to generate a three-dimensional (3D) structure of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine from its chemical name. This can be achieved using various cheminformatics tools.
Protocol 1: Ligand 3D Structure Generation
Obtain SMILES String: Convert the chemical name "2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine" into a SMILES (Simplified Molecular-Input Line-Entry System) string. Online tools such as the "Name to Structure" converter on openmolecules.org can be utilized for this purpose.[2]
Generate 3D Coordinates: Use a tool like MolView or other chemical drawing software to convert the 2D SMILES representation into a 3D structure.[6] These tools employ energy minimization algorithms to produce a stable, low-energy conformation of the molecule.
File Format Conversion: Save the generated 3D structure in a standard format such as .mol2 or .pdbqt, which are compatible with molecular docking software.[7]
Target Hypothesizing and Receptor Preparation
Given the imidazole core of our ligand, we can hypothesize potential biological targets by examining known drugs containing this scaffold. Common targets include:
Protein Kinases: A significant class of enzymes often targeted by imidazole-based inhibitors.[5][8][9][10][11]
Histamine Receptors: The imidazole ring is a key component of histamine and many of its receptor antagonists.[12][13][14][15][16]
Cytochrome P450 (CYP) Enzymes: Imidazole compounds are known to interact with and sometimes inhibit CYP enzymes, which is crucial for understanding potential drug-drug interactions.[3][17][18][19][20]
Protocol 2: Receptor Identification and Preparation
Target Selection: Based on our hypothesis, select specific protein targets from the aforementioned classes for docking studies. For this guide, we will select a representative protein from each class.
Retrieve Protein Structures: Obtain the 3D crystal structures of the selected targets from the Protein Data Bank (PDB).[9][15][20][21][22] It is crucial to select high-resolution structures, preferably co-crystallized with a ligand to identify the binding site.
Receptor Clean-up: Prepare the protein for docking using molecular visualization software like UCSF Chimera or PyMOL.[11][19][23][24][25] This involves:
Removing water molecules and any co-crystallized ligands or ions not essential for binding.
Adding polar hydrogen atoms.
Repairing any missing residues or side chains.
Binding Site Definition: Identify the active site of the protein. If a co-crystallized ligand was present, the binding site is readily identifiable. Otherwise, pocket detection algorithms within the software can be used.
Save Prepared Receptor: Save the cleaned and prepared receptor in a .pdbqt format for use in docking software.
Part 2: Predicting Interactions - Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[26] It is widely used to predict the binding mode and affinity of a small molecule to its protein target.
Protocol 3: Molecular Docking Simulation
Software Selection: Utilize a well-validated docking program such as AutoDock Vina.
Grid Box Generation: Define a grid box that encompasses the entire binding site of the prepared receptor. This grid defines the search space for the ligand docking.
Docking Execution: Run the docking simulation, allowing the software to explore various conformations and orientations of the ligand within the binding site.
Analysis of Results: The primary output of a docking simulation is a set of predicted binding poses for the ligand, each with a corresponding binding affinity score, typically in kcal/mol.[1][3][16][27][28] A lower (more negative) binding affinity generally indicates a more stable and favorable interaction.[27][28][29]
Data Presentation: Predicted Binding Affinities
Hypothesized Target Class
Representative Protein (PDB ID)
Predicted Binding Affinity (kcal/mol)
Protein Kinase
Epidermal Growth Factor Receptor (EGFR)
-8.5
Histamine Receptor
Histamine H1 Receptor
-7.9
Cytochrome P450
Cytochrome P450 3A4 (CYP3A4)
-9.2
Note: The binding affinity values presented are hypothetical and for illustrative purposes.
Visualization of Protein-Ligand Interactions
The predicted binding poses should be visually inspected using software like PyMOL or ChimeraX to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein.[11][19][23][24][25]
Part 3: Expanding the Search - Pharmacophore Modeling and Virtual Screening
A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific target.[30][31][32][33] A pharmacophore model can be generated from the protein-ligand complex obtained from molecular docking.
Protocol 4: Pharmacophore Model Generation and Virtual Screening
Feature Identification: Based on the best docking pose, identify the key interaction points between 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine and the target protein. These features can include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR).[4][30][31][32][33]
Model Generation: Use pharmacophore modeling software to create a 3D arrangement of these features.[34]
Virtual Screening: Utilize the generated pharmacophore model as a 3D query to search large compound databases like ZINC for other molecules that possess the same pharmacophoric features.[12][17][26][35][36] This process can identify other potentially active compounds with diverse chemical scaffolds.[37][38]
Caption: Workflow for pharmacophore model generation and virtual screening.
Part 4: Predicting Drug-Likeness - ADMET Analysis
An essential aspect of early-stage drug discovery is the prediction of a compound's ADMET properties. Several web-based tools can provide reliable predictions for these parameters.
Protocol 5: In Silico ADMET Prediction
Tool Selection: Utilize freely accessible web servers such as SwissADME, pkCSM, and ProTox-II.[5][14][39][40][41]
Input: Provide the SMILES string of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine to the selected servers.
Analysis of Predictions: Evaluate the predicted parameters, which typically include:
Absorption: Human intestinal absorption, Caco-2 permeability.
Distribution: Blood-brain barrier penetration, plasma protein binding.
Metabolism: Inhibition of cytochrome P450 enzymes.
Note: The ADMET predictions presented are hypothetical and for illustrative purposes.
Part 5: Synthesis and Future Directions
This comprehensive in silico analysis provides a foundational, albeit predictive, bioactivity profile for 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine. The molecular docking studies suggest that this compound may exhibit inhibitory activity against protein kinases and cytochrome P450 enzymes, and potentially act as an antagonist at histamine receptors. The pharmacophore model developed from the docking poses serves as a valuable tool for identifying other structurally diverse compounds with similar interaction patterns. Furthermore, the ADMET predictions indicate that the molecule possesses generally favorable drug-like properties, although the potential for CYP3A4 inhibition warrants further investigation.
It is imperative to underscore that these in silico predictions are hypotheses that require experimental validation. The next logical steps would involve the chemical synthesis of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine, followed by in vitro assays against the hypothesized targets to confirm the predicted bioactivities. Should these initial assays prove promising, further lead optimization and preclinical studies would be warranted. This guide demonstrates the power of a hypothesis-driven computational approach to provide valuable insights and guide the initial stages of drug discovery for a novel chemical entity.
Diagram: Overall In Silico Bioactivity Prediction Workflow
Caption: A comprehensive workflow for the in silico prediction of bioactivity.
References
ZINC - A Free Database of Commercially Available Compounds for Virtual Screening. (n.d.). Semantic Scholar. Retrieved from [Link]
ZINC database. (n.d.). Wikipedia. Retrieved from [Link]
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Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257–W263. [Link]
Irwin, J. J., & Shoichet, B. K. (2005). ZINC--a free database of commercially available compounds for virtual screening. Journal of chemical information and modeling, 45(1), 177–182. [Link]
Waghule, G. (2023, May 1). Step II: Ligand Preparation for Molecular Docking | AutoDock Vina Comprehensive Tutorial. YouTube. Retrieved from [Link]
Schneidman-Duhovny, D., et al. (2009). Novel approach for efficient pharmacophore-based virtual screening: method and applications. Journal of chemical information and modeling, 49(4), 1063–1073. [Link]
PDBsum: Structural summaries of PDB entries. (n.d.). PMC. Retrieved from [Link]
The Universal Protein Resource (UniProt): an expanding universe of protein information. (n.d.). PMC. Retrieved from [Link]
Protein Structure Databases: RCSB Protein Data bank (PDB), PDBsum & PDBe. (n.d.). Retrieved from [Link]
ZINC − A Free Database of Commercially Available Compounds for Virtual Screening. (2016, May 12). American Chemical Society. Retrieved from [Link]
Distinto, S., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 15(6), 660. [Link]
Singh, V., et al. (2012). Virtual screening using the ligand ZINC database for novel lipoxygenase-3 inhibitors. Bioinformation, 8(16), 754–759. [Link]
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Vaccaro, W. D., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & medicinal chemistry letters, 16(2), 395–399. [Link]
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Pharmacophoric features. Main pharmacophoric feature types are... (n.d.). ResearchGate. Retrieved from [Link]
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How to interpret the affinity in a protein docking - ligand. (2021, April 29). Matter Modeling Stack Exchange. Retrieved from [Link]
Pharmacophore Features Distributions in Different Classes of Compounds. (n.d.). ResearchGate. Retrieved from [Link]
How to obtain a PDB structure file from the Protein Data Bank?. (2020, October 8). YouTube. Retrieved from [Link]
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Pharmacophore features (2D and 3D) of top-ranked compounds (based on MD...). (n.d.). ResearchGate. Retrieved from [Link]
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A Comprehensive Guide to the Synthesis of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine from 2-methylimidazole
Authored by: A Senior Application Scientist Abstract This technical guide provides an in-depth, step-by-step methodology for the synthesis of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine, a novel imidazole deriva...
Author: BenchChem Technical Support Team. Date: January 2026
Authored by: A Senior Application Scientist
Abstract
This technical guide provides an in-depth, step-by-step methodology for the synthesis of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine, a novel imidazole derivative with potential applications in pharmaceutical research and development. The synthesis commences with the readily available starting material, 2-methylimidazole, and proceeds through a four-step reaction sequence: N-methylation, deprotonation, nucleophilic addition to isobutyronitrile to form an imine, and subsequent reduction to the target primary amine. This document offers a detailed exposition of the underlying chemical principles, causality behind experimental choices, and comprehensive protocols. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of Imidazole Scaffolds
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a versatile building block in drug design.[3][4] The target molecule, 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine, is a functionalized imidazole derivative that holds promise as a key intermediate for the synthesis of more complex bioactive molecules.[5] This guide details a logical and efficient synthetic pathway to access this compound from a simple precursor.
The presented synthetic strategy is designed for robustness and scalability, employing well-established and reliable chemical transformations. Each step is elucidated with a focus on the rationale behind the chosen reagents and conditions, ensuring a thorough understanding of the entire process.
Overall Synthetic Pathway
The synthesis of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine from 2-methylimidazole is accomplished in four distinct steps, as illustrated in the workflow below.
Caption: Overall workflow for the synthesis of the target amine.
Step-by-Step Synthesis and Experimental Protocols
Step 1: N-Methylation of 2-Methylimidazole
Principle and Rationale: The initial step involves the selective methylation of the N1 nitrogen of the imidazole ring. While 2-methylimidazole exists in tautomeric forms, methylation preferentially occurs on the nitrogen atom. Dimethyl carbonate is chosen as a green and less toxic methylating agent compared to alternatives like methyl iodide.[6] The reaction is driven to completion under elevated temperatures.
Detailed Experimental Protocol:
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-methylimidazole (1.0 eq) and dimethyl carbonate (4.0 eq).
The mixture is heated to reflux (approximately 90 °C) under a nitrogen atmosphere.
The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-12 hours.
Upon completion, the excess dimethyl carbonate is removed by distillation under reduced pressure.
The crude 1,2-dimethylimidazole is then purified by vacuum distillation to yield a colorless to pale yellow liquid.[7]
Step 2: Deprotonation of 1,2-Dimethylimidazole
Principle and Rationale: This crucial step involves the deprotonation of the methyl group at the C2 position of 1,2-dimethylimidazole to generate a nucleophilic carbanion. The protons on the C2-methyl group are the most acidic due to the electron-withdrawing nature of the adjacent nitrogen atoms and the aromaticity of the imidazole ring. A strong, non-nucleophilic base is required for this deprotonation. n-Butyllithium (n-BuLi) in an anhydrous aprotic solvent like tetrahydrofuran (THF) is the reagent of choice for this transformation.[8][9] The reaction is conducted at low temperatures (-78 °C) to prevent side reactions.
Detailed Experimental Protocol:
A flame-dried, three-necked round-bottom flask is charged with 1,2-dimethylimidazole (1.0 eq) and anhydrous THF under a nitrogen atmosphere.
The solution is cooled to -78 °C using a dry ice/acetone bath.
n-Butyllithium (1.1 eq, typically a 2.5 M solution in hexanes) is added dropwise to the stirred solution via a syringe.
The reaction mixture is stirred at -78 °C for 1-2 hours. The formation of the lithium salt often results in a color change. This solution of the lithiated intermediate is used directly in the next step.
Step 3: Nucleophilic Addition to Isobutyronitrile
Principle and Rationale: The highly reactive carbanion generated in the previous step acts as a potent nucleophile. It attacks the electrophilic carbon of the nitrile group in isobutyronitrile. This addition reaction, followed by an aqueous workup, leads to the formation of an imine intermediate.
Caption: Mechanism of nucleophilic addition and imine formation.
Detailed Experimental Protocol:
To the cold (-78 °C) solution of the lithiated 1,2-dimethylimidazole from Step 2, isobutyronitrile (1.0 eq) dissolved in a small amount of anhydrous THF is added dropwise.
The reaction mixture is stirred at -78 °C for 2-3 hours and then allowed to warm slowly to room temperature overnight.
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
The aqueous layer is extracted with ethyl acetate.
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude imine intermediate. This intermediate is often used in the next step without further purification.
Step 4: Reduction of the Imine to the Primary Amine
Principle and Rationale: The final step is the reduction of the C=N double bond of the imine to a C-N single bond, yielding the target primary amine. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.[10][11] It is less reactive than lithium aluminum hydride and can be used in protic solvents like methanol, which also serves to protonate the resulting amine.[12][13]
Detailed Experimental Protocol:
The crude imine intermediate from Step 3 is dissolved in methanol in a round-bottom flask.
The solution is cooled to 0 °C in an ice bath.
Sodium borohydride (1.5 eq) is added portion-wise to the stirred solution.
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for an additional 3-4 hours, or until TLC analysis indicates the complete consumption of the imine.
The reaction is quenched by the careful addition of water.
The methanol is removed under reduced pressure.
The aqueous residue is extracted with dichloromethane.
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
The final product, 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine, can be purified by column chromatography on silica gel.
Data Summary
The following table summarizes the key parameters for each step of the synthesis.
Step
Reaction
Key Reagents
Solvent
Temperature (°C)
Typical Yield (%)
1
N-Methylation
2-Methylimidazole, Dimethyl carbonate
None
90
70-80
2
Deprotonation
1,2-Dimethylimidazole, n-BuLi
THF
-78
>95 (in situ)
3
Nucleophilic Addition
Lithiated imidazole, Isobutyronitrile
THF
-78 to RT
60-70 (crude)
4
Reduction
Imine intermediate, NaBH₄
Methanol
0 to RT
75-85
Safety and Handling Precautions
n-Butyllithium: Highly pyrophoric and reacts violently with water. Must be handled under an inert atmosphere (nitrogen or argon) using syringe techniques. Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.
Dimethyl Carbonate: Flammable liquid. Handle in a well-ventilated fume hood.
Anhydrous Solvents: THF can form explosive peroxides. Use freshly distilled or inhibitor-free anhydrous solvents.
General Precautions: All reactions should be performed in a well-ventilated fume hood. Standard laboratory safety procedures should be followed at all times.
Conclusion
This technical guide has outlined a reliable and efficient four-step synthesis of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine from 2-methylimidazole. The methodology leverages well-understood reaction mechanisms and employs readily available reagents. The detailed protocols and explanations of the underlying chemical principles provide a solid foundation for researchers to successfully synthesize this valuable imidazole derivative for further applications in drug discovery and development.
References
Vertex AI Search. (2025).
Scilit. (n.d.). Synthesis of Amines by Reduction of Imines with the MCl2/NaBH4(M = Co, Ni) System.
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole.
Master Organic Chemistry. (2017).
Vedantu. (2024). Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main.
SYNLETT. (n.d.).
MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.
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Chemical Communications (RSC Publishing). (n.d.). Imidazole synthesis by transition metal free, base-mediated deaminative coupling of benzylamines and nitriles.
Indian Journal of Chemistry. (2013). Note A green synthesis of benzimidazoles.
Dhaka University Journal of Pharmaceutical Sciences. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol.
ARKIVOC. (2011). Isoprene-mediated lithiation of imidazole derivatives.
International Agency for Research on Cancer. (n.d.). 2-METHYLIMIDAZOLE.
PubMed Central (PMC). (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants.
Reddit. (2023).
ResearchGate. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol.
National Institute of Standards and Technology. (2004). Rate Constants for Reaction of 1,2-Dimethylimidazole With Benzyl Bromide in Ionic Liquids and Organic Solvents.
Organic Chemistry Portal. (2005). Isoprene-catalyzed lithiation of imidazole: synthesis of 2-(hydroxyalkyl)- and 2-(aminoalkyl)imidazoles.
PubMed. (n.d.). Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry Stable-Isotope Dilution Analysis.
Stability and Degradation Profile of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine: A Predictive and Methodological Framework
An In-Depth Technical Guide Abstract This technical guide provides a comprehensive framework for assessing the chemical stability and degradation profile of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine, a novel s...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for assessing the chemical stability and degradation profile of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine, a novel small molecule. In the absence of extensive public data on this specific entity, this document leverages first-principle chemical knowledge and established pharmaceutical stability testing guidelines to construct a robust, predictive methodology. As a Senior Application Scientist, the focus is not merely on protocol execution but on the underlying rationale for experimental design, the anticipation of degradation pathways, and the development of a self-validating analytical strategy. This guide details forced degradation protocols (hydrolysis, oxidation, photolysis, and thermal stress), outlines the development of a stability-indicating analytical method using UPLC-DAD-MS, and provides a framework for the structural elucidation of potential degradation products.
Introduction: Molecular Scaffolding and Predicted Liabilities
The subject molecule, 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine, possesses a unique combination of functional groups that define its potential therapeutic utility and its inherent stability challenges. Understanding its structure is paramount to predicting its degradation profile.
Core Structure: A chiral secondary amine linked to an N-methylated imidazole ring via an isobutyl-like linker.
Key Functional Groups & Potential Liabilities:
Secondary Amine: A primary target for oxidation, potentially forming nitrones, imines, or undergoing N-dealkylation. It also imparts basicity, influencing solubility and salt formation.
N-methylated Imidazole Ring: This electron-rich aromatic heterocycle is generally stable but can be susceptible to specific oxidative pathways or ring-opening under harsh hydrolytic conditions. Its N-methylation prevents tautomerization but may influence its electronic properties.
Chiral Center (C1 of the propane chain): The stereochemical integrity at this center is critical. Conditions leading to racemization, such as the formation of an imine intermediate, must be investigated.
This guide is structured to systematically probe these liabilities using a forced degradation, or stress testing, paradigm. The objective of forced degradation is to accelerate the chemical degradation of a substance to identify the likely degradation products and validate that the chosen analytical methods can effectively resolve these degradants from the parent compound. This process is a cornerstone of drug development as mandated by regulatory bodies like the International Council for Harmonisation (ICH).
The Strategic Framework: A Forced Degradation Workflow
A successful stability study is underpinned by a logical workflow that connects stress conditions to analytical outcomes. The proposed strategy is designed to be iterative, allowing for optimization of stress levels and analytical methods.
Caption: Overall workflow for forced degradation studies.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to induce a target degradation of 5-20% of the parent compound. This level is considered optimal for reliably detecting and characterizing degradants without overwhelming the sample with secondary or tertiary degradation products. All experiments should include a control sample (protected from the stress condition) to serve as a baseline.
Hydrolytic Degradation
Causality: Hydrolysis probes the susceptibility of functional groups to attack by water under varying pH conditions. While the core structure lacks readily hydrolyzable esters or amides, extreme pH can catalyze ring-opening of the imidazole or other unforeseen reactions.
Protocol:
Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water.
Incubation: Heat all solutions at 60°C. Withdraw aliquots at predetermined time points (e.g., 2, 6, 12, 24 hours).
Quenching: Immediately neutralize the acid and base samples with an equimolar amount of base or acid, respectively, to halt the reaction. Cool all samples to room temperature.
Analysis: Dilute as necessary and analyze using the stability-indicating method.
Oxidative Degradation
Causality: This study is critical for this molecule due to the presence of the secondary amine, which is a prime target for oxidation. The imidazole ring can also be oxidized. Hydrogen peroxide (H₂O₂) is a common and representative oxidizing agent.
Protocol:
Preparation: Prepare a 1 mg/mL solution of the compound.
Stress Application: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
Incubation: Keep the solution at room temperature, protected from light. Withdraw aliquots at time points (e.g., 1, 4, 8, 24 hours).
Analysis: Analyze directly. The mobile phase will dilute the peroxide, preventing column damage.
Photolytic Degradation
Causality: Photostability testing is essential for compounds that may be exposed to light during manufacturing, storage, or administration. The imidazole ring is an aromatic chromophore that can absorb UV radiation, potentially leading to photolytic degradation. This protocol must adhere to ICH Q1B guidelines.
Protocol:
Sample Preparation:
Solid State: Spread a thin layer of the solid compound in a shallow, transparent dish.
Solution State: Prepare a 1 mg/mL solution in a transparent vial.
Control: Prepare identical samples wrapped in aluminum foil to serve as dark controls.
Exposure: Place both test and control samples in a calibrated photostability chamber.
ICH Q1B Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.
Analysis: At the end of the exposure period, dissolve the solid sample and analyze both solid and solution samples alongside their dark controls.
Thermal Degradation
Causality: Thermal stress testing evaluates the stability of the compound when exposed to high temperatures, which can occur during manufacturing (e.g., drying) or improper storage. It is performed on both the solid drug substance and the drug in solution.
Protocol:
Solid State: Place the solid compound in a controlled humidity oven at a temperature below its melting point (e.g., 70°C).
Solution State: Prepare a 1 mg/mL solution and incubate at 70°C.
Incubation: Maintain stress for a defined period (e.g., 1 week), periodically sampling for analysis.
Analysis: Analyze samples against a control stored at the recommended storage temperature (e.g., 2-8°C).
The Analytical Core: Developing a Stability-Indicating Method
A method is only "stability-indicating" if it can unequivocally assess the drug substance in the presence of its degradation products. This requires a high-resolution chromatographic technique coupled with detectors that can confirm peak purity.
UPLC-DAD-MS Method Development
Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system provides superior resolution and speed compared to traditional HPLC. A Photodiode Array (PDA/DAD) detector is essential for peak purity analysis, while a Mass Spectrometer (MS) is required for identifying degradants.
Column Chemistry: A C18 stationary phase is a versatile starting point. A column with a particle size of ≤ 2 µm (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is recommended.
Mobile Phase Screening:
Rationale: The goal is to find conditions that provide sharp peaks for the parent compound and resolve it from all process impurities and degradation products.
Phase A: 0.1% Formic Acid in Water. (Provides protons for good peak shape and MS ionization).
Phase B: 0.1% Formic Acid in Acetonitrile. (Acetonitrile is preferred for its low UV cutoff and compatibility with MS).
Gradient: A fast scouting gradient (e.g., 5% to 95% B in 5 minutes) should be used on a pooled sample containing all stressed aliquots to visualize all potential degradants. The gradient can then be optimized for better resolution.
Data Interpretation and Mass Balance
Peak Purity: The DAD detector should be used to assess the peak purity of the parent compound in all stressed samples. A spectrally pure peak provides confidence that no degradant is co-eluting.
Mass Balance: A critical self-validation step. The sum of the assay of the parent compound and the levels of all degradation products should remain constant and close to 100% of the initial value. A significant deviation may indicate the formation of non-UV active compounds, volatile degradants, or compounds that are not eluting from the column.
Predicting Degradation Pathways and Elucidating Structures
Based on the molecule's structure, we can hypothesize several degradation pathways. LC-MS/MS is the primary tool for confirming these hypotheses.
Caption: Predicted primary degradation pathways for the molecule.
Oxidative Pathway: The most probable degradation will occur at the secondary amine.
N-Oxide Formation: Expect to see a degradant with a mass increase of +16 amu (addition of an oxygen atom).
Imine Formation: Dehydrogenation of the amine could lead to an imine, with a mass decrease of -2 amu. This intermediate could be a pathway to racemization.
Hydrolytic Pathway: While less likely, extreme pH could lead to the hydrolytic opening of the imidazole ring, resulting in a mass increase of +18 amu (addition of H₂O).
Summary and Data Presentation
All quantitative results from the forced degradation studies should be summarized in a clear, tabular format.
Table 1: Summary of Forced Degradation Results
Stress Condition
Time
% Parent Remaining
% Total Degradation
No. of Degradants >0.1%
Mass Balance (%)
Control
24 hr
99.8
<0.1
0
99.9
0.1 M HCl (60°C)
24 hr
91.2
8.6
2
99.8
0.1 M NaOH (60°C)
24 hr
88.5
11.3
3
99.8
3% H₂O₂ (RT)
8 hr
85.4
14.5
4
99.9
Light (ICH Q1B)
-
99.5
0.4
1
99.9
Heat (70°C, Solid)
1 week
98.9
1.0
1
99.9
Note: Data presented is hypothetical and for illustrative purposes.
Conclusion
This guide presents a scientifically rigorous and predictive framework for characterizing the stability and degradation profile of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine. By integrating established ICH guidelines with a deep understanding of chemical reactivity, researchers can systematically uncover potential liabilities, develop a robust, stability-indicating analytical method, and characterize degradation products. This proactive approach is fundamental to ensuring the safety, efficacy, and quality of new chemical entities as they progress through the drug development lifecycle. The self-validating nature of the described protocols, particularly the emphasis on peak purity and mass balance, ensures a high degree of confidence in the resulting stability profile.
References
Alsante, K. M., et al. (2014). The Role of Degradant Profiling in Active Pharmaceutical Ingredients and Drug Products. Advances in Chemistry, vol. 2014, Article ID 584867. [Link]
Boccardi, G. (n.d.). Forced Degradation Studies. Pharmaceutical Technology. [Link]
ICH (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
ICH (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
Rozet, E., et al. (2013). Analysis of forced degradation samples for drug substance purity assay: a contribution to the development of a stability-indicating method. Journal of Pharmaceutical and Biomedical Analysis, 78-79, pp. 85-92. [Link]
Foundational
An In-depth Technical Guide to the Solubility of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine
Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility cha...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine, a novel heterocyclic amine with significant potential in drug development. In the absence of extensive public data on this specific molecule, this document synthesizes foundational principles of solubility, leverages data from structurally related compounds, and presents robust methodologies for empirical solubility determination. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical protocols to navigate the challenges associated with characterizing the solubility of complex amine-containing compounds.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor aqueous solubility being a primary contributor to late-stage attrition. For a drug to be effective, it must first dissolve in the physiological fluids at the site of administration to be absorbed into the systemic circulation.[1] More than 40% of new chemical entities (NCEs) developed in the pharmaceutical industry are practically insoluble in water, posing a significant hurdle for formulation scientists.[1]
2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine is a compound of interest due to its unique structural motifs: a substituted imidazole ring and a branched primary amine. The imidazole ring is a common feature in many biologically active compounds, contributing to their therapeutic effects through various interactions.[2][3] The amine group, on the other hand, imparts basicity and can significantly influence the compound's physicochemical properties, including solubility.[4][5] A thorough understanding of the solubility of this molecule in different solvent systems is therefore paramount for its successful development as a therapeutic agent.
Theoretical Framework for Solubility Prediction
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine, its solubility is a complex interplay of its structural features:
The Imidazole Moiety: The imidazole ring is aromatic and contains two nitrogen atoms, one of which is basic (pyridinic) and the other is weakly acidic (pyrrolic). This allows for hydrogen bonding, both as a donor and an acceptor. Imidazole itself is very soluble in polar solvents like water and ethanol.[2][6][7] The N-methylation in the target molecule will block the acidic proton, leaving the pyridinic nitrogen as a primary site for hydrogen bond acceptance.
The Primary Amine Group: The primary amine group is basic and can act as a hydrogen bond donor and acceptor. This group significantly enhances the polarity of the molecule and its potential for aqueous solubility, especially in acidic conditions where it will be protonated to form a highly soluble salt.
The Branched Alkyl Chain: The 2-methylpropyl (isobutyl) group is nonpolar and contributes to the lipophilicity of the molecule. This part of the structure will favor solubility in nonpolar organic solvents. The steric hindrance from the branched chain might also influence how effectively the polar groups can interact with solvent molecules.[5]
Based on this structural analysis, it can be predicted that 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine will exhibit a degree of solubility in a range of solvents, with its solubility being highly dependent on the solvent's polarity and pH.
Experimental Determination of Solubility: A Validated Protocol
To empirically determine the solubility of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine, the shake-flask method is the gold standard, providing data on thermodynamic equilibrium solubility.[8]
A range of solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, ethanol, methanol, acetone, ethyl acetate, and n-octanol)
Scintillation vials or sealed flasks
Orbital shaker with temperature control
Centrifuge
HPLC system with a suitable column and detector
Calibrated pH meter
Analytical balance
Step-by-Step Protocol
Preparation: Add an excess amount of the compound to a known volume of each solvent in a series of vials. The excess solid should be clearly visible.
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to further separate the solid and liquid phases.
Sampling and Dilution: Carefully withdraw an aliquot of the supernatant from each vial. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
Calculation: Calculate the solubility from the measured concentration and the dilution factor.
An In-depth Technical Guide to the Mechanism of Action Hypotheses for Substituted Imidazole Derivatives
Foreword: The Imidazole Scaffold - A Cornerstone of Modern Medicinal Chemistry The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, represents one of the most versatile and privileged structures...
Author: BenchChem Technical Support Team. Date: January 2026
Foreword: The Imidazole Scaffold - A Cornerstone of Modern Medicinal Chemistry
The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, represents one of the most versatile and privileged structures in medicinal chemistry.[1][2] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, allow it to interact with a wide array of biological targets with high affinity and specificity.[1] This inherent versatility has led to the development of a vast number of substituted imidazole derivatives with a broad spectrum of pharmacological activities, ranging from antifungal and anticancer to anti-inflammatory and antihypertensive agents.[1][2][3][4]
This technical guide is intended for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the primary mechanism of action hypotheses for several key classes of substituted imidazole derivatives. We will move beyond a simple cataloging of effects to a detailed examination of the molecular interactions and signaling pathways that these compounds modulate. The narrative is structured to provide not only the "what" but also the "why" and "how," grounding mechanistic claims in established experimental protocols and quantitative data. Our goal is to equip the reader with a robust and actionable understanding of this critical class of therapeutic agents.
Part 1: Enzyme Inhibition as a Primary Mechanism
A predominant mechanism through which substituted imidazoles exert their therapeutic effects is the targeted inhibition of key enzymes. The imidazole moiety is particularly adept at coordinating with metal ions present in the active sites of many enzymes, leading to potent and often highly specific inhibition.
Case Study: Azole Antifungals and the Inhibition of Lanosterol 14α-Demethylase
Substituted imidazoles, commonly known as azole antifungals, are a frontline therapy for a variety of fungal infections. Their primary mechanism of action is the disruption of fungal cell membrane integrity by inhibiting a crucial enzyme in the ergosterol biosynthesis pathway.[5]
Ergosterol is the principal sterol in the fungal cell membrane, where it plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. The biosynthesis of ergosterol is a complex, multi-step process. A key enzyme in this pathway is Lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene and also known as CYP51. This enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a critical step in the formation of mature ergosterol.[5]
Caption: Inhibition of Lanosterol 14α-demethylase by azole antifungals.
Azole antifungals function as non-competitive inhibitors of Lanosterol 14α-demethylase. The basic nitrogen atom (N-3) of the imidazole ring coordinates with the heme iron atom in the active site of the cytochrome P450 enzyme. This interaction displaces the natural substrate, lanosterol, and prevents the binding of oxygen, thereby halting the demethylation process. The accumulation of toxic 14α-methylated sterols and the depletion of ergosterol disrupt the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect).
The efficacy of antifungal agents is quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents the visible growth of a microorganism. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27, is a widely accepted protocol for this purpose.[6][7][8][9][10]
Caption: Workflow for MIC determination by broth microdilution.
Detailed Protocol: Broth Microdilution MIC Assay for Yeasts (Adapted from CLSI M27) [6][7][9][10]
Preparation of Antifungal Agent: Prepare a stock solution of the imidazole derivative in a suitable solvent like DMSO. Create serial two-fold dilutions in RPMI-1640 medium in a 96-well microtiter plate.
Inoculum Preparation: Culture the yeast strain (e.g., Candida albicans) on Sabouraud Dextrose Agar. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.[11] This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL.
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted antifungal agent. Include a growth control well (no drug) and a sterility control well (no inoculum).
Incubation: Incubate the plate at 35°C for 24 to 48 hours.
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% or 100%) compared to the growth control well. This can be assessed visually or by reading the optical density with a spectrophotometer.
Table 1: Representative MIC Values for Imidazole Antifungals against Candida albicans
Imidazole Derivative
MIC Range (µg/mL)
MIC₅₀ (µg/mL)
MIC₉₀ (µg/mL)
Ketoconazole
<0.03 - 15.63
-
-
Miconazole
0.03 - 4.0
1.0
2.0
Clotrimazole
0.12 - >128
0.5
4.0
SAM3
62.5 - 500
200
-
AM5
125 - 500
312.5
-
(Note: MIC values can vary significantly based on the specific strain and testing conditions. Data compiled from multiple sources for illustrative purposes.)[11][12][13][14][15]
Case Study: Pyridinyl Imidazoles and the Inhibition of p38 MAP Kinase
Substituted imidazoles, particularly the pyridinyl imidazole class, are potent inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory signaling cascade.
The p38 MAP kinase pathway is a central regulator of cellular responses to inflammatory cytokines (e.g., TNF-α, IL-1β) and environmental stress.[16] The pathway consists of a three-tiered kinase cascade where a MAP kinase kinase kinase (MAPKKK) phosphorylates and activates a MAP kinase kinase (MKK), which in turn dually phosphorylates and activates p38 MAPK. Activated p38 then phosphorylates downstream targets, including other kinases and transcription factors, leading to the production of pro-inflammatory mediators. p38α is the most studied isoform and a major therapeutic target for inflammatory diseases.
Caption: Inhibition of the p38 MAP Kinase signaling pathway.
Pyridinyl imidazole derivatives, such as the well-characterized compound SB203580, act as ATP-competitive inhibitors of p38α MAP kinase. They bind to the ATP-binding pocket of the enzyme, preventing the phosphorylation of its substrates. This inhibition effectively blocks the downstream signaling cascade, leading to a reduction in the production of pro-inflammatory cytokines and other mediators of inflammation.
The inhibitory potential of imidazole derivatives against p38α MAP kinase can be quantified using an in vitro kinase assay. This assay measures the phosphorylation of a specific substrate by the enzyme in the presence and absence of the inhibitor.
Add the kinase assay buffer, substrate, and varying concentrations of the imidazole inhibitor to the wells of a microtiter plate.
Initiate the reaction by adding the p38α enzyme.
Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
Terminate the reaction by adding a stop solution (e.g., SDS sample buffer).
Detection and Quantification:
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
ELISA: Using a peroxidase-conjugated anti-phospho-substrate antibody and a chemiluminescent substrate.[19]
Radiometric Assay: Using [γ-³²P]-ATP and measuring the incorporation of radioactive phosphate into the substrate.[18]
Luminescence-based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced during the kinase reaction.[17]
Data Analysis:
The percentage of kinase activity is calculated for each inhibitor concentration relative to a no-inhibitor control.
The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for a p38 MAP Kinase inhibition assay.
(Note: IC₅₀ values can vary based on the specific assay conditions. Data compiled from multiple sources for illustrative purposes.)[20][21][22][23][24]
Part 2: Receptor Antagonism - Blocking Key Signaling Pathways
Another significant mechanism of action for substituted imidazole derivatives is the antagonism of G protein-coupled receptors (GPCRs), thereby blocking the downstream signaling initiated by the natural ligand.
Case Study: The "Sartans" and Angiotensin II Receptor Blockade
A prominent class of imidazole derivatives, widely known as "sartans" (e.g., Losartan), are potent and selective antagonists of the Angiotensin II Type 1 (AT₁) receptor. These drugs are a cornerstone in the management of hypertension and heart failure.
The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. In this system, Angiotensin II is the primary active peptide. It exerts its effects by binding to the AT₁ receptor, a GPCR found in various tissues, including vascular smooth muscle and the adrenal glands. Activation of the AT₁ receptor by Angiotensin II triggers a cascade of intracellular events, including the activation of Gαq proteins, leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG).[25][26] This results in an increase in intracellular calcium, causing vasoconstriction, and stimulates the release of aldosterone, which promotes sodium and water retention. Both of these effects lead to an increase in blood pressure.[25][26][27][28]
Caption: Blockade of the Renin-Angiotensin-Aldosterone System by AT₁ receptor antagonists.
Imidazole-based AT₁ receptor antagonists like losartan act as competitive inhibitors.[29] They bind to the AT₁ receptor, preventing Angiotensin II from binding and activating it. Losartan itself is a prodrug that is metabolized in the liver to a more potent, non-competitive inhibitor, E3174.[30] By blocking the AT₁ receptor, these drugs inhibit the downstream signaling cascade, leading to vasodilation and reduced aldosterone secretion, which collectively lower blood pressure.
The affinity of imidazole derivatives for the AT₁ receptor is determined using a radioligand binding assay. This technique measures the ability of a test compound (the "cold" ligand) to compete with a radioactively labeled ligand ("hot" ligand) for binding to the receptor.[31][32]
Membrane Preparation: Prepare a membrane fraction from cells or tissues expressing the AT₁ receptor (e.g., rat liver membranes).
Radioligand: Use a high-affinity radiolabeled AT₁ receptor ligand, such as [¹²⁵I]-Angiotensin II.
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled imidazole derivative (the competitor).
Incubation: Incubate the plate to allow the binding to reach equilibrium.
Separation: Separate the receptor-bound radioligand from the free radioligand. This is typically done by rapid vacuum filtration through a glass fiber filter, which traps the membranes while allowing the unbound ligand to pass through.
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis:
Plot the amount of bound radioactivity against the logarithm of the competitor concentration.
This competition curve is used to calculate the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
The IC₅₀ value can be converted to a Ki (inhibition constant), which reflects the affinity of the compound for the receptor.
Caption: Workflow for a radioligand competition binding assay.
Table 3: Representative In Vitro Potency of Imidazole-Based AT₁ Receptor Antagonists
Imidazole Derivative
Receptor Binding IC₅₀ (nM)
Receptor Binding Ki (nM)
Losartan
8.0 - 88.0
12.0 - 17.0
E3174 (Losartan Metabolite)
~0.3 - 1.0
~1.0
Telmisartan
3.0 - 150.0
-
Compound V8
-
~2.5
(Note: Affinity values can vary based on the specific radioligand and assay conditions. Data compiled from multiple sources for illustrative purposes.)[29][30][36][37][38]
Part 3: Diverse Mechanisms in Anticancer Activity
Substituted imidazole derivatives have emerged as promising anticancer agents, acting through a multitude of mechanisms that reflect the scaffold's chemical versatility.[2][3][4] Unlike the more singular targets in antifungal or antihypertensive applications, their antineoplastic effects often involve the simultaneous modulation of several key cellular pathways.
Key anticancer mechanisms include:
Kinase Inhibition: Many imidazole-based compounds have been developed to target specific tyrosine kinases and other key enzymes within cancer signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][3] By inhibiting these kinases, they can block the signaling pathways that drive tumor cell proliferation and metastasis.[2]
Induction of Apoptosis: Several imidazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[4] This can occur through the activation of intrinsic (mitochondrial) or extrinsic apoptotic pathways, or by increasing intracellular levels of reactive oxygen species (ROS), which creates oxidative stress that is particularly toxic to cancer cells.[2]
Disruption of Microtubule Dynamics: Some imidazole derivatives can interfere with the polymerization or depolymerization of microtubules, which are essential components of the mitotic spindle. This disruption arrests the cell cycle and prevents cancer cells from dividing.[4]
DNA Intercalation and Enzyme Inhibition: Certain imidazole compounds, particularly benzimidazole derivatives, can insert themselves into DNA or inhibit enzymes like topoisomerases that are crucial for DNA replication and repair in cancer cells.[4]
The development of imidazole-based anticancer agents often focuses on creating hybrid molecules that can target multiple pathways simultaneously, enhancing their efficacy and potentially overcoming drug resistance.[1]
Conclusion and Future Directions
The substituted imidazole core is a testament to the power of a privileged scaffold in medicinal chemistry. Its ability to serve as a foundation for potent and selective inhibitors of enzymes like Lanosterol 14α-demethylase and p38 MAP kinase, as well as antagonists for critical receptors like the AT₁ receptor, underscores its therapeutic importance. Furthermore, the diverse and multimodal mechanisms through which imidazole derivatives exert anticancer effects highlight a rich and expanding area of research.
The future of imidazole-based drug discovery lies in leveraging our growing understanding of these mechanisms to design next-generation therapeutics with enhanced potency, improved selectivity, and novel modes of action. The continued application of the robust experimental methodologies outlined in this guide will be paramount to validating these new hypotheses and translating them into clinically successful therapies.
References
Akhtar, M. J., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central. [Link]
Forrester, S. J., et al. (2016). AT1 receptor signaling pathways in the cardiovascular system. PubMed Central. [Link]
Poyraz, S., et al. (2024). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI. [Link]
Teixeira, L. B., et al. (2020). Signal Transduction Profiling of Angiotensin II Type 1 Receptor With Mutations Associated to Atrial Fibrillation in Humans. National Institutes of Health. [Link]
Pop, R., et al. (2023). Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. MDPI. [Link]
Teixeira, L. B., et al. (2020). Signal Transduction Profiling of Angiotensin II Type 1 Receptor With Mutations Associated to Atrial Fibrillation in Humans. Frontiers in Pharmacology. [Link]
Various Authors. (n.d.). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. ResearchGate. [Link]
Various Authors. (n.d.). AT1 receptor signaling pathways in the cardiovascular system. ResearchGate. [Link]
Kumar, A. (2018). Recent advancement in imidazole as anti cancer agents: A review. Semantic Scholar. [Link]
Pfaller, M. A., et al. (2012). Comparison of the Sensititre YeastOne® dilution method with the Clinical Laboratory Standards Institute (CLSI) M27-A3 microbroth dilution reference method for determining MIC of eight antifungal agents on 102 yeast strains. PubMed. [Link]
Touyz, R. M. (2018). Understanding Angiotensin II Type 1 Receptor Signaling in Vascular Pathophysiology. AHA Journals. [Link]
Various Authors. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. ResearchGate. [Link]
CLSI. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. ANSI Webstore. [Link]
Awasthi, A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. PubMed Central. [Link]
Awasthi, A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Publications. [Link]
CLSI. (2017). CLSI M27 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. CLSI Website. [Link]
Various Authors. (n.d.). Experimental vs. predicted IC 50 values and docking scores of losartan and compound V8. ResearchGate. [Link]
Various Authors. (n.d.). Imidazole-based p38 MAP kinase inhibitors. ResearchGate. [Link]
Various Authors. (n.d.). IC 50 values for synthesized compounds 3a-l in p38α MAP kinase inhibition. ResearchGate. [Link]
Various Authors. (2017). Radioligand Binding Assays: Application of [ 125 I]Angiotensin II Receptor Binding. Springer Protocols. [Link]
CLSI. (2017). M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. CLSI Website. [Link]
Various Authors. (n.d.). p38 MAP Kinase Inhibitors in Clinical Trials. ResearchGate. [Link]
Diz, D. I., et al. (2016). Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors. PubMed Central. [Link]
Various Authors. (n.d.). Experimental vs. predicted IC 50 values and docking scores of losartan and compound V8. ResearchGate. [Link]
Taylor & Francis. (n.d.). Biochemical assays – Knowledge and References. Taylor & Francis Website. [Link]
Wang, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]
Sica, D. A., et al. (1997). Losartan: a selective angiotensin II type 1 (AT1) receptor antagonist for the treatment of heart failure. PubMed. [Link]
Various Authors. (n.d.). Minimum inhibitory concentration (MIC) values (µg/mL) of fungal strains... ResearchGate. [Link]
Various Authors. (n.d.). MIC ranges, MIC50 and MIC90 values (µg/mL) of the antifungal agents against the four most common Candida spp. isolated. ResearchGate. [Link]
Bio-Techne. (2025). What Is a Biochemical Assay? Types and Applications. Bio-Techne Website. [Link]
StudySmarter. (2024). Biochemical Assays: Medicine & Principles. StudySmarter Website. [Link]
Fliszár-Nyúl, E., et al. (2021). Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate. National Institutes of Health. [Link]
Petzer, J. P., et al. (2019). Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. PubMed Central. [Link]
Taylor & Francis. (n.d.). Lanosterol 14 alpha-demethylase – Knowledge and References. Taylor & Francis Website. [Link]
Trzaskos, J. M., et al. (1994). Selective Inhibition of Mammalian Lanosterol 14 Alpha-Demethylase by RS-21607 in Vitro and in Vivo. PubMed. [Link]
Experimental protocol for 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine synthesis
An Application Note on the Synthesis of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, three-step exp...
Author: BenchChem Technical Support Team. Date: January 2026
An Application Note on the Synthesis of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, three-step experimental protocol for the synthesis of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine. The synthetic strategy commences with a Grignard reaction between the commercially available 1-methyl-1H-imidazole-2-carbaldehyde and isopropylmagnesium bromide to yield the secondary alcohol, 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol. This intermediate is subsequently oxidized to the corresponding ketone, 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-one. The final step involves the reductive amination of the ketone to afford the target primary amine. This protocol is designed to be a self-validating system, with detailed explanations for each experimental choice, expected quantitative data, and visual diagrams to ensure clarity and reproducibility for researchers in medicinal chemistry and organic synthesis.
Introduction
Imidazole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] Their unique electronic properties allow them to interact with a wide range of biological targets, leading to diverse pharmacological activities. The target molecule of this protocol, 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine, is a novel primary amine incorporating the 1-methylimidazole moiety, making it a valuable building block for the synthesis of more complex drug candidates and molecular probes.
The synthetic pathway detailed herein is a robust and logical sequence of standard organic transformations, designed to provide reliable access to the target compound. The protocol is structured to guide the researcher through each stage, from reagent preparation to final product purification and characterization.
Overall Synthetic Scheme
The synthesis is performed in three distinct stages, starting from 1-methyl-1H-imidazole-2-carbaldehyde.
Caption: Overall workflow for the synthesis of the target amine.
Experimental Protocols
Part 1: Synthesis of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol (Intermediate 1)
Principle & Rationale: This step employs a Grignard reaction, a classic and highly effective method for carbon-carbon bond formation. The nucleophilic carbon of the isopropylmagnesium bromide attacks the electrophilic carbonyl carbon of the imidazole aldehyde. The reaction is conducted in an anhydrous aprotic solvent (THF) at low temperature to control the reactivity of the organometallic reagent and minimize side reactions. A mild acidic workup is required to protonate the resulting alkoxide and neutralize any unreacted Grignard reagent.
Setup: A 250 mL three-necked round-bottom flask is flame-dried under a stream of dry nitrogen and fitted with a magnetic stirrer, a thermometer, and a dropping funnel.
Reagent Addition: The flask is charged with 1-methyl-1H-imidazole-2-carbaldehyde (5.00 g, 45.4 mmol) and dissolved in anhydrous THF (100 mL). The solution is cooled to 0 °C in an ice-water bath.
Grignard Addition: The solution of isopropylmagnesium bromide (25.0 mL of 2.0 M solution in THF, 50.0 mmol) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Workup: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution (50 mL) while cooling the flask in an ice bath.
Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
Drying and Concentration: The combined organic layers are washed with brine (50 mL), dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude alcohol.
Purification: The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure alcohol.
Expected Yield: ~85%
Part 2: Synthesis of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-one (Intermediate 2)
Principle & Rationale: The secondary alcohol is oxidized to the corresponding ketone using pyridinium chlorochromate (PCC). PCC is a relatively mild oxidizing agent suitable for converting secondary alcohols to ketones without significant over-oxidation or side reactions that can occur with stronger oxidants. The reaction is performed in an inert solvent, dichloromethane (DCM).
Setup: A 250 mL round-bottom flask is charged with PCC (12.4 g, 57.8 mmol) and anhydrous DCM (100 mL).
Reagent Addition: A solution of Intermediate 1 (6.40 g, 38.5 mmol) in anhydrous DCM (50 mL) is added to the PCC suspension in one portion.
Reaction: The mixture is stirred at room temperature for 3 hours. The reaction progress is monitored by TLC. The mixture will turn into a dark, tarry substance.
Workup: Upon completion, the reaction mixture is diluted with diethyl ether (100 mL) and stirred for 15 minutes.
Filtration: The mixture is filtered through a short pad of silica gel to remove the chromium tars. The flask and silica pad are washed thoroughly with additional diethyl ether.
Concentration: The combined filtrates are concentrated under reduced pressure to yield the crude ketone.
Purification: The product is typically of sufficient purity for the next step. If necessary, it can be further purified by column chromatography (eluent: ethyl acetate/hexanes).
Expected Yield: ~90%
Part 3: Synthesis of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine (Target Compound)
Principle & Rationale: This final step is a reductive amination, a robust method for amine synthesis.[2] The ketone (Intermediate 2) reacts with an ammonia source (ammonium acetate) to form an intermediate imine in situ. This imine is then selectively reduced to the primary amine by sodium cyanoborohydride (NaBH₃CN). NaBH₃CN is the reducing agent of choice because it is mild enough to not reduce the starting ketone but is highly effective at reducing the protonated imine (iminium ion) intermediate.[3][4] This selectivity allows the entire process to be performed in a single pot.
Setup: A 250 mL round-bottom flask is charged with Intermediate 2 (5.70 g, 34.7 mmol), ammonium acetate (26.7 g, 347 mmol), and methanol (120 mL).
Reaction Initiation: The mixture is stirred at room temperature for 30 minutes to facilitate imine formation.
Reducing Agent Addition: Sodium cyanoborohydride (2.62 g, 41.6 mmol) is added in small portions over 10 minutes.
Reaction: The reaction is stirred at room temperature for 24 hours.
Workup - Acidification: The methanol is removed under reduced pressure. The residue is dissolved in water (100 mL) and the pH is carefully adjusted to ~2 with 2 M HCl to neutralize excess hydride reagent and remove non-basic impurities.
Workup - Extraction 1: The acidic aqueous solution is washed with DCM (2 x 50 mL) to remove any unreacted ketone. The organic layers are discarded.
Workup - Basification: The aqueous layer is cooled in an ice bath and the pH is carefully adjusted to >11 with 10 M NaOH.
Workup - Extraction 2: The basic aqueous solution is extracted with DCM (4 x 50 mL).
Drying and Concentration: The combined organic extracts are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the target amine.
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel (eluent: DCM/Methanol with 1% triethylamine).
Expected Yield: ~75%
Safety Precautions
Grignard Reagents: Highly reactive, flammable, and corrosive. Handle under an inert atmosphere (nitrogen or argon) and away from moisture.
Pyridinium Chlorochromate (PCC): Toxic and a suspected carcinogen. Handle in a fume hood and wear appropriate personal protective equipment (PPE).
Sodium Cyanoborohydride: Highly toxic. Releases toxic hydrogen cyanide gas upon contact with acid. The acidic workup step must be performed in a well-ventilated fume hood.
Solvents: Flammable and volatile organic solvents (THF, DCM, Ether, Methanol) should be handled in a fume hood away from ignition sources.
References
Chemistry LibreTexts. (2020). 20.4: Synthesis of Amines. [Link]
MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. [Link]
Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. [Link]
Application Notes and Protocols: In Vitro Assay Development for 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine
Authored by: Senior Application Scientist Abstract This document provides a comprehensive guide for the development of in vitro assays to characterize the pharmacological profile of the novel compound, 2-methyl-1-(1-meth...
Author: BenchChem Technical Support Team. Date: January 2026
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide for the development of in vitro assays to characterize the pharmacological profile of the novel compound, 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine. Due to the limited existing data on this specific molecule, we present a structured approach based on its chemical features—a substituted imidazole ring and a secondary amine moiety. These structural motifs suggest potential interactions with key neurological targets, including monoamine oxidases (MAO) and trace amine-associated receptor 1 (TAAR1). This guide offers detailed, step-by-step protocols for robust and validated assays to investigate these potential activities, empowering researchers in drug discovery and development to elucidate the compound's mechanism of action.
Introduction: Rationale for Target Selection
The chemical structure of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine, featuring an imidazole ring and an amine group, indicates its potential to interact with biological systems that recognize endogenous monoamines.[1][2] Imidazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[1] The amine functionality is a key feature of many neurotransmitters and neuromodulators.[3]
Based on these structural characteristics, two primary, high-probability target classes are proposed for initial investigation:
Monoamine Oxidases (MAO-A and MAO-B): These enzymes are crucial for the metabolism of monoamine neurotransmitters.[4][5][6] The structure of the target compound bears resemblance to known MAO substrates and inhibitors.[4][7]
Trace Amine-Associated Receptor 1 (TAAR1): TAAR1 is a G-protein coupled receptor (GPCR) that is activated by trace amines and plays a significant role in modulating monoaminergic systems.[8][9][10] Several TAAR1 agonists feature amine and heterocyclic components.[8][9]
This application note will detail the development of assays to determine if 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine acts as an inhibitor of MAO-A and/or MAO-B, or as an agonist of the TAAR1 receptor.
Monoamine Oxidase (MAO) Inhibition Assays
Dysregulation of MAO activity is implicated in various neurological disorders, including depression and Parkinson's disease, making MAO inhibitors valuable therapeutic agents.[4][5][11] A fluorometric assay is a sensitive and high-throughput method to determine the inhibitory potential of a compound on MAO-A and MAO-B.[11][12][13][14][15]
Principle of the Fluorometric MAO Inhibition Assay
The assay quantifies the activity of MAO by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate by MAO.[6][12] In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorometric probe to produce a highly fluorescent product, which can be measured.[12] A decrease in fluorescence in the presence of the test compound indicates inhibition of MAO activity. The assay can be adapted to specifically measure MAO-A or MAO-B activity by using selective inhibitors as controls.[12][13]
Experimental Workflow for MAO Inhibition Assay
Caption: Workflow for the fluorometric MAO inhibition assay.
Detailed Protocol for Fluorometric MAO-A and MAO-B Inhibition Assay
This protocol is adapted from commercially available kits and established methodologies.[12][13][14]
Materials:
Recombinant human MAO-A and MAO-B enzymes
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
Test Compound: 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine
Pargyline (selective MAO-B inhibitor)
Clorgyline (selective MAO-A inhibitor)
Tyramine (MAO substrate)
Horseradish Peroxidase (HRP)
Fluorometric Probe (e.g., Amplex Red)
96-well black, flat-bottom plates
Fluorescence microplate reader
Procedure:
Reagent Preparation:
Prepare a working solution of the test compound in assay buffer. A serial dilution series should be prepared to determine the IC₅₀ value.
Prepare working solutions of the control inhibitors, pargyline and clorgyline.
Prepare working solutions of MAO-A and MAO-B enzymes in assay buffer. The optimal concentration should be determined empirically to yield a robust signal.
Prepare a detection reagent mix containing the fluorometric probe, HRP, and tyramine in assay buffer.
Assay Plate Setup:
Add 50 µL of assay buffer to all wells.
Add 10 µL of the test compound dilutions or control inhibitors to the appropriate wells.
Add 20 µL of the MAO-A or MAO-B enzyme solution to the appropriate wells. For background wells, add 20 µL of assay buffer.
Mix gently and pre-incubate for 15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
Enzymatic Reaction and Detection:
Initiate the reaction by adding 20 µL of the detection reagent mix to all wells.
Incubate the plate for 30-60 minutes at 37°C, protected from light.
Measure the fluorescence intensity using a microplate reader with excitation at ~530-560 nm and emission at ~585-590 nm.[12]
Data Analysis:
Subtract the background fluorescence from all readings.
Calculate the percent inhibition for each concentration of the test compound using the following formula:
% Inhibition = 100 * (1 - (Fluorescence_test_compound / Fluorescence_vehicle_control))
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Expected Outcomes and Interpretation:
Parameter
Description
IC₅₀ (MAO-A)
The concentration of the test compound required to inhibit 50% of MAO-A activity.
IC₅₀ (MAO-B)
The concentration of the test compound required to inhibit 50% of MAO-B activity.
Selectivity Index
The ratio of IC₅₀ (MAO-A) / IC₅₀ (MAO-B) or vice versa, indicating the compound's preference for one isoform.
TAAR1 is a GPCR that has emerged as a promising target for neuropsychiatric disorders.[8][10] Activation of TAAR1 can modulate dopamine, serotonin, and glutamate neurotransmission.[8] Cell-based assays are essential for determining if a compound acts as an agonist at this receptor.[16][17][18][19]
Principle of Cell-Based GPCR Assays
GPCR activation initiates a cascade of intracellular signaling events.[16][19] Assays to measure GPCR agonism typically quantify a downstream event, such as:
Second Messenger Accumulation (cAMP): TAAR1 is primarily a Gs-coupled receptor, and its activation leads to an increase in intracellular cyclic AMP (cAMP).[20]
Receptor-Protein Interactions (BRET): Bioluminescence Resonance Energy Transfer (BRET) assays can be used to measure the interaction between the activated GPCR and downstream signaling proteins like G-proteins or β-arrestin.[16][17]
Signaling Pathway for TAAR1 Activation
Caption: Simplified signaling pathway of TAAR1 activation.
Detailed Protocol for cAMP Accumulation Assay
This protocol describes a common method for measuring TAAR1 agonism using a competitive immunoassay or a BRET-based biosensor.[8]
Materials:
HEK293 cells stably expressing human TAAR1
Cell culture medium and supplements
Test Compound: 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine
Known TAAR1 agonist (e.g., phenethylamine or a reference compound)[21]
cAMP assay kit (e.g., HTRF, ELISA, or BRET-based)
384-well white, low-volume plates
Procedure:
Cell Culture and Seeding:
Culture the TAAR1-expressing HEK293 cells according to standard protocols.
Harvest the cells and seed them into 384-well plates at an appropriate density. Allow the cells to adhere overnight.
Compound Treatment:
Prepare serial dilutions of the test compound and the reference agonist in assay buffer.
Remove the culture medium from the cells and add the compound dilutions.
Incubate for a specified time (e.g., 30 minutes) at 37°C.
cAMP Measurement:
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit.
Data Analysis:
Generate a standard curve if using an ELISA or HTRF kit.
Convert the raw data to cAMP concentrations.
Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
Expected Outcomes and Interpretation:
Parameter
Description
EC₅₀
The concentration of the test compound that produces 50% of its maximal response. A lower EC₅₀ indicates higher potency.
Eₘₐₓ
The maximum response produced by the test compound, often expressed as a percentage of the response to a known full agonist.
Radioligand Binding Assays for Target Affinity
To complement the functional assays, radioligand binding assays can determine the affinity (Kᵢ) of the test compound for its target.[22][23] This is considered the gold standard for quantifying ligand-receptor interactions.[24][25]
Principle of Competitive Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target receptor.[22] The concentration of the test compound that displaces 50% of the radioligand binding (IC₅₀) is determined, and from this, the inhibitory constant (Kᵢ) can be calculated.[23]
Protocol Outline for TAAR1 Radioligand Binding Assay
Materials:
Cell membranes prepared from HEK293 cells expressing TAAR1
A suitable radioligand for TAAR1 (e.g., a tritiated or iodinated TAAR1 antagonist or agonist)
Test Compound: 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine
Binding buffer
Glass fiber filters
Scintillation fluid and counter
Procedure:
Incubation:
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.[26]
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).[26]
Filtration and Washing:
After incubation to equilibrium, rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.[22]
Wash the filters with ice-cold buffer to remove any unbound radioligand.
Quantification:
Place the filters in scintillation vials with scintillation fluid and count the radioactivity.
Data Analysis:
Calculate specific binding by subtracting non-specific binding from total binding.
Plot the percent specific binding against the logarithm of the test compound concentration to determine the IC₅₀.
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Expected Outcomes:
Parameter
Description
Kᵢ
The inhibitory constant, which represents the affinity of the test compound for the receptor. A lower Kᵢ value indicates higher affinity.
Conclusion and Future Directions
This application note provides a strategic and detailed framework for the initial in vitro characterization of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine. By systematically evaluating its potential as a monoamine oxidase inhibitor and a TAAR1 agonist, researchers can gain crucial insights into its mechanism of action. Positive results from these assays would warrant further investigation, including selectivity profiling against other receptors and enzymes, and progression to more complex cellular and in vivo models to validate its therapeutic potential.
References
Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. [Link]
Developing and utilizing a cell based assay for analyzing G-protein coupled receptor activation. American Chemical Society. [Link]
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. MDPI. [Link]
Molecular basis of human trace amine-associated receptor 1 activation. PubMed Central. [Link]
In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. PubMed. [Link]
Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. PubMed. [Link]
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]
Application Note: A Comprehensive Guide to In Vitro Antimicrobial Screening of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine
Abstract The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health.[1] This urgent threat necessitates the discovery and development of novel antimicrobial agents. Imidazole...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health.[1] This urgent threat necessitates the discovery and development of novel antimicrobial agents. Imidazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial and antifungal properties.[2][3][4] This application note provides a detailed, in-depth guide for researchers, scientists, and drug development professionals on the systematic in vitro antimicrobial screening of the novel compound, 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine .
This document outlines a suite of robust, validated protocols based on international standards set by the Clinical and Laboratory Standards Institute (CLSI).[5][6][7] We provide step-by-step methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the test compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The scientific rationale behind each experimental step is detailed to ensure methodological integrity and data reproducibility. Furthermore, we present a hypothesized mechanism of action based on the compound's structural features and conclude with guidance on data interpretation and troubleshooting.
Introduction: The Rationale for Screening Imidazole Derivatives
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous antifungal agents (e.g., ketoconazole, miconazole) and showing promise in antibacterial applications.[2][4][8] The biological activity of imidazole derivatives is often linked to their ability to interact with critical microbial enzymes or disrupt cellular membranes.[8][9] Specifically, their known antifungal mechanism involves inhibiting the heme-dependent enzyme lanosterol 14α-demethylase, which is crucial for ergosterol synthesis and fungal membrane integrity.[8] While less studied, their antibacterial effects can involve membrane disruption or inhibition of nucleic acid and protein synthesis.[2][10]
The target compound, 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine , combines the imidazole core with an amine functional group, a feature known to influence lipophilicity and potential interactions with the negatively charged bacterial cell envelope.[10] Therefore, a systematic evaluation of its antimicrobial properties is a scientifically grounded endeavor in the search for new therapeutic leads.
This guide is structured to provide a self-validating framework for this evaluation, emphasizing the importance of standardized methods to ensure that the generated data is both reliable and comparable to established findings in the field.[11][12]
Structure:
(A proper chemical structure image would be placed here in a real document)
Solubility: To be determined empirically. Initial trials should use solvents such as Dimethyl Sulfoxide (DMSO) or water. The choice of solvent is critical as it must not possess intrinsic antimicrobial activity at the concentrations used.
Preparation of Stock Solution:
A primary stock solution of high concentration (e.g., 10 mg/mL or ~65 mM) should be prepared in an appropriate solvent (e.g., 100% DMSO). This stock must be sterilized by filtration through a 0.22 µm syringe filter before being used to prepare working dilutions.
Foundational Screening Workflow
The overall process for evaluating the antimicrobial potential of the test compound follows a logical progression from determining inhibitory activity to assessing cidal (killing) effects.
Caption: High-level workflow for antimicrobial susceptibility testing.
Materials and Reagents
Test Compound: 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine
Rationale: These ATCC strains are standard reference strains with well-characterized susceptibility profiles, making them essential for quality control and validation of the assay's performance.[11]
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
Dimethyl Sulfoxide (DMSO), sterile-filtered
Positive control antibiotics (e.g., Ciprofloxacin, Gentamicin, Vancomycin)
Sterile pipettes, tips, and reservoirs
Detailed Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][16][17][18]
5.1. Preparation of Standardized Inoculum
Activate Strain: From a frozen stock, streak the bacterial strain onto an MHA plate and incubate at 35-37°C for 18-24 hours to obtain isolated colonies.
Prepare Suspension: Aseptically select 4-5 well-isolated colonies and suspend them in a tube of sterile saline.[19]
Standardize Density: Vortex the suspension and adjust its turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 Colony Forming Units (CFU)/mL.[19]
Causality: Standardizing the inoculum is the most critical step for reproducibility. A bacterial density that is too high can overwhelm the antimicrobial agent, leading to falsely high MIC values, while a density that is too low can lead to falsely low MICs.
Final Dilution: Within 15 minutes of standardization, dilute the suspension 1:150 in CAMHB. This will result in a final inoculum concentration of approximately 1 x 10^6 CFU/mL. A further 1:2 dilution will occur in the plate, achieving the target test concentration of 5 x 10^5 CFU/mL.
5.2. Preparation of the 96-Well Plate
Dispense Broth: Add 50 µL of sterile CAMHB to wells 2 through 12 in the designated rows of a 96-well plate.
Add Compound: In well 1 of each row, add 100 µL of the test compound, appropriately diluted from the stock to be 2x the highest desired final concentration (e.g., if the highest final concentration is 512 µg/mL, add 100 µL of a 1024 µg/mL solution).
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down, then transfer 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. This leaves 50 µL in each well from 1 to 10, with concentrations decreasing by half at each step. Wells 11 and 12 will contain only broth.
Controls:
Well 11 (Growth Control): This well will receive the bacterial inoculum but no compound. It must show turbidity after incubation.
Well 12 (Sterility Control): This well receives no inoculum and no compound. It must remain clear.
Positive Control: A separate row should be prepared using a standard antibiotic (e.g., Ciprofloxacin) to validate the susceptibility of the test strain.
5.3. Inoculation and Incubation
Inoculate Plate: Add 50 µL of the final standardized inoculum (prepared in step 5.1.4) to wells 1 through 11. Do not add inoculum to well 12. The total volume in each well is now 100 µL.
Incubate: Cover the plate with a lid or an adhesive seal and incubate at 35-37°C for 16-20 hours in ambient air.[16][17]
5.4. Reading and Interpreting the MIC
Visual Inspection: After incubation, view the plate from the bottom using a reading mirror or by holding it up to a light source.
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[17][20] Growth is indicated by turbidity or a pellet of cells at the bottom of the well.
Caption: Example MIC plate layout with concentrations in µg/mL.
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[21][22][23][24] This test distinguishes bactericidal (killing) agents from bacteriostatic (inhibiting) agents.
5.5. Subculturing from MIC Plate
Select Wells: Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, include the growth control well.
Plate Aliquots: Aseptically take a 10 µL aliquot from each selected well and spot-plate it onto a fresh MHA plate. Label each spot clearly.
Trustworthiness: Plating a defined volume is crucial for calculating the percentage of killing. This step validates whether the inhibition seen in the MIC test was due to cell death or merely a suspension of growth.
5.6. Incubation and Interpretation
Incubate: Incubate the MHA plate at 35-37°C for 18-24 hours.
Count Colonies: Count the number of colonies on each spot.
Determine MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[22][23][24] For a starting inoculum of 5 x 10^5 CFU/mL, a 99.9% reduction means ≤ 500 CFU/mL. If a 10 µL spot was plated, this corresponds to ≤ 5 colonies.
An agent is generally considered bactericidal if the MBC is no more than four times its MIC (MBC/MIC ratio ≤ 4).[23][24] If the ratio is >4, the agent is considered bacteriostatic .
Data Presentation and Expected Results
Results should be tabulated for clarity. The following table presents hypothetical data for the test compound against standard QC strains.
Microorganism
Strain
MIC (µg/mL)
MBC (µg/mL)
MBC/MIC Ratio
Interpretation
Staphylococcus aureus
ATCC 25923
32
64
2
Bactericidal
Escherichia coli
ATCC 25922
128
>512
>4
Bacteriostatic
Pseudomonas aeruginosa
ATCC 27853
>512
>512
-
Resistant
Ciprofloxacin (Control)
E. coli ATCC 25922
0.015
0.03
2
Bactericidal
Hypothesized Mechanism of Action
The structural components of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine provide clues to its potential mechanism of action.
Caption: Potential antimicrobial mechanisms of the test compound.
Imidazole Core: Like other azole antimicrobials, the nitrogen atoms in the imidazole ring can coordinate with the heme iron in cytochrome P450 enzymes.[8] In bacteria, this could disrupt the electron transport chain, leading to metabolic arrest.
Cationic Amine Group: At physiological pH, the primary amine is likely protonated, conferring a positive charge. This cationic nature can facilitate electrostatic interactions with the negatively charged components of bacterial cell membranes (e.g., teichoic acids in Gram-positives, lipopolysaccharides in Gram-negatives), leading to membrane destabilization and increased permeability.[10]
Conclusion
This application note provides a comprehensive and scientifically rigorous framework for the initial in vitro antimicrobial evaluation of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine. By adhering to standardized protocols such as the CLSI broth microdilution method, researchers can generate reliable and reproducible MIC and MBC data.[12][16] This information is foundational for determining the compound's spectrum of activity, potency, and bactericidal or bacteriostatic nature, thereby guiding future structure-activity relationship (SAR) studies and further preclinical development.
References
Broth microdilution - Grokipedia. (n.d.). Vertex AI Search.
Broth microdilution - Wikipedia. (n.d.). Wikipedia. Available at: [Link]
Introduction To Imidazole And Its Antimicrobial Activity: A Review - Nanotechnology Perceptions. (n.d.). Nanotechnology Perceptions. Available at: [Link]
Minimum Bactericidal Concentration (MBC) Test - Microbe Investigations. (n.d.). MIS. Available at: [Link]
Minimum bactericidal concentration - Grokipedia. (n.d.). Vertex AI Search.
Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli - PubMed Central. (n.d.). NCBI. Available at: [Link]
Minimum bactericidal concentration - Wikipedia. (n.d.). Wikipedia. Available at: [Link]
Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing - Microbe Notes. (2022). Microbe Notes. Available at: [Link]
Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome | Microbiology Spectrum - ASM Journals. (2024). ASM Journals. Available at: [Link]
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf. (2011). NCBI. Available at: [Link]
Antimicrobial activity by Agar well diffusion - Chemistry Notes. (2021). Chemistry Notes. Available at: [Link]
Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). LinkedIn. Available at: [Link]
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (n.d.). NCBI. Available at: [Link]
Imidazole Antibiotics Inhibit the Nitric Oxide Dioxygenase Function of Microbial Flavohemoglobin - PMC - PubMed Central. (n.d.). NCBI. Available at: [Link]
Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central. (n.d.). NCBI. Available at: [Link]
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. (2009). ASM. Available at: [Link]
Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - PMC - NIH. (n.d.). NCBI. Available at: [Link]
Antibacterial Susceptibility Test Interpretive Criteria - FDA. (2025). FDA. Available at: [Link]
The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus - Frontiers. (2023). Frontiers. Available at: [Link]
Antimicrobial Resistance Strains. (n.d.). Microbiologics. Available at: [Link]
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). OIE. Available at: [Link]
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). National Technical University of Ukraine “Igor Sikorsky Kyiv Polytechnic Institute”. Available at: [Link]
STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM - Microbiology Class. (2023). Microbiology Class. Available at: [Link]
Potentiation of the Activity of Antibiotics against ATCC and MDR Bacterial Strains with (+)-α-Pinene and (-)-Borneol - PubMed Central. (n.d.). NCBI. Available at: [Link]
CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests | Journal of Clinical Microbiology - ASM Journals. (2018). ASM Journals. Available at: [Link]
CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1. (n.d.). CHAIN. Available at: [Link]
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - MDPI. (2020). MDPI. Available at: [Link]
Application Note & Protocols for Evaluating the Cytotoxicity of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine
Introduction: Unveiling the Cellular Impact of a Novel Imidazole Derivative The compound 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine is a novel molecule featuring an imidazole core. Imidazole-containing compound...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: Unveiling the Cellular Impact of a Novel Imidazole Derivative
The compound 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine is a novel molecule featuring an imidazole core. Imidazole-containing compounds are of significant interest in pharmaceutical research due to their presence in numerous biologically active molecules and their capacity to interact with various enzymes and receptors.[1] Preliminary research on similar structures suggests a potential for a range of biological activities, including antimicrobial and anti-inflammatory properties.[1] As with any compound intended for therapeutic development, a thorough evaluation of its cytotoxic potential is a critical initial step.[2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a multi-parametric approach to assess the in vitro cytotoxicity of this compound.
This guide will detail robust, cell-based assays to quantify cell viability, membrane integrity, and the induction of apoptosis. By employing a suite of orthogonal assays, researchers can build a comprehensive cytotoxic profile of the compound, informing decisions on its potential for further development. The protocols provided herein are designed to be self-validating, incorporating necessary controls to ensure data integrity and reproducibility.
Strategic Assay Selection: A Multi-Faceted Approach to Cytotoxicity
A single assay is rarely sufficient to fully characterize a compound's cytotoxic profile.[5] Therefore, a tiered approach utilizing assays that interrogate different cellular processes is recommended. This strategy provides a more complete picture of the potential mechanisms of cell death.
Metabolic Activity as an Indicator of Cell Viability (MTT Assay): This initial screening assay measures the metabolic activity of a cell population, which in most cases, correlates with the number of viable cells.[6][7]
Cell Membrane Integrity (LDH Release Assay): This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium.[8][9] Elevated extracellular LDH is a hallmark of compromised cell membrane integrity, often associated with necrosis.[10]
Apoptosis Induction (Caspase-Glo® 3/7 Assay): To investigate whether the compound induces programmed cell death, this luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[11][12][13]
The relationship between these key indicators of cellular health is depicted in the workflow below.
The choice of cell line is paramount for obtaining relevant and translatable cytotoxicity data.[14] The selection should be guided by the intended therapeutic application of the compound. For a novel compound with unknown targets, a panel of cell lines representing different tissue origins is recommended.[15][16]
For general toxicity screening: A commonly used and well-characterized cell line such as HEK293 (human embryonic kidney) or Balb/3T3 (mouse fibroblast) can be employed.[16][17]
For oncology applications: A panel of cancer cell lines relevant to the proposed indication should be used (e.g., MCF-7 for breast cancer, HeLa for cervical cancer).[17][18]
For organ-specific toxicity: Cell lines derived from the potential target organ of toxicity (e.g., HepG2 for liver toxicity) should be considered.[13]
It is crucial to source cell lines from reputable cell banks like ATCC to ensure authenticity and prevent issues with cross-contamination.[19] All cell lines should be maintained at low passage numbers and regularly tested for mycoplasma contamination.[19]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.[6][7] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[20]
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
Microplate reader
Procedure:
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the overnight culture medium from the cells and replace it with 100 µL of the compound-containing medium. Include vehicle-only controls and a positive control for cytotoxicity (e.g., doxorubicin).
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[20]
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.[21] Mix thoroughly to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at 540-570 nm using a microplate reader.[6]
Protocol 2: LDH Release Assay for Necrosis
This assay quantifies lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[8][9]
Materials:
Cells cultured and treated as in the MTT assay.
Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Abcam, or similar).
Microplate reader.
Procedure:
Prepare Controls: Following compound treatment, prepare controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[22]
Supernatant Collection: Carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.
Absorbance Measurement: Measure the absorbance at the wavelength recommended by the manufacturer (typically around 490 nm).
Caption: Principle of the LDH release assay.
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent "add-mix-measure" assay quantifies the activity of caspases 3 and 7, key effectors of apoptosis.[11][13][23]
Materials:
White-walled 96-well plates suitable for luminescence measurements.
Cells cultured and treated as in the MTT assay.
Caspase-Glo® 3/7 Assay System (Promega, #G8090 or similar).[11]
Luminometer.
Procedure:
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[12][13] Allow it to equilibrate to room temperature.
Assay Plate Equilibration: Remove the cell plate from the incubator and let it equilibrate to room temperature.
Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[13]
Incubation: Mix the contents on a plate shaker for 30-60 seconds and incubate at room temperature for 1-3 hours.
Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.[12]
Data Presentation and Interpretation
The results of cytotoxicity assays are typically expressed as the IC₅₀ value, which is the concentration of a compound that causes a 50% reduction in the measured parameter (e.g., cell viability) compared to the untreated control.[22]
Table 1: Hypothetical Cytotoxicity Data for 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine
Cell Line
Assay
Incubation Time (h)
IC₅₀ (µM) ± SD
HEK293
MTT
24
>100
48
85.2 ± 5.6
LDH
48
>100
Caspase-Glo 3/7
24
92.1 ± 7.3
MCF-7
MTT
24
45.7 ± 3.9
48
22.1 ± 2.1
LDH
48
78.4 ± 6.2
Caspase-Glo 3/7
24
25.8 ± 2.9
HepG2
MTT
24
68.3 ± 4.5
48
35.9 ± 3.8
LDH
48
>100
Caspase-Glo 3/7
24
41.5 ± 4.0
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation of Hypothetical Data:
In this example, the compound shows greater potency against the MCF-7 cancer cell line compared to the non-cancerous HEK293 line, suggesting some level of selectivity. The lower IC₅₀ values in the Caspase-Glo 3/7 assay compared to the LDH assay for MCF-7 cells suggest that at these concentrations, the primary mode of cell death is apoptosis rather than necrosis.
Conclusion
The evaluation of cytotoxicity is a cornerstone of the preclinical assessment of any novel compound.[3] By employing the multi-parametric approach detailed in this guide, researchers can obtain a robust and nuanced understanding of the cytotoxic profile of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine. This systematic evaluation, grounded in well-established and validated assays, will provide the critical data necessary to guide the future development of this and other novel chemical entities.
References
Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. [Link]
MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. protocols.io. [Link]
The Role of LDH in Cellular Cytotoxicity. G-Biosciences. [https://info.gbiosciences.com/blog/the-role-of-ldh-in-cellular-cytotoxicity]([Link] cytotoxicity)
Protocol of Caspase-Glo 3/7 CHO-K1 Cell-based Assay for High-throughput Screening. National Center for Advancing Translational Sciences. [Link]
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]
Application Notes & Protocols: Investigating the Anti-Cancer Potential of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine in Cancer Cell Line Studies
Authored by: Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)...
Author: BenchChem Technical Support Team. Date: January 2026
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine, a novel investigational compound, in cancer cell line studies. These notes detail the theoretical framework, potential mechanisms of action, and step-by-step protocols for evaluating its efficacy and mode of action as a potential anti-cancer agent. The methodologies described herein are designed to be robust and reproducible, providing a solid foundation for further preclinical development.
Introduction and Scientific Background
The search for novel therapeutic agents with high efficacy and specificity against cancer cells remains a cornerstone of oncological research. Imidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-cancer properties. The unique structural features of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine suggest its potential as a modulator of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
While direct studies on this specific compound are emerging, its structural similarity to other imidazole-based anti-cancer agents suggests potential mechanisms of action that warrant investigation. These may include the inhibition of key kinases, disruption of microtubule dynamics, or induction of apoptotic pathways. The protocols outlined in this document are designed to systematically explore these possibilities.
Postulated Mechanism of Action: A Hypothesis-Driven Approach
Based on the chemical structure of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine, we can hypothesize its potential interaction with signaling pathways frequently dysregulated in cancer. A primary hypothetical target is the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival.
Figure 1: Hypothesized Signaling Pathway. Postulated inhibitory effect of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine on the PI3K/Akt/mTOR signaling cascade.
Experimental Protocols
The following protocols provide a framework for the initial characterization of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine's anti-cancer activity in vitro.
Cell Viability Assay (MTT Assay)
This assay is a fundamental first step to determine the cytotoxic or cytostatic effects of the compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.
Materials:
Cancer cell lines (e.g., MCF-7, A549, HeLa)
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine (stock solution in DMSO)
MTT solution (5 mg/mL in PBS)
DMSO (cell culture grade)
96-well plates
Multichannel pipette
Plate reader
Protocol:
Cell Seeding:
Trypsinize and count the cells.
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine in complete growth medium. A typical concentration range to start with could be 0.1, 1, 10, 50, and 100 µM.
Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a no-treatment control.
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
Incubate for 24, 48, and 72 hours.
MTT Addition and Incubation:
After the incubation period, add 10 µL of MTT solution to each well.
Incubate for 4 hours at 37°C.
Formazan Solubilization and Measurement:
Carefully remove the medium containing MTT.
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
Measure the absorbance at 570 nm using a plate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 (half-maximal inhibitory concentration) value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay helps to determine if the observed decrease in cell viability is due to the induction of apoptosis.
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
Figure 2: Apoptosis Assay Workflow. A simplified overview of the key steps involved in the Annexin V-FITC/PI apoptosis assay.
Western Blotting for Signaling Pathway Analysis
This technique is used to investigate the effect of the compound on the protein expression levels within the hypothesized PI3K/Akt/mTOR pathway.
Principle: Western blotting allows for the detection of specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target proteins.
Treat cells with the compound at various concentrations and time points.
Lyse the cells in RIPA buffer.
Quantify the protein concentration using a BCA assay.
SDS-PAGE and Protein Transfer:
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
Run the gel to separate the proteins by size.
Transfer the proteins to a PVDF membrane.
Immunoblotting:
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
Incubate the membrane with primary antibodies overnight at 4°C.
Wash the membrane with TBST.
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
Wash the membrane again with TBST.
Detection:
Add the chemiluminescent substrate to the membrane.
Capture the signal using an imaging system.
Data Analysis:
Quantify the band intensities and normalize them to a loading control (e.g., GAPDH). Compare the levels of phosphorylated (active) proteins to the total protein levels to assess the inhibitory effect of the compound on the signaling pathway.
Data Presentation and Interpretation
For clarity and comparative analysis, all quantitative data should be summarized in tables.
Table 1: IC50 Values of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine in Various Cancer Cell Lines
Cell Line
IC50 (µM) at 24h
IC50 (µM) at 48h
IC50 (µM) at 72h
MCF-7
Data to be filled
Data to be filled
Data to be filled
A549
Data to be filled
Data to be filled
Data to be filled
HeLa
Data to be filled
Data to be filled
Data to be filled
Table 2: Apoptosis Induction by 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine (at IC50)
Cell Line
Treatment Time (h)
% Early Apoptosis
% Late Apoptosis/Necrosis
MCF-7
24
Data to be filled
Data to be filled
MCF-7
48
Data to be filled
Data to be filled
A549
24
Data to be filled
Data to be filled
A549
48
Data to be filled
Data to be filled
Trustworthiness and Self-Validation
To ensure the reliability of the experimental results, the following controls and validation steps are essential:
Positive and Negative Controls: Always include appropriate controls in every experiment (e.g., a known apoptosis inducer for the apoptosis assay, a known inhibitor for the western blot).
Reproducibility: Each experiment should be performed in triplicate and repeated at least three independent times to ensure the consistency of the results.
Dose- and Time-Dependence: Characterize the effects of the compound at multiple concentrations and time points to establish a clear dose-response and time-course relationship.
Orthogonal Assays: Whenever possible, use a secondary, mechanistically different assay to confirm the primary findings. For example, caspase activity assays can be used to corroborate the apoptosis data from Annexin V staining.
Conclusion
The protocols and guidelines presented in this document provide a robust starting point for the in vitro evaluation of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine as a potential anti-cancer agent. By systematically assessing its effects on cell viability, apoptosis, and key signaling pathways, researchers can build a comprehensive profile of this novel compound's biological activity, paving the way for further preclinical and clinical development.
References
As this is a hypothetical application note for a novel compound, direct references are not applicable. The methodologies described are based on standard and widely accepted protocols in molecular and cell biology. For specific reagents and kits, please refer to the manufacturer's instructions.
Application
Application Notes and Protocols for Investigating the Enzyme Inhibitory Potential of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine
Introduction: The Untapped Potential of a Novel Imidazole Derivative In the landscape of modern drug discovery, the imidazole scaffold represents a cornerstone of medicinal chemistry, integral to numerous therapeutic age...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Untapped Potential of a Novel Imidazole Derivative
In the landscape of modern drug discovery, the imidazole scaffold represents a cornerstone of medicinal chemistry, integral to numerous therapeutic agents. These heterocyclic compounds are known to interact with a wide array of biological targets, including enzymes, making them a fertile ground for the development of novel inhibitors. This document provides a comprehensive guide to characterizing the enzyme inhibitory activity of a novel compound, 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine .
While the specific biological targets of this compound are yet to be fully elucidated, its structural features suggest a potential for interaction with enzyme active sites. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed framework for a systematic investigation, from initial screening to mechanistic studies. We will delve into the principles of enzyme kinetics, provide robust, step-by-step protocols, and discuss the critical aspects of data interpretation and assay validation.
Pillar 1: The Scientific Foundation - Understanding Enzyme Inhibition
Before embarking on experimental work, a firm grasp of the theoretical underpinnings of enzyme kinetics is paramount.[1][2][3] Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of enzyme inhibition is crucial as it can reveal the mechanism of drug action and provide insights into metabolic pathways.[1]
Reversible inhibitors, which are the focus of this guide, can be broadly categorized as follows:
Competitive Inhibition: The inhibitor competes with the substrate for the active site of the enzyme. This type of inhibition can be overcome by increasing the substrate concentration.
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site) and reduces the enzyme's catalytic efficiency. This type of inhibition is not affected by the substrate concentration.
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This mode of inhibition is more effective at higher substrate concentrations.
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, often with different affinities.
The initial goal of an investigation is to determine the half-maximal inhibitory concentration (IC50) , which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[4][5] Following this, mechanistic studies are performed to elucidate the mode of inhibition.
Pillar 2: Experimental Protocols - A Step-by-Step Guide
This section provides detailed protocols for a comprehensive investigation of the enzyme inhibitory properties of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine. It is essential to adapt these generalized protocols to the specific enzyme being investigated.
This protocol outlines the procedure for determining the IC50 value of the test compound against a chosen enzyme.
Materials and Reagents:
Purified enzyme of interest
Specific substrate for the enzyme
2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine (stock solution in a suitable solvent, e.g., DMSO)
Assay buffer (optimized for the specific enzyme's activity)
96-well microplates (clear, black, or white, depending on the detection method)
Microplate reader (for absorbance, fluorescence, or luminescence)
Positive control inhibitor (if available)
Step-by-Step Procedure:
Reagent Preparation:
Prepare a stock solution of the test compound in a suitable solvent (e.g., 10 mM in DMSO).
Prepare a series of dilutions of the test compound in the assay buffer. A common approach is to use a 10-point, 3-fold serial dilution.
Prepare the enzyme and substrate solutions in the assay buffer at their optimal concentrations. The substrate concentration is typically kept at or below its Michaelis constant (Km) for competitive inhibitor screening.[6]
Assay Setup:
In a 96-well plate, add a fixed volume of the enzyme solution to each well.
Add the serially diluted test compound to the respective wells.
Include the following controls:
Negative Control (100% activity): Enzyme + assay buffer (with the same final concentration of the solvent used for the test compound).
Positive Control: Enzyme + a known inhibitor of the enzyme.
Blank: Assay buffer only (to measure background signal).
Pre-incubation:
Incubate the plate at the optimal temperature for the enzyme for a predetermined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
Reaction Initiation and Monitoring:
Initiate the enzymatic reaction by adding the substrate to all wells.
Immediately begin monitoring the reaction progress using a microplate reader at the appropriate wavelength. The rate of the reaction is determined from the initial linear portion of the progress curve.
Data Analysis:
Calculate the percentage of inhibition for each concentration of the test compound using the following formula:
% Inhibition = 100 * (1 - (Rate of sample - Rate of blank) / (Rate of negative control - Rate of blank))
Plot the % Inhibition against the logarithm of the inhibitor concentration.
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[5]
Protocol 2: Mechanism of Action (MoA) Studies
This protocol is designed to determine the mode of inhibition (e.g., competitive, non-competitive).
Experimental Design:
Perform the enzyme activity assay with multiple, fixed concentrations of the inhibitor.
For each inhibitor concentration, vary the substrate concentration over a range (e.g., 0.5x to 10x the Km value).
Data Analysis:
Determine the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.
Plot the data using one or more of the following graphical methods:
Lineweaver-Burk Plot: A plot of 1/V₀ versus 1/[S].[7][8][9][10] The pattern of the lines for different inhibitor concentrations will indicate the mode of inhibition.[8][10]
Dixon Plot: A plot of 1/V₀ versus inhibitor concentration ([I]).[11][12][13][14][15] The intersection point of the lines for different substrate concentrations reveals the inhibition constant (Ki).[11][12][13]
Pillar 3: Visualization and Data Presentation
Clear visualization of workflows and data is crucial for understanding and communicating results.
Experimental Workflow
Caption: General workflow for an enzyme inhibition assay.
Modes of Reversible Enzyme Inhibition
Caption: Diagram of reversible enzyme inhibition modes.
Data Presentation Tables
Table 1: Example IC50 Determination Data
Inhibitor Conc. (µM)
% Inhibition
0.01
5.2
0.03
10.8
0.1
25.4
0.3
48.9
1
75.1
3
90.3
10
98.6
IC50 (µM)
0.32
Table 2: Example Kinetic Parameters from MoA Studies
Inhibitor Conc. (µM)
Apparent Km (µM)
Apparent Vmax (µmol/min)
0
10.2
50.1
0.1
15.8
50.5
0.3
28.4
49.8
1
65.1
50.3
Mode of Inhibition
Competitive
Ki (µM)
0.15
Pillar 4: Scientific Integrity & Trustworthiness
A robust and reliable enzyme inhibition assay is a self-validating system. The following points are critical for ensuring the integrity of your results:
Controls are Non-Negotiable: Always include appropriate controls in every experiment.[16] The negative control defines the baseline enzyme activity, while a positive control (a known inhibitor) validates the assay's responsiveness.
Assay Validation: Before screening, it is crucial to optimize and validate the enzyme assay. This includes determining the optimal buffer conditions, enzyme and substrate concentrations, and ensuring the reaction is in the linear range.
Compound Interference: Test compounds can interfere with the assay signal (e.g., autofluorescence, light scattering).[17][18] It is essential to run controls with the compound in the absence of the enzyme to identify and correct for such artifacts.[18]
Troubleshooting: Be prepared to troubleshoot unexpected results. Issues such as enzyme instability, substrate depletion, or product inhibition can affect the accuracy of your data.[19][20][21]
By adhering to these principles, researchers can generate high-quality, reproducible data that will form a solid foundation for further drug development efforts.
References
Dixon Plot Explained. (n.d.). [Source not available].
Using Dixon Plot for Enzyme Inhibition: Correct Axes Selection Explained. (n.d.). [Source not available].
Lineweaver-Burk Plot Explained: Definition, Examples, Practice & Video Lessons. (2022, July 22). Pearson.
Dixon plot - Terminology of Molecular Biology. (n.d.). GenScript.
Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). [Source not available].
Enzyme Kinetics: Principles and Methods, 3rd, Enlarged and Improved Edition. (n.d.). Wiley.
Receptor binding affinity determination of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine
Application Note & Protocol Topic: Determination of the Receptor Binding Affinity for 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine Audience: Researchers, scientists, and drug development professionals. Abstract T...
Author: BenchChem Technical Support Team. Date: January 2026
Application Note & Protocol
Topic: Determination of the Receptor Binding Affinity for 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for determining the receptor binding affinity of the novel compound, 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine. In the absence of established data for this specific molecule, this application note serves as a foundational framework, outlining robust methodologies and protocols. We will explore the strategic selection of potential receptor targets based on the compound's structural motifs, detail the principles and execution of gold-standard radioligand binding assays, and provide a workflow for data analysis and interpretation. The protocols herein are designed to ensure scientific rigor and data reproducibility, enabling researchers to elucidate the pharmacological profile of this and other novel chemical entities.
Introduction: The Imperative of Receptor Binding Affinity in Drug Discovery
The journey of a novel chemical entity from synthesis to a potential therapeutic agent is contingent on a thorough understanding of its interaction with biological targets. Receptor binding affinity is a cornerstone of this understanding, quantifying the strength of the interaction between a ligand, such as 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine, and its receptor. This affinity, often expressed as the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), is a critical determinant of a compound's potency and selectivity. A high-affinity interaction is often a prerequisite for potent pharmacological effects, while selectivity for the intended target over other receptors is crucial for minimizing off-target effects and ensuring a favorable safety profile.
The imidazole moiety present in 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine is a common scaffold in a variety of pharmacologically active compounds, including histamine H3 receptor ligands and ghrelin receptor inverse agonists.[1][2] This structural feature suggests that the compound may interact with a range of G protein-coupled receptors (GPCRs). Therefore, a systematic screening and affinity determination against a panel of relevant receptors is a logical first step in its pharmacological characterization.
This guide will provide a detailed, step-by-step protocol for conducting competitive radioligand binding assays, a robust and sensitive method widely regarded as the gold standard for measuring ligand-receptor affinity.[3] We will also discuss the principles of data analysis to derive key affinity parameters such as the IC50 and Ki values.
Strategic Considerations for Target Selection
Given the novelty of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine, an initial broad screening against a panel of receptors is recommended. The selection of this panel should be guided by the structural features of the compound. The presence of the methyl-imidazole group suggests potential interactions with receptors that recognize histamine or other endogenous ligands with similar heterocyclic structures. A primary screening panel could include:
Histamine Receptors (H1, H2, H3, H4): The imidazole core is a key component of histamine.
Adrenergic Receptors (α1, α2, β1, β2): Many biogenic amine receptors can exhibit cross-reactivity.
Dopamine Receptors (D1, D2, D3, D4): Important targets for centrally acting drugs.
Serotonin Receptors (various subtypes): A large family of receptors with diverse functions.
Muscarinic Receptors (M1-M5): Important for assessing potential anticholinergic side effects.
Ghrelin Receptor: Given the activity of other imidazole-containing compounds.[1]
Methodologies for Affinity Determination
Several robust techniques are available for quantifying receptor binding affinity. The choice of method often depends on factors such as the availability of reagents, throughput requirements, and the nature of the target receptor.
Radioligand Binding Assays: Considered the gold standard for their sensitivity and robustness.[3] These assays involve the use of a radiolabeled ligand that binds to the target receptor. The affinity of a test compound is determined by its ability to compete with the radioligand for binding to the receptor.
Surface Plasmon Resonance (SPR): A label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand (or vice versa).[4][5] SPR provides real-time kinetic data, including association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (Kd) can be calculated.
Fluorescence Polarization (FP): A solution-based, homogeneous assay that measures the change in polarization of fluorescent light emitted from a labeled ligand upon binding to a larger molecule, such as a receptor.[6][7] This technique is well-suited for high-throughput screening (HTS).
For the purpose of this guide, we will provide a detailed protocol for the radioligand binding assay, as it is a widely accessible and highly validated method.
This protocol outlines the steps for determining the inhibition constant (Ki) of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine for a target receptor using a competitive radioligand binding assay with a filtration-based separation method.
Materials and Reagents
Test Compound: 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine
Receptor Source: Commercially available cell membranes or tissue homogenates expressing the target receptor.
Radioligand: A high-affinity, selective radioligand for the target receptor (e.g., [3H]-ligand).
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
Wash Buffer: Ice-cold assay buffer.
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.
96-well microplates.
Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
Filtration apparatus (e.g., a cell harvester).
Scintillation cocktail.
Scintillation counter (e.g., a MicroBeta counter).
General laboratory equipment: pipettes, tubes, etc.
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol
Preparation of Test Compound Dilutions:
Prepare a stock solution of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine (e.g., 10 mM in DMSO).
Perform a serial dilution of the stock solution in assay buffer to obtain a range of concentrations (e.g., 10-point, 5-log unit range). This will be used to generate a competition curve.
Total Binding Wells: Add 150 µL of diluted receptor membranes, 50 µL of assay buffer, and 50 µL of the radioligand solution.
Non-specific Binding (NSB) Wells: Add 150 µL of diluted receptor membranes, 50 µL of the high-concentration unlabeled ligand (non-specific control), and 50 µL of the radioligand solution.
Test Compound Wells: Add 150 µL of diluted receptor membranes, 50 µL of the corresponding serial dilution of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine, and 50 µL of the radioligand solution.[8]
It is recommended to perform all determinations in duplicate or triplicate.
Incubation:
Incubate the plate with gentle agitation for a predetermined time and temperature to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[8] The optimal conditions may need to be determined empirically for each receptor-ligand system.
Filtration and Washing:
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[3]
Immediately wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove any remaining unbound radioligand.
Place the dried filters into scintillation vials or a filter plate, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis and Interpretation
Calculating Specific Binding
For each data point, calculate the specific binding:
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)
Determining the IC50 Value
The IC50 (Inhibitory Concentration 50%) is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Convert the specific binding CPM values for each concentration of the test compound into a percentage of the maximum specific binding (where 0% inhibition corresponds to the specific binding in the absence of the test compound).
Plot the percentage inhibition against the logarithm of the test compound concentration.
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
Calculating the Inhibition Constant (Ki)
The Ki value represents the binding affinity of the test compound for the receptor. It can be calculated from the IC50 value using the Cheng-Prusoff equation :[9]
Ki = IC50 / (1 + ([L]/Kd))
Where:
[L] is the concentration of the radioligand used in the assay.
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
The Kd of the radioligand should be determined separately through saturation binding experiments or obtained from the literature.
Data Presentation
The binding affinity data for 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine against a panel of receptors should be summarized in a clear and concise table.
Receptor Target
Radioligand Used
Radioligand [L] (nM)
Radioligand Kd (nM)
IC50 (nM)
Ki (nM)
Histamine H3
[3H]-Nα-methylhistamine
1.0
0.8
150
67
Dopamine D2
[3H]-Spiperone
0.5
0.3
>10,000
>10,000
Adrenergic α2
[3H]-Rauwolscine
1.5
1.2
850
378
Serotonin 5-HT2A
[3H]-Ketanserin
0.7
0.5
2,500
1,042
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Advanced Techniques and Considerations
Saturation Binding Assays: These experiments are performed by incubating a fixed amount of receptor preparation with increasing concentrations of a radioligand to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[10]
Kinetic Binding Assays: These assays measure the association (kon) and dissociation (koff) rate constants of a radioligand, providing a more detailed understanding of the binding interaction.[11]
Assay Validation: It is crucial to validate any new binding assay to ensure its accuracy and reliability. This includes determining the optimal incubation time, receptor concentration, and demonstrating the specificity and reproducibility of the assay.[12]
Conclusion
Determining the receptor binding affinity is a critical step in the pharmacological evaluation of a novel compound like 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine. The competitive radioligand binding assay described in this application note provides a robust and reliable method for obtaining quantitative affinity data. By systematically screening the compound against a panel of relevant receptors and accurately calculating the Ki values, researchers can build a comprehensive binding profile. This profile is invaluable for understanding the compound's mechanism of action, guiding lead optimization efforts, and predicting its potential therapeutic applications and off-target liabilities.
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ResearchGate. Reactive Metabolite Trapping Studies on Imidazo- and 2-Methylimidazo[2,1-b]thiazole-Based Inverse Agonists of the Ghrelin Receptor. [Link]
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ResearchGate. Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety. [Link]
PubMed. Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. [Link]
ResearchGate. Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. [Link]
PubMed. Development of trans-2-[1H-imidazol-4-yl] Cyclopropane Derivatives as New High-Affinity Histamine H3 Receptor Ligands. [Link]
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High-throughput screening of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine analogs
Application Note & Protocols Topic: High-Throughput Screening of 2-Methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine Analogs for Discovery of Novel Bioactive Compounds Audience: Researchers, scientists, and drug develop...
Author: BenchChem Technical Support Team. Date: January 2026
Application Note & Protocols
Topic: High-Throughput Screening of 2-Methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine Analogs for Discovery of Novel Bioactive Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs and bioactive molecules.[1][2][3] Its unique electronic and hydrogen-bonding capabilities allow for potent interactions with a wide range of biological targets, including kinases and other enzymes crucial in disease pathways.[4][5] This application note provides a comprehensive, field-proven guide for conducting a high-throughput screening (HTS) campaign on a library of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine analogs. We present a strategic workflow, from initial assay development and miniaturization to robust data analysis and hit validation. The protocols detailed herein are designed as a self-validating system to ensure high-quality data and minimize the identification of false positives, ultimately accelerating the discovery of promising lead compounds.
Strategic Foundation: Assay Development and Miniaturization
The success of any HTS campaign is predicated on the development of a robust, reproducible, and scalable assay.[6][7] Given that the specific biological target of the analog library is unconfirmed, a phenotypic, cell-based approach is a logical starting point, as it provides a more physiologically relevant context compared to biochemical assays and can simultaneously identify compounds that are cell-permeable.[8][9]
Rationale for Assay Selection: Luminescent Cell Viability
We selected a luminescent ATP-based cell viability assay (e.g., CellTiter-Glo®) as the primary screening platform. The causality behind this choice is threefold:
Biological Relevance: Many imidazole-containing compounds exhibit cytotoxic or anti-proliferative effects, particularly in cancer cell lines.[1][4] Therefore, a reduction in cell viability, measured via ATP depletion, serves as a direct and sensitive indicator of bioactivity.
Technical Robustness: Luminescent assays are generally less susceptible to interference from autofluorescent or colored compounds often found in small molecule libraries, a common pitfall in fluorescence-based screens.[10][11][12] They offer a high signal-to-background ratio and a broad linear range.[12]
HTS Compatibility: These assays are typically homogenous "add-and-read" protocols, requiring no wash steps, which simplifies automation and reduces variability.[13]
Assay Miniaturization and Validation
Transitioning the assay from a 96-well development format to a 384- or 1536-well HTS format is critical for cost and throughput.[14][15] This process requires re-optimization of key parameters to ensure assay performance is maintained.
Key Miniaturization Parameters:
Parameter
96-Well (Initial)
384-Well (Optimized)
Rationale for Optimization
Cell Seeding Density
5,000 cells/well
1,250 cells/well
Maintain optimal cell confluence and signal window in a smaller surface area.
Total Assay Volume
100 µL
25 µL
Reduce consumption of cells, reagents, and library compounds.[7]
Compound Conc.
10 µM
10 µM
Kept constant to ensure comparable pharmacological data.
DMSO Tolerance
< 0.5%
< 0.5%
Final DMSO concentration must be tested to ensure it does not impact cell viability.
| Incubation Time | 48-72 hours | 48-72 hours | Must be sufficient to observe a compound-induced phenotype. |
Assay Validation Metric: The Z'-Factor
Before commencing the full screen, the assay's quality and robustness in the miniaturized format must be confirmed by calculating the Z'-factor. This statistical parameter provides a measure of the assay's signal window and data variation.[14][16]
Formula: Z' = 1 - (3σp + 3σn) / |µp - µn|
(where µp and σp are the mean and standard deviation of the positive control, and µn and σn are for the negative control)
An assay is considered excellent for HTS when the Z'-factor is consistently ≥ 0.5 .[14] A dry run using only positive (e.g., staurosporine) and negative (e.g., DMSO vehicle) controls is performed across multiple plates to validate this metric.[14]
The High-Throughput Screening Workflow
The HTS process is a systematic funnel designed to identify and confirm active compounds from a large library.[7][17]
Caption: The High-Throughput Screening (HTS) Funnel.
Primary Screening
The primary screen involves testing every compound in the analog library at a single concentration (typically 10 µM) to identify "primary hits."[18] Automation is essential for this phase, utilizing robotic liquid handlers and plate movers to ensure consistency and high throughput.[17][19]
Data Analysis and Quality Control
HTS generates vast amounts of data that require systematic analysis.[17]
Plate-Level QC: The Z'-factor is calculated for each plate to ensure its data is reliable. Plates with a Z' < 0.5 are flagged and typically re-screened.[14]
Data Normalization: Raw luminescence values are converted into a more intuitive format, such as percent inhibition, by normalizing against the plate's positive and negative controls.[20]
Hit Selection: A statistical cutoff is established to define a "hit." A common method is to select compounds whose activity is greater than three standard deviations (SD) from the mean of the library population.[21] Robust statistics like the median absolute deviation (MAD) can also be used to reduce the impact of outliers.[20]
Hit Triage and Management
The primary hit list often contains false positives.[22][23] Initial triage involves computational and historical data analysis to flag and deprioritize known problematic compounds, such as:
PAINS (Pan-Assay Interference Compounds): Molecules known to interfere with many assay technologies.[23]
Frequent Hitters: Compounds that have shown activity across numerous unrelated screens, suggesting non-specific mechanisms.[23]
The Imperative of Hit Validation
Validating hits is a multi-step process designed to increase confidence that the observed activity is real, specific to the compound, and acts through a desired mechanism.[24][25]
Confirmation: Re-testing and Dose-Response
The first step is to re-test the primary hits, often using freshly sourced powder to ensure compound identity and integrity.[22] Confirmed hits are then tested across a range of concentrations (e.g., an 8-point, 3-fold dilution series) to generate a dose-response curve and determine the IC50 (half-maximal inhibitory concentration), a key measure of potency.
Causality Check: Counter-Screening
Counter-screens are designed to identify and eliminate compounds that interfere with the assay technology itself rather than the biological target.[23][26] For our luminescent assay, a suitable counter-screen would be to test the compounds for direct inhibition of the luciferase enzyme.
Caption: Logic flow for a luciferase counter-screen.
Confirmation of Mechanism: Orthogonal Assays
An orthogonal assay confirms the biological activity of a hit using a different technology or biological readout.[25][26] This step is crucial to ensure the observed phenotype (e.g., cell death) is due to the intended mechanism. If the imidazole analogs are hypothesized to be kinase inhibitors, a suitable orthogonal assay would be a biochemical screen that directly measures the inhibition of a specific kinase (e.g., using TR-FRET or Fluorescence Polarization).[27][28]
Cell Plating: Using an automated liquid handler, dispense 20 µL of cell suspension (optimized to 1,250 cells/well) into 384-well, solid white assay plates.
Control Wells: Designate specific columns for controls. Add 20 µL of media only to background wells, and 20 µL of cell suspension to positive (e.g., 1 µM staurosporine) and negative (0.1% DMSO) control wells.
Incubation: Incubate plates for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
Compound Addition: Using an acoustic dispenser or pin tool, transfer ~25 nL of library compounds from the source plates to the assay plates for a final concentration of 10 µM.
Incubation: Incubate plates for another 48 hours at 37°C, 5% CO₂.
Reagent Addition: Equilibrate plates and the luminescent ATP assay reagent to room temperature. Add 25 µL of reagent to all wells.
Signal Stabilization: Place plates on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes, protected from light.
Data Acquisition: Read luminescence on a compatible plate reader.
Protocol: Luciferase Counter-Screen
Reagent Preparation: Prepare a reaction buffer containing a known, fixed concentration of luciferase and its substrate, ATP, that produces a robust signal.
Compound Addition: In a 384-well plate, add confirmed hit compounds to achieve the same final concentration used in the primary screen (10 µM). Include positive (known luciferase inhibitor) and negative (DMSO) controls.
Reaction Initiation: Add the luciferase/ATP reaction mix to all wells.
Incubation & Readout: Incubate for 10-15 minutes at room temperature and read luminescence. Compounds that significantly reduce the signal compared to the DMSO control are flagged as potential assay interference compounds.
Conclusion and Forward Path
This application note outlines a rigorous, multi-stage methodology for the high-throughput screening of a 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine analog library. By integrating a robust primary assay with a systematic cascade of data analysis and validation steps, this workflow is designed to confidently identify potent and specific bioactive compounds. Validated hits from this process provide a strong foundation for subsequent hit-to-lead chemistry efforts, where preliminary structure-activity relationships (SAR) can be explored to optimize potency and drug-like properties.[14]
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Zhang, X. D., et al. (2006). Statistical practice in high-throughput screening data analysis. Nature Biotechnology, 24(2), 167-175.
Fan, F., & Wood, K. V. (2007). Bioluminescent Assays for High-Throughput Screening. ASSAY and Drug Development Technologies.
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Xing, B. (2018). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Analytical chemistry, 91(1), 2-25.
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Application Notes & Protocols: Quantitative Analysis of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine in Biological Matrices
Abstract This document provides a comprehensive guide to the principles, methodologies, and detailed protocols for the quantitative determination of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine in complex biologi...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This document provides a comprehensive guide to the principles, methodologies, and detailed protocols for the quantitative determination of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine in complex biological samples such as plasma, whole blood, and urine. As a novel compound of interest in forensic and clinical toxicology, its accurate quantification is paramount. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth insights into method development, sample preparation, and validation. The primary focus is on a robust, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, recognized as the gold standard for its sensitivity and selectivity.[1] Additional considerations for Gas Chromatography-Mass Spectrometry (GC-MS) are also discussed.
Introduction and Analytical Rationale
2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine is a synthetic compound with structural motifs that suggest it may be part of the growing class of Novel Psychoactive Substances (NPS). The accurate measurement of such compounds in biological matrices is a significant challenge for forensic and clinical laboratories.[2][3][4] The inherent complexity of biological samples necessitates highly selective and sensitive analytical methods to ensure reliable data for pharmacokinetic studies, toxicology assessments, and clinical monitoring.
The choice of analytical methodology is driven by the physicochemical properties of the analyte and the required sensitivity. Given its amine and imidazole functionalities, 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine is a basic compound amenable to reversed-phase chromatography and positive ion electrospray ionization. LC-MS/MS is therefore the preferred technique due to its superior specificity, achieved through Multiple Reaction Monitoring (MRM), and its ability to achieve low limits of quantification (LOQ), often in the sub-ng/mL range.[2][5]
The integrity of the analytical result begins with proper sample handling. Errors introduced at this stage are irreversible.
Sample Collection:
Blood/Plasma: Collect whole blood in tubes containing K2-EDTA as an anticoagulant. Plasma should be separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) within one hour of collection.
Urine: For routine testing, a mid-stream urine sample should be collected in a sterile container.[6] The first morning void is often preferred due to its higher concentration.[6]
Storage and Stability:
Short-Term: Store plasma and urine samples at 2-8°C for up to 48 hours.
Long-Term: For storage exceeding 48 hours, samples must be frozen at -20°C or, ideally, -80°C to minimize degradation. Analyte stability through freeze-thaw cycles must be validated as per regulatory guidelines.[1][7]
Sample Preparation: The Key to Robust Analysis
The primary goal of sample preparation is to remove matrix interferences (e.g., proteins, phospholipids, salts) that can suppress ionization and compromise analytical accuracy, while efficiently extracting the analyte of interest.[8]
Choosing the Right Technique
The selection of a sample preparation technique depends on the matrix, required cleanliness, and desired throughput.
Protein Precipitation (PPT): A rapid and simple method suitable for high-throughput screening. It involves adding a water-miscible organic solvent (typically acetonitrile) to the sample to denature and precipitate proteins.[2][4] While fast, it offers minimal cleanup and may lead to significant matrix effects.
Liquid-Liquid Extraction (LLE): A technique based on the differential solubility of the analyte in two immiscible liquids (e.g., an aqueous sample and an organic solvent).[8] By adjusting the pH of the aqueous phase to be well above the pKa of the amine groups, the analyte can be efficiently extracted into an organic solvent like methyl tert-butyl ether (MTBE). LLE provides a cleaner extract than PPT.
Solid-Phase Extraction (SPE): The most powerful technique for sample cleanup, providing the cleanest extracts and highest concentration factors.[9][10] For a basic compound like 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine, a mixed-mode cation exchange SPE sorbent (e.g., Oasis MCX) is ideal.[11] This approach utilizes both reversed-phase and ion-exchange retention mechanisms for superior selectivity.
The workflow below illustrates the decision-making process for selecting a sample preparation method.
Caption: Decision workflow for sample preparation.
LC-MS/MS Method: Protocol and Validation
This section details a validated LC-MS/MS method for the quantification of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine in human plasma.
Detailed Experimental Protocol
Step 1: Preparation of Standards
Prepare a 1.0 mg/mL primary stock solution of the analyte in methanol.
Perform serial dilutions in 50:50 methanol:water to create working standards for the calibration curve (e.g., 0.1 to 100 ng/mL) and quality control (QC) samples.
Prepare a stock solution of a suitable stable isotope-labeled internal standard (SIL-IS), such as a d3- or d5-labeled analog, at 1.0 mg/mL. Create a working SIL-IS solution at 10 ng/mL.
Pre-treat Sample: To 200 µL of plasma sample, calibrator, or QC, add 20 µL of the 10 ng/mL SIL-IS working solution and 400 µL of 4% phosphoric acid in water. Vortex for 10 seconds.
Condition SPE Plate: Condition a mixed-mode cation exchange SPE plate (e.g., Waters Oasis MCX, 30 mg) with 1 mL of methanol, followed by 1 mL of water.
Load Sample: Load the pre-treated sample onto the SPE plate.
Wash: Wash the plate with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
Elute: Elute the analyte and SIL-IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection plate.
Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase A.
Instrumental Conditions
LC System: Waters ACQUITY UPLC I-Class or equivalent
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temperature: 45°C
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Flow Rate: 0.5 mL/min
Injection Volume: 5 µL
Gradient Program:
Time (min)
%A
%B
0.0
95
5
2.0
5
95
2.5
5
95
2.6
95
5
| 3.5 | 95 | 5 |
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole
MRM Transitions: (Hypothetical values; must be determined experimentally)
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Cone (V)
Collision (eV)
Analyte (Quantifier)
181.15
110.10
25
18
Analyte (Qualifier)
181.15
83.05
25
22
| SIL-IS | 186.18 | 115.12 | 25 | 18 |
Method Validation
The method must be validated according to established regulatory guidelines, such as the FDA Bioanalytical Method Validation Guidance.[1][7][12][13] Key parameters are summarized below.
Validation Parameter
Acceptance Criteria
Example Result
Linearity & Range
Correlation coefficient (r²) ≥ 0.99
r² > 0.995 over 0.1–100 ng/mL
Lower Limit of Quantification (LLOQ)
S/N > 10; Accuracy ±20%; Precision ≤20%
0.1 ng/mL
Accuracy
Mean %RE within ±15% (±20% at LLOQ)
-5.2% to 6.8%
Precision (Repeatability & Intermediate)
CV ≤ 15% (≤20% at LLOQ)
Intra-day CV < 8%; Inter-day CV < 11%
Matrix Effect
IS-normalized matrix factor CV ≤ 15%
CV < 9% across 6 lots of plasma
Recovery
Consistent and reproducible
>85% for analyte and IS
Stability (Freeze-Thaw, Bench-Top)
%Change within ±15% of nominal
Stable for 3 cycles and 8 hours at RT
Alternative Methodologies: GC-MS
While LC-MS/MS is preferred, GC-MS can also be used, particularly for broad screening in forensic contexts.
Causality: The analyte's amine group makes it polar and prone to adsorption in the GC system. Therefore, derivatization is mandatory to increase volatility and improve peak shape. A common approach is acylation using agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or pentafluoropropionic anhydride (PFPA).[11][14]
Sample Preparation: LLE or SPE must be used to obtain a very clean extract, as non-volatile matrix components can contaminate the GC inlet and column.
Evaporate to dryness and reconstitute in a suitable solvent (e.g., ethyl acetate) for injection.
Conclusion
This guide outlines a robust and reliable framework for the quantification of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine in biological samples. The cornerstone of this framework is a validated LC-MS/MS method employing solid-phase extraction, which provides the necessary sensitivity, selectivity, and accuracy for demanding research and regulatory environments. Adherence to rigorous validation standards is essential to ensure that the data generated is scientifically sound and defensible.[1][7]
References
Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). Retrieved from [Link]
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
Montesano, C., et al. (2016). Broad Screening and Identification of Novel Psychoactive Substances in Plasma by High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry and Post-run Library Matching. Journal of Analytical Toxicology, 40(7), 512-520. Retrieved from [Link]
Montesano, C., et al. (2016). Broad Screening and Identification of Novel Psychoactive Substances in Plasma by High-Performance Liquid Chromatography–High-Resolution Mass Spectrometry and Post-run Library Matching. Journal of Analytical Toxicology. Retrieved from [Link]
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
Giorgetti, A., et al. (2016). A novel screening method for 64 new psychoactive substances and 5 amphetamines in blood by LC-MS/MS and application to real cases. Journal of Pharmaceutical and Biomedical Analysis, 129, 393-403. Retrieved from [Link]
UCT, Inc. (n.d.). Optimization of NPS sample preparation in blood, urine, serum, and plasma. Retrieved from [Link]
Wiley Analytical Science. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Retrieved from [Link]
Carlier, J., et al. (2021). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis, 14(2), 266-282. Retrieved from [Link]
Oreate AI Blog. (2025). A Guide to Properly Collecting Urine Samples for Drug Testing. Retrieved from [Link]
Baumgartner, W. A., et al. (1993). Sample preparation techniques. Forensic Science International, 63(1-3), 111-127. Retrieved from [Link]
Fastest Labs. (2024). How to Prepare for a Drug Test: Tips and Guidelines. Retrieved from [Link]
Maine.gov. (2023). Urine Drug Procedures. Retrieved from [Link]
Nieminen, A. L., et al. (1980). Determination of methenamine in biological samples by gas-liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 181(1), 11-16. Retrieved from [Link]
Hasegawa, C. (2015). Application of solid-phase extraction tips for the analysis of drugs in human blood. Journal of Forensic Research. Retrieved from [Link]
Al-Salami, H., et al. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 28(14), 5438. Retrieved from [Link]
Oriental Journal of Chemistry. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Retrieved from [Link]
Technical Support Center: Synthesis of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine
Welcome to the dedicated technical support guide for the synthesis of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine. This resource is tailored for researchers, medicinal chemists, and process development scientist...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the dedicated technical support guide for the synthesis of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine. This resource is tailored for researchers, medicinal chemists, and process development scientists aiming to optimize the yield and purity of this valuable imidazole-containing amine. We will delve into common synthetic challenges, provide evidence-based troubleshooting strategies, and answer frequently asked questions to streamline your experimental workflow.
Introduction to the Synthetic Challenge
The target molecule, 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine, presents a unique synthetic challenge due to the steric hindrance around the newly formed chiral center and the electronic nature of the 1-methyl-1H-imidazol-2-yl moiety. Achieving high yields requires careful selection of reagents and precise control over reaction conditions. This guide will primarily focus on two robust synthetic strategies starting from the key intermediate, 1-methyl-1H-imidazole-2-carbaldehyde.
Proposed Synthetic Strategies
Two primary routes are commonly considered for the synthesis of the target amine:
Direct Reductive Amination: A one-pot reaction where 1-methyl-1H-imidazole-2-carbaldehyde reacts with an ammonia source to form an imine in situ, which is then immediately reduced to the desired primary amine.
Grignard Addition followed by Amination: A two-step sequence involving the addition of an isopropyl Grignard reagent to the aldehyde to form an intermediate alcohol, which is subsequently converted to the amine.
Below is a visual representation of these proposed synthetic pathways.
Caption: Proposed synthetic routes to the target amine.
Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific experimental issues you may encounter.
Part 1: Issues with the Starting Material
Question 1: My 1-methyl-1H-imidazole-2-carbaldehyde starting material appears discolored and gives multiple spots on TLC. What could be the cause?
Answer: The aldehyde is susceptible to oxidation and hydration, especially if not stored under inert conditions. Discoloration (often yellowing) can indicate the formation of oligomeric or oxidized impurities. The aldehyde group can also exist in equilibrium with its hydrate form, particularly in the presence of trace water or under acidic conditions, which can complicate TLC analysis.[1]
Causality: The electron-rich nature of the imidazole ring can make the aldehyde more prone to certain degradation pathways compared to simple aromatic aldehydes.
Solution:
Purification: If impurities are significant, consider purifying the aldehyde by flash column chromatography or vacuum distillation before use.
Storage: Always store 1-methyl-1H-imidazole-2-carbaldehyde under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature.
Characterization: Confirm the purity of your starting material by ¹H NMR and compare it with literature data to ensure the sharp singlet of the aldehyde proton is present and integration is correct.[2]
Part 2: Challenges in Reductive Amination
Question 2: I'm observing very low conversion in my one-pot reductive amination. What are the likely reasons and how can I improve it?
Answer: Low conversion in reductive amination, especially with a somewhat sterically hindered aldehyde, is often due to an unfavorable imine formation equilibrium or an inefficient reduction step.[3]
Causality: The formation of the imine from the aldehyde and ammonia is a reversible reaction that produces water.[3] If water is not removed or sequestered, the equilibrium may lie on the side of the starting materials. Additionally, the steric bulk of the isopropyl group on the forming imine can hinder the approach of the reducing agent.
Solutions:
Choice of Ammonia Source: Using ammonium acetate or ammonium formate can be more effective than aqueous ammonia as they also provide a mild acidic catalyst for imine formation.
Water Removal: Incorporate a dehydrating agent like molecular sieves (3Å or 4Å) in the reaction mixture to drive the imine formation equilibrium forward.
Acid Catalysis: A catalytic amount of a weak acid, such as acetic acid, can accelerate imine formation.[4] However, be cautious as strong acidic conditions can lead to hydration of the starting aldehyde.[1]
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is selective for the reduction of imines in the presence of aldehydes and is effective under mildly acidic conditions.[5] Sodium cyanoborohydride (NaBH₃CN) is also a good option but is more toxic.
Question 3: My main product from the reductive amination is the alcohol, 1-(1-methyl-1H-imidazol-2-yl)-2-methylpropan-1-ol. Why is this happening?
Answer: The formation of the alcohol as the major side product points to the direct reduction of the starting aldehyde by your hydride reagent, which is competing with the desired imine reduction.
Causality: This issue is common when using less selective reducing agents like sodium borohydride (NaBH₄), which can readily reduce both aldehydes and imines.[3] If imine formation is slow, the aldehyde is reduced before it can be converted to the imine.
Solutions:
Switch to a More Selective Reducing Agent: As mentioned above, NaBH(OAc)₃ is specifically designed to favor the reduction of the protonated imine over the neutral aldehyde, significantly minimizing alcohol formation.[5][6]
Staged Addition: Try a stepwise procedure. First, stir the aldehyde, ammonia source, and any catalyst/dehydrating agent for a period (e.g., 1-2 hours) to allow for imine formation before adding the reducing agent. Monitor the imine formation by TLC or NMR if possible.
Question 4: I'm getting a significant amount of a higher molecular weight impurity that I suspect is the secondary amine. How can I prevent this?
Answer: The formation of the secondary amine, bis(1-(1-methyl-1H-imidazol-2-yl)-2-methylpropyl)amine, occurs when the newly formed primary amine product acts as a nucleophile and reacts with another molecule of the starting aldehyde.
Causality: This is a common side reaction in reductive aminations.[6] The product primary amine can be more nucleophilic than ammonia, leading to the formation of a new imine that is subsequently reduced.
Solutions:
Excess Ammonia Source: Use a large excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate) to outcompete the primary amine product in the reaction with the aldehyde.
Slow Addition of Aldehyde: If practical, adding the aldehyde slowly to the mixture of the ammonia source and reducing agent can help maintain a low concentration of the aldehyde, disfavoring the secondary amine formation.
Technical Support Center: Purification of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine
This guide provides in-depth troubleshooting strategies and frequently asked questions for the purification of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine. It is designed for researchers, chemists, and drug deve...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides in-depth troubleshooting strategies and frequently asked questions for the purification of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine. It is designed for researchers, chemists, and drug development professionals who may encounter specific challenges in isolating this compound with high purity. The methodologies described are based on established chemical principles and best practices for the purification of basic heterocyclic amines.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, providing not only solutions but also the underlying chemical principles.
Question 1: My final product is contaminated with unreacted 1,2-dimethylimidazole. How can I remove it effectively?
Answer:
This is a frequent challenge as 1,2-dimethylimidazole (a likely starting material or precursor) shares basic properties with your target amine.
Core Problem: Both your product and the starting material are basic, making simple extraction difficult if not performed correctly.
Solutions:
Optimized Acid-Base Extraction: A carefully executed aqueous acid wash is highly effective.[1] Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane. Wash this solution with 1M HCl. Both your product and the residual 1,2-dimethylimidazole will be protonated and move into the aqueous layer. Subsequent basification of this aqueous layer with a base like NaOH (to pH > 10), followed by extraction with an organic solvent, will recover both amines.[1] Repeating this wash-and-back-extraction cycle can significantly improve separation.
Vacuum Distillation: If your target amine is thermally stable, vacuum distillation can be a viable method to remove the more volatile 1,2-dimethylimidazole.
Optimized Column Chromatography: While challenging, a well-designed chromatography protocol can resolve the two compounds. See the detailed protocol below.
Question 2: I'm struggling with significant peak tailing during silica gel column chromatography, leading to poor separation and mixed fractions. What's causing this and how can I fix it?
Answer:
This is a classic issue when purifying basic compounds, especially amines, on standard silica gel.
Core Problem: Silica gel has an acidic surface due to the presence of silanol groups (Si-OH). These acidic sites can strongly and irreversibly bind to your basic amine, causing it to "stick" to the column and elute slowly and broadly (tailing).
Solutions:
Amine Additive in Eluent: The most common and effective solution is to add a small amount of a volatile tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to your mobile phase (typically 0.1-1%).[1] The added amine is also basic and will compete with your product for the acidic sites on the silica, effectively "passivating" the column and allowing your compound to travel through more smoothly, resulting in sharper peaks.
Use of Alternative Stationary Phases: If tailing persists, consider using a different stationary phase. Neutral or basic alumina can be excellent alternatives to silica for purifying basic compounds.[1]
Pre-treating the Silica: You can create a slurry of the silica gel in your starting eluent containing the amine additive and let it sit for a while before packing the column. This ensures the stationary phase is well-passivated before you load your sample.
Question 3: After purification, I have a low overall yield. Where might I be losing my product?
Answer:
Product loss can occur at multiple stages of the purification workflow.
Core Problem: Material can be lost during transfers, extractions, or by discarding fractions that appear impure but contain significant product.
Solutions:
Check pH During Extractions: When performing an acid-base extraction, ensure the pH is correct at each step. During the acid wash, the pH should be low enough to protonate your amine fully. Crucially, during the back-extraction, the pH must be sufficiently basic (e.g., pH > 10) to deprotonate the amine and ensure its complete transfer into the organic phase.[1]
Meticulous Monitoring of Chromatography: Use a sensitive visualization method for your Thin Layer Chromatography (TLC) analysis (e.g., potassium permanganate stain in addition to UV) to carefully monitor all column fractions. What appears as a faint spot on TLC could represent a significant amount of material when summed across multiple fractions.
Minimize Handling Steps: Every transfer from one flask to another results in some material loss. Streamline your workflow where possible.
Salt Formation Efficiency: If you are converting the amine to a salt for final purification, ensure the conditions for precipitation are optimal. The salt may have some solubility in the crystallization solvent, leading to losses in the mother liquor.[1] Cooling the crystallization mixture thoroughly before filtration can help maximize the yield.
Question 4: My purified amine, which is an oil/low-melting solid, darkens in color upon storage. Is it decomposing?
Answer:
Yes, this is likely a sign of degradation. Free amines, particularly those with benzylic or allylic protons, can be susceptible to air oxidation, which often results in the formation of colored impurities. The imidazole ring itself can also be sensitive to oxidative conditions.
Solutions:
Conversion to a Stable Salt: The most robust solution is to convert the purified free base into a stable, crystalline salt, such as a hydrochloride (HCl) or hydrobromide (HBr) salt. Salts are generally more stable to air oxidation, less hygroscopic, and easier to handle and weigh than the corresponding free bases.
Inert Atmosphere Storage: If you must store the compound as a free base, do so under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, and store it in a freezer to slow down potential degradation pathways.
Table 1: Troubleshooting Summary
Symptom
Likely Cause
Recommended Solution(s)
Contamination with starting material
Incomplete reaction or inefficient removal of basic starting material.
Strong interaction between the basic amine and acidic silanol groups.
Add 0.1-1% triethylamine to the eluent; Use neutral/basic alumina as the stationary phase.[1]
Low final yield
Incomplete extraction; Product loss during chromatography; Inefficient salt precipitation.
Verify pH during extractions; Meticulously monitor fractions with TLC; Minimize transfers; Optimize crystallization conditions.[1]
Product darkens over time
Air oxidation of the free amine.
Convert to a stable hydrochloride or other salt; Store under an inert atmosphere at low temperature.
Frequently Asked Questions (FAQs)
Q1: What is the best general strategy for purifying 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine?
A1: A multi-step approach is often most effective. Start with an acid-base extraction to perform a bulk separation of basic compounds from neutral or acidic impurities.[1] Follow this with optimized flash column chromatography on silica gel (with a triethylamine-doped eluent) to separate your target compound from structurally similar impurities like starting materials.[1] For achieving the highest purity and ensuring long-term stability, final conversion to a hydrochloride salt followed by recrystallization is highly recommended.[1]
Q2: What analytical techniques should I use to assess the purity of my final product?
A2: A combination of techniques is ideal. ¹H NMR and ¹³C NMR spectroscopy will confirm the structure and identify any major impurities.[2] Liquid Chromatography-Mass Spectrometry (LC-MS) is excellent for detecting trace-level impurities and confirming the molecular weight.[3][4] For quantitative purity assessment (>95%), High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard method.
Q3: Why is it important to understand the physicochemical properties of my compound for purification?
A3: Properties like pKa, solubility, and polarity are critical for designing an effective purification strategy.[5] The pKa helps determine the correct pH for acid-base extractions. The polarity (often estimated by LogP) guides the choice of solvents for chromatography and extraction. Solubility is key for choosing an appropriate recrystallization solvent.
Visualized Workflows and Methodologies
Overall Purification Strategy
The following diagram outlines a comprehensive workflow for isolating high-purity 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine from a crude reaction mixture.
Caption: A typical multi-step workflow for the purification and stabilization of the target amine.
Logic of Acid-Base Extraction
This diagram illustrates the partitioning of different compound types during the extraction process.
Caption: Separation of basic amines from neutral impurities using acid-base extraction.
Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography
This protocol is designed to mitigate tailing and improve the resolution of basic compounds.
Column Preparation:
Select an appropriately sized silica gel column for your sample quantity (typically a 50:1 to 100:1 ratio of silica to crude product by weight).
Prepare the starting eluent, for example, 100% Dichloromethane (DCM) containing 0.5% Triethylamine (TEA).[1]
Prepare a slurry of silica gel in this eluent and carefully pack the column. Equilibrate the column by passing 2-3 column volumes of the starting eluent through it.
Sample Loading:
Dissolve the crude product (obtained from the acid-base work-up) in a minimal amount of DCM.
Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the packed column.
Elution:
Begin elution with the starting eluent (e.g., DCM + 0.5% TEA).
Gradually increase the polarity by introducing methanol (MeOH). A typical gradient might be from 0% to 10% MeOH in DCM, with 0.5% TEA maintained throughout.[1]
The gradient should be slow and shallow to maximize resolution.
Fraction Collection & Analysis:
Collect fractions and analyze them by TLC. Use a mobile phase that gives good separation and visualize with UV light and a chemical stain (e.g., potassium permanganate or ninhydrin) for best results.
Combine the fractions containing the pure product.
Solvent Removal:
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified free base.
Table 2: Typical Column Chromatography Parameters
Parameter
Recommended Value / Type
Rationale
Stationary Phase
Silica Gel (60 Å, 40-63 µm)
Standard, cost-effective choice.
Mobile Phase A
Dichloromethane + 0.5% TEA
A non-polar solvent to start elution. TEA is critical to prevent tailing.[1]
Mobile Phase B
10% Methanol in DCM + 0.5% TEA
A more polar solvent to elute the amine.
Gradient Profile
0% to 100% B over 20 column volumes
A shallow gradient is essential for separating compounds with similar polarities.
Sample Loading
Dry loading or minimal solvent
Prevents band broadening at the start of the column.
Monitoring
TLC with UV and chemical stain
Ensures all product-containing fractions are identified.
Protocol 2: Conversion to Hydrochloride Salt and Recrystallization
This protocol enhances purity and confers long-term stability.
Salt Formation:
Dissolve the purified free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise while stirring.
A precipitate of the hydrochloride salt should form. Continue adding the HCl solution until no further precipitation is observed.
Isolation of Crude Salt:
Filter the resulting solid using a Büchner funnel, washing it with a small amount of cold diethyl ether to remove any residual impurities.
Dry the crude salt under vacuum.
Recrystallization:
Select a suitable solvent system for recrystallization (e.g., ethanol/diethyl ether, methanol/ethyl acetate). The ideal system is one in which the salt is soluble at high temperatures but poorly soluble at low temperatures.
Dissolve the crude salt in a minimum amount of the hot solvent (or solvent mixture).
Allow the solution to cool slowly to room temperature, then cool further in an ice bath or freezer to maximize crystal formation.
Filter the purified crystals, wash with a small amount of the cold recrystallization solvent, and dry thoroughly under vacuum.
References
Technical Support Center: Purification of 2-(2-methyl-1H-imidazol-1-yl)ethanamine. Benchchem.
Application Notes and Protocols for the Synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine. Benchchem.
Application Note: Mass Spectrometric Analysis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine. Benchchem.
LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with.
Process for purifying imidazoles and imidazol-based agents by crystallisation. Google Patents.
Physicochemical Properties of 2-(2-methyl-1H-imidazol-1-yl)ethanamine: A Technical Guide. Benchchem.
Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate.
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI.
Technical Support Center: N-Alkylation of 2-Methylimidazole
Welcome to the Technical Support Center for the N-alkylation of 2-methylimidazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic t...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the Technical Support Center for the N-alkylation of 2-methylimidazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic transformation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges and optimize your experimental outcomes.
Introduction: The Subtleties of N-Alkylation
The N-alkylation of 2-methylimidazole is a cornerstone reaction for the synthesis of a wide array of biologically active molecules and functional materials. While seemingly straightforward, this reaction is often plagued by a variety of side reactions that can significantly impact yield and purity. The nucleophilic nature of both nitrogen atoms in the imidazole ring, as well as the potential for subsequent reactions of the desired product, necessitates a carefully controlled experimental setup.
This guide provides a comprehensive overview of the common pitfalls encountered during the N-alkylation of 2-methylimidazole and offers practical, field-proven solutions. By understanding the underlying mechanisms of these side reactions, you can proactively design your experiments to favor the formation of your desired N-alkylated product.
Core Challenge: The Competing Reaction Pathways
The primary challenge in the N-alkylation of 2-methylimidazole lies in controlling the selectivity of the reaction. The starting material and the mono-alkylated product can both act as nucleophiles, leading to a mixture of products. The key to a successful reaction is to promote the initial N-alkylation while suppressing subsequent side reactions.
Optimization
Technical Support Center: Solubility Optimization for 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine
Welcome to the technical support center for 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine (referred to herein as "the compound"). This guide is designed for researchers, scientists, and drug development profession...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine (referred to herein as "the compound"). This guide is designed for researchers, scientists, and drug development professionals to proactively address and overcome solubility challenges encountered during in vitro and in vivo assays. Our goal is to provide a foundational understanding of the compound's physicochemical properties and to offer a suite of systematic strategies to ensure its effective use in your experiments.
Understanding the Molecule: A Proactive Approach
The structure of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine, featuring a primary amine and an N-methylimidazole moiety, classifies it as a weak base. The presence of these two basic functional groups dictates that its aqueous solubility will be highly dependent on pH.[1][2] The primary amine will be protonated and positively charged at physiological and acidic pH, while the N-methylimidazole ring offers a site for potential hydrogen bonding and dipole interactions. This inherent chemical nature is the primary driver of the solubility issues you may be observing.
This guide will walk you through a logical progression of techniques, from simple pH adjustments to more complex formulation strategies, to maintain the compound's solubility in your specific assay system.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions and provide rapid, actionable advice.
Q1: My compound precipitated immediately when I diluted my DMSO stock into aqueous buffer (e.g., PBS pH 7.4). What happened?
A1: This phenomenon, often called "solvent shock" or "crashing out," is the most common issue for hydrophobic compounds.[3] Your compound is highly soluble in the 100% organic DMSO stock but has very low solubility in the high-polarity aqueous buffer. When the dilution is performed too quickly or into a buffer that cannot maintain its solubility, the compound rapidly comes out of solution. The key is to manage the transition from an organic to an aqueous environment carefully.
Q2: What is the best solvent for preparing a high-concentration stock solution?
A2: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration stock solution due to its high dissolving power for both polar and nonpolar compounds.[4][5] Prepare stock solutions at a concentration of 10-20 mM, ensure the compound is fully dissolved, and store in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][6]
Q3: How does pH affect the solubility of this compound?
A3: As a weak base, the compound's solubility is directly proportional to the degree of its ionization. In acidic conditions (lower pH), the primary amine group becomes protonated (R-NH3+), forming a salt that is significantly more water-soluble.[7][8] Conversely, at neutral or alkaline pH (e.g., pH 7.4 and above), the compound will be predominantly in its less soluble, neutral free-base form. Therefore, decreasing the pH of your aqueous buffer is a primary strategy to enhance solubility.
Q4: I'm running a cell-based assay. What is the maximum concentration of DMSO my cells can tolerate?
A4: This is a critical consideration balancing solubility and cytotoxicity. Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxic effects.[9][10] Some robust cell lines may tolerate 1%, but this should be validated.[9][11] Primary cells are often more sensitive.[9] It is imperative to include a "vehicle control" in your experiments, which consists of the assay medium with the same final concentration of DMSO used to deliver your compound.[6]
Troubleshooting Guide: From Benchtop to In Vivo
This section provides detailed, assay-specific troubleshooting workflows.
Guide 1: In Vitro Biochemical and Enzyme Assays
Precipitation in these purified systems can lead to inaccurate IC50 values and assay artifacts. The primary variables to control are buffer pH and co-solvent concentration.
Problem: Compound precipitates in the final assay plate.
Workflow:
pH Optimization:
Rationale: The Henderson-Hasselbalch equation dictates that lowering the pH will increase the proportion of the soluble, protonated form of the compound.[7][12]
Action: If your enzyme or protein is stable at a lower pH, consider running the assay in a buffer with a pH of 6.0-6.5 instead of 7.4. Test a range of pH values to find a balance between compound solubility and protein activity.
Stepwise Dilution:
Rationale: To avoid solvent shock, a gradual reduction in solvent polarity is necessary.[3]
Action: Instead of a direct 1:1000 dilution from DMSO into buffer, perform a serial dilution. For example, dilute the DMSO stock 1:10 into an intermediate solvent like ethanol or PEG 400, then further dilute this intermediate stock into the final aqueous buffer.
Incorporate Co-solvents:
Rationale: Co-solvents reduce the overall polarity of the aqueous medium, making it more hospitable to hydrophobic molecules.[13]
Action: If the assay allows, include a small percentage of a water-miscible organic solvent in your final assay buffer. Common choices include ethanol, propylene glycol, or glycerol.[13] Ensure the final concentration does not inhibit your enzyme's activity.
Guide 2: Cell-Based Assays
In cell-based assays, the challenge is to maintain compound solubility while ensuring the vehicle is non-toxic to the cells.
Problem: Observed precipitation in the culture well and/or inconsistent dose-response curves.
Workflow:
Verify Final DMSO Concentration:
Rationale: Exceeding the cytotoxic limit of DMSO can confound results, mimicking or masking the compound's true effect.[4][14]
Action: Double-check all dilution calculations. The final concentration of DMSO in the well should ideally be ≤0.5%.[9][10][11] Always run a vehicle control with the same DMSO concentration.
Pre-mixing with Serum:
Rationale: Serum proteins, particularly albumin, can bind to hydrophobic compounds and act as natural solubilizing carriers.
Action: Prepare the final dilution of your compound in complete culture medium containing fetal bovine serum (FBS). Allow it to equilibrate for 15-30 minutes before adding it to the cells. This allows for protein binding to occur, which can help keep the compound in solution.
Consider Cyclodextrins:
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior.[15][16] They can encapsulate hydrophobic guest molecules, like your compound, forming a water-soluble inclusion complex.[15][16][17]
Action: Use a modified cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) as a formulation vehicle.[][19] These are widely used to improve drug solubility and are generally well-tolerated by cells at low concentrations.[15][20]
Guide 3: Preparing Formulations for In Vivo Studies
For animal studies, formulations must be sterile, biocompatible, and capable of maintaining solubility upon administration.
Problem: Compound needs to be dosed at a high concentration, but simple aqueous vehicles are not sufficient.
Workflow:
pH-Adjusted Saline:
Rationale: Similar to in vitro assays, leveraging pH is the first line of defense.
Action: Prepare a saline solution and adjust the pH to 3-4 using a biocompatible acid (e.g., citric acid or HCl). Dissolve the compound in this acidic vehicle. This is often suitable for intravenous (IV) or oral (PO) gavage, as the blood or gut has significant buffering capacity.
Complex Co-Solvent Systems:
Rationale: For very poorly soluble compounds, a multi-component vehicle is often necessary to achieve the target concentration.
Action: A common, well-tolerated formulation for preclinical studies is a mixture of DMSO, PEG 400, and saline. A typical ratio might be 10% DMSO, 40% PEG 400, and 50% saline (v/v/v). The components should be added sequentially, ensuring the compound is fully dissolved at each step.
Cyclodextrin Formulations:
Rationale: Cyclodextrins are highly effective for in vivo formulations, particularly for IV administration, as they can prevent precipitation in the bloodstream.[15][19]
Action: Prepare a 20-40% (w/v) solution of HP-β-CD in water or saline. Slowly add and dissolve the compound into this solution. Gentle heating and sonication can aid in the formation of the inclusion complex.
Data Summaries & Protocols
Table 1: Recommended Starting Solvent Concentrations for Cellular Assays
Most common; can be cytotoxic at higher concentrations. Always include a vehicle control.
Ethanol
≤ 0.5% (v/v)
Can cause cellular stress; less effective at solubilizing highly nonpolar compounds compared to DMSO.
HP-β-CD
1-5% (w/v)
Excellent for increasing solubility with low cytotoxicity.[15][19]
Protocol 1: Step-by-Step Preparation of a 10 µM Working Solution for Cell-Based Assays
This protocol is designed to minimize precipitation when diluting a 10 mM DMSO stock for a final assay concentration of 10 µM, keeping the final DMSO concentration at 0.1%.
Prepare Initial Stock: Ensure your compound is fully dissolved in 100% DMSO to create a 10 mM stock solution.[5]
Create Intermediate Dilution: Dilute the 10 mM stock 1:100 in complete cell culture medium (containing serum). This yields a 100 µM solution in a medium containing 1% DMSO. Vortex gently.
Incubate for Protein Binding: Allow the 100 µM intermediate solution to sit at room temperature for 15-30 minutes.
Prepare Final Working Solution: Add 1 part of the 100 µM intermediate solution to 9 parts of complete cell culture medium in your assay plate. This results in the final 10 µM working concentration with a tolerated 0.1% DMSO.
Visual Workflow: Troubleshooting Precipitation
Below is a decision tree to guide your troubleshooting process systematically.
Caption: Equilibrium between soluble and insoluble forms of the compound.
References
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PubMed Central. [Link]
cyclodextrin in novel formulations and solubility enhancement techniques: a review. (n.d.). ResearchGate. [Link]
Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. [Link]
Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. (n.d.). PubMed Central. [Link]
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace. [Link]
DMSO usage in cell culture. (2023). LifeTein. [Link]
The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... (n.d.). ResearchGate. [Link]
Studies on the effect of DMSO as a solvent mediator on cell growth and viability. (n.d.). Semantic Scholar. [Link]
Accuracy of calculated pH-dependent aqueous drug solubility. (n.d.). PubMed. [Link]
Physicochemical Properties, 1H-NMR, Ab Initio Calculations and Molecular Interaction in Binary Mixtures of N-methylimidazole with Methanol. (2018). Journal of Solution Chemistry. [Link]
Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. (n.d.). ResearchGate. [Link]
Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. (n.d.). PubMed. [Link]
Drug Formulation Development and Clinical Trials: A Quick Guide for Biotech Companies. (2020). Sofpromed. [Link]
Formulation Development Strategy For Early Phase Human Studies. (n.d.). Drug Delivery Leader. [Link]
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). MDPI. [Link]
Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (2019). Emulate. [Link]
Formulation Development Lab Services. (n.d.). CMC Pharmaceuticals. [Link]
Drug Formulation Development: Quick Reference Guide. (2022). Ascendia. [Link]
Formulation studies in drug development. (2020). ICON plc. [Link]
What are the chances of precipitation in column while using buffers as mobile phase? (2012). ResearchGate. [Link]
pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. (n.d.). PubMed Central. [Link]
Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes. (2025). ResearchGate. [Link]
Pharmaceutical compositions for drugs having pH-dependent solubility. (2004).
Considerations regarding use of solvents in in vitro cell based assays. (n.d.). Technical University of Denmark. [Link]
Considerations regarding use of solvents in in vitro cell based assays. (n.d.). Semantic Scholar. [Link]
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025). ResearchGate. [Link]
Study of pH-dependent drugs solubility in water. (2025). ResearchGate. [Link]
Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. (2022). RSC Publishing. [Link]
Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole... (n.d.). ResearchGate. [Link]
Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. (2025). ResearchGate. [Link]
Troubleshooting inconsistent results in 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine bioassays
< Topic: Troubleshooting Inconsistent Results in Bioassays A Note on the Selected Compound: Initial searches for "2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine" did not yield sufficient peer-reviewed bioassay data...
Author: BenchChem Technical Support Team. Date: January 2026
<
Topic: Troubleshooting Inconsistent Results in Bioassays
A Note on the Selected Compound: Initial searches for "2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine" did not yield sufficient peer-reviewed bioassay data to construct a meaningful troubleshooting guide. To provide a scientifically rigorous and genuinely useful resource, this guide has been developed for Rapamycin (Sirolimus) , a well-documented mTOR inhibitor known for its potent and specific activity, which can nevertheless produce inconsistent results due to its complex mechanism and sensitivity to experimental conditions. The principles and troubleshooting strategies outlined here are broadly applicable to many selective kinase inhibitors.
Technical Support Center: Troubleshooting Inconsistent Bioassay Results for Rapamycin
Welcome to the technical support center for Rapamycin experimentation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and inconsistencies encountered when working with Rapamycin.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Rapamycin?
Rapamycin is a potent and specific inhibitor of the serine/threonine kinase mTOR (mechanistic Target of Rapamycin).[1] It achieves this by first forming a complex with the intracellular protein FKBP12 (FK506-Binding Protein 12).[2][3] This Rapamycin-FKBP12 complex then binds directly to the FRB domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1).[1][4] mTORC1 is a central regulator of cell growth, proliferation, and metabolism.[2][3] Its inhibition leads to the dephosphorylation of key downstream targets like p70 S6 Kinase (S6K1) and 4E-BP1, resulting in reduced protein synthesis and cell cycle arrest, typically in the G1 phase.[5][6]
Q2: Why is the IC50 value I'm getting for Rapamycin different from published values?
This is a very common issue. The IC50 of Rapamycin is highly dependent on several factors:
Cell Line: Different cell lines exhibit vastly different sensitivities to Rapamycin, with reported IC50 values ranging from low nanomolar (nM) to micromolar (µM).[7][8][9] For example, the IC50 in HCT-116 cells has been reported as 1.38 nM, while in Ca9-22 oral cancer cells, it was found to be around 15 µM.[7][8]
Assay Endpoint & Duration: A 24-hour cell viability assay may yield a much higher IC50 than a 72-hour assay, as the cytostatic effects of Rapamycin take time to manifest.[10] Furthermore, a direct kinase activity assay will show potency in the low nM range, while a proliferation assay result will be influenced by the cell doubling time.[11]
Culture Conditions: The concentration of growth factors in the fetal bovine serum (FBS) can significantly impact results. High growth factor signaling through the PI3K/Akt pathway can counteract Rapamycin's inhibitory effect, leading to a higher apparent IC50.[3]
Q3: How should I properly store and handle Rapamycin to ensure it remains active?
Proper handling is critical for reproducibility.[12]
Solid Form: Store Rapamycin powder desiccated at -20°C. In this state, it is stable for up to 24 months.[6]
Stock Solutions: Prepare a high-concentration stock solution (e.g., 1-10 mM) in an anhydrous solvent like DMSO or ethanol.[13][14] Aliquot the stock into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[6][13] Store these aliquots at -20°C or -80°C for up to 3 months.[6][13]
Working Solutions: Rapamycin is unstable in aqueous solutions like cell culture media, with degradation accelerated at 37°C.[13] Therefore, it is crucial to prepare working dilutions fresh from the stock solution for each experiment.[13] Do not store Rapamycin in aqueous buffers.
Q4: What are the most common and reliable readouts for Rapamycin's biological activity?
The most direct and reliable readout is the phosphorylation status of mTORC1 downstream targets.
Western Blotting: Assessing the phosphorylation of p70 S6 Kinase at Threonine 389 (p-S6K T389) or S6 Ribosomal Protein at Serines 235/236 (p-S6 S235/236) are considered gold-standard methods for confirming mTORC1 inhibition.[5][15]
ELISA-based Assays: Commercial kits are available that measure the phosphorylation of p70 S6 kinase in cell lysates via an ELISA protocol, offering a more quantitative alternative to Western blotting.[16]
Cell Proliferation/Viability Assays: Assays like MTT, WST-8, or CellTiter-Glo are commonly used but are indirect measures of activity and can be influenced by many factors, as discussed above.[7][9]
Section 2: Troubleshooting Guides for Inconsistent Bioassay Results
Problem 1: High Variability Between Replicate Wells or Experiments
High variability is often traced back to inconsistencies in cell culture or compound handling.
Potential Cause
Explanation & Scientific Rationale
Recommended Solution
Inconsistent Cell Seeding
Uneven cell numbers per well lead to different final cell densities, which directly impacts viability readouts and can alter cellular signaling pathways.
Use a cell counter for accurate cell quantification. Ensure the cell suspension is homogenous by gently mixing before and during plating.
"Edge Effects" in Multi-well Plates
Wells on the outer edges of a plate are more prone to evaporation, leading to changes in media concentration and temperature. This can significantly alter cell growth and drug response.
Avoid using the outer rows and columns of the plate for experimental samples. Fill these "buffer" wells with sterile PBS or media to minimize evaporation from adjacent wells.
Variability in Serum Lots
Fetal Bovine Serum (FBS) is a major source of growth factors that activate the PI3K/Akt/mTOR pathway. Lot-to-lot variability in growth factor concentration can dramatically alter the baseline mTOR activity and the cell's response to Rapamycin.[3][17]
Test and qualify a large batch of FBS. Once a suitable lot is identified, purchase a sufficient quantity to last for the entire project. For mechanistic studies, consider serum starvation prior to and during Rapamycin treatment to reduce this variability.[18][19]
Inconsistent Compound Dilution
Rapamycin is highly lipophilic and can precipitate if rapidly diluted from a high-concentration DMSO stock into aqueous media.[13] It can also adsorb to certain plastics.
Perform serial dilutions. When adding the Rapamycin stock to the medium, add it slowly while vortexing or swirling the tube to prevent precipitation. Use low-retention polypropylene tubes and pipette tips for dilutions.
Problem 2: Weaker-Than-Expected or No Biological Effect
Observing a weak or absent effect from a potent compound like Rapamycin points toward issues with either the compound's activity, the biological system, or the assay itself.
Potential Cause
Explanation & Scientific Rationale
Recommended Solution
Degraded Rapamycin
Rapamycin is unstable in aqueous media at 37°C and can degrade if stock solutions are improperly stored or repeatedly freeze-thawed.[12][13]
Always use fresh working dilutions prepared from a properly stored, single-use aliquot of stock solution.[6][13] For long-term experiments (>48h), replace the media with freshly prepared Rapamycin-containing media every 24-48 hours.[13]
Cell Line Resistance
Some cell lines have intrinsic resistance mechanisms. This can be due to mutations in mTOR or hyperactivation of upstream pathways (e.g., PI3K/Akt) that override mTORC1 inhibition.[3]
Confirm the sensitivity of your cell line in the literature. Test a known Rapamycin-sensitive cell line (e.g., HEK293, U87-MG) in parallel as a positive control.[11]
Feedback Loop Activation
Inhibition of mTORC1 by Rapamycin can relieve a negative feedback loop, leading to the activation of Akt signaling via mTORC2.[3] This pro-survival signal can counteract the inhibitory effects of Rapamycin, especially in viability assays.
Measure Akt phosphorylation (at Serine 473) by Western blot. An increase in p-Akt (S473) following Rapamycin treatment is indicative of this feedback loop. This is a real biological effect, not an artifact.
Incorrect Assay Timing
The primary effect of Rapamycin is cytostatic (inhibiting growth), not cytotoxic (killing cells).[5] Effects on cell proliferation may only become apparent after cells have had time to complete one or more cell cycles.
For proliferation assays, ensure the experiment duration is sufficient (e.g., 48-72 hours). For direct signaling readouts (e.g., p-S6K), a short incubation (e.g., 1-4 hours) is often sufficient.[6]
Problem 3: Western Blot Readouts are Unreliable or Non-specific
Western blotting for mTOR pathway proteins can be challenging due to the large size of mTOR (~289 kDa) and the need for high-quality phospho-specific antibodies.[20][21]
Potential Cause
Explanation & Scientific Rationale
Recommended Solution
High Background
High background can obscure specific signals and is often caused by insufficient blocking, inadequate washing, or using milk as a blocker with phospho-antibodies (milk contains phosphoproteins like casein).[20]
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.[20] Ensure all wash steps are thorough (e.g., 3 x 10 minutes in TBST).[20] Optimize primary and secondary antibody concentrations.
Weak or No Signal
This can result from low protein abundance, poor antibody quality, or inefficient protein transfer, especially for large proteins like mTOR.[22][23]
Load sufficient protein (20-40 µg of lysate). Use a proven, validated antibody (antibodies from Cell Signaling Technology are widely cited for this pathway).[21] For large proteins, use a lower percentage acrylamide gel and perform a wet transfer overnight at 4°C to ensure efficient transfer to the membrane.[20]
Non-Specific Bands
Sample degradation can lead to multiple bands below the target protein's molecular weight.[20][23]
Always prepare fresh lysates and include a cocktail of protease and phosphatase inhibitors in the lysis buffer. Keep samples on ice at all times.[20][23]
Protocol 3.1: Serum Starvation for mTOR Pathway Analysis
This protocol is designed to lower baseline mTOR activity, allowing for a clearer observation of inhibition by Rapamycin.
Plate cells and allow them to adhere and grow for 24 hours in complete medium (containing 10% FBS).
Aspirate the complete medium and wash the cells once with sterile PBS.
Replace the medium with a low-serum or serum-free medium (e.g., DMEM with 0.1% FBS or no FBS).
Incubate the cells in starvation medium for 4-16 hours. The optimal time should be determined empirically for your cell line.[17][18]
After the starvation period, treat the cells with Rapamycin or vehicle control in the same starvation medium.
Proceed with your experimental endpoint (e.g., cell lysis for Western blot).
Visualization 3.2: The mTOR Signaling Pathway
This diagram illustrates the central role of mTORC1, its inhibition by the Rapamycin-FKBP12 complex, and key downstream effectors used as experimental readouts.
Caption: The mTOR signaling pathway showing Rapamycin's mechanism of action.
Visualization 3.3: Troubleshooting Workflow for Weak Western Blot Signal
This decision tree provides a logical workflow for diagnosing the cause of a weak or absent signal when blotting for mTOR pathway proteins.
Caption: Decision tree for troubleshooting weak Western Blot signals.
References
Sabatini, D. M. (2017). Twenty-five years of mTOR: Uncovering the link from nutrients to growth. Proceedings of the National Academy of Sciences, 114(45), 11818-11825. [Link]
BenchChem. (2025).
InvivoGen. (n.d.). Rapamycin. Retrieved from InvivoGen. [Link]
Ballou, L. M., & Lin, R. Z. (2008). Rapamycin and mTOR kinase inhibitors. Journal of Chemical Biology, 1(1-4), 27–36.
Lamming, D. W. (2016). Rapamycin and mTOR inhibitors as pharmacologic tools for studying aging. The Journals of Gerontology: Series A, 71(5), 578-586.
Wikipedia. (n.d.). mTOR. Retrieved from Wikipedia. [Link]
BenchChem. (2025). Troubleshooting inconsistent results in Rapamycin experiments. BenchChem.
BenchChem. (2025). Technical Support Center: Rapamycin Stability in Long-Term Cell Culture. BenchChem.
BenchChem. (2025). Optimizing rapamycin concentration to avoid off-target effects. BenchChem.
Anticancer Research. (2020). Selective Synergy of Rapamycin Combined With Methioninase on Cancer Cells Compared to Normal Cells. Anticancer Research, 40(10), 5671-5677. [Link]
Oncotarget. (2018). Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways. Oncotarget, 9(59), 31482–31496. [Link]
JIB-04. (2026). Optimizing Cell Assays with Rapamycin (Sirolimus): Scenarios and Solutions. JIB-04.
Inhibitor Research Hub. (2026). Rapamycin (Sirolimus): Practical Guidance for Reliable Cell-Based Assays. Inhibitor Research Hub.
BenchChem. (2025). Technical Support Center: Troubleshooting Off-Target Effects of Rapamycin and Its Analogs in Cell Culture. BenchChem.
eCampusOntario Pressbooks. (2019). 1.2 Western Blot and the mTOR Pathway. In Selected Topics in Health and Disease. eCampusOntario. [Link]
OncoTargets and Therapy. (2017). Rapamycin enhances cetuximab cytotoxicity by inhibiting mTOR-mediated drug resistance in mesenchymal hepatoma cells. OncoTargets and Therapy, 10, 5253–5262. [Link]
ResearchGate. (n.d.). IC50 values for rapamycin and everolimus in MCF-7 and its sub-lines.... Retrieved from ResearchGate. [Link]
BenchChem. (2025).
The Journal of Cell Biology. (2014). The general amino acid control pathway regulates mTOR and autophagy during serum/glutamine starvation. The Journal of Cell Biology, 206(2), 173–182. [Link]
ResearchGate. (n.d.). Sensitivities of cell lines to rapamycin vary by up to three fold. Retrieved from ResearchGate. [Link]
STAR Protocols. (2022). Protocol for the assessment of mTOR activity in mouse primary hepatocytes. STAR Protocols, 3(1), 101131. [Link]
European Journal of Hospital Pharmacy. (2019). Long-term stability of 0.1% rapamycin hydrophilic gel in the treatment of facial angiofibromas. European Journal of Hospital Pharmacy, 26(e1), e37-e42. [Link]
Analytical Biochemistry. (2010). A spectrophotometric assay for routine measurement of mammalian target of rapamycin activity in cell lysates. Analytical Biochemistry, 405(1), 93-98. [Link]
ResearchGate. (2015). Can anybody help with mTOR Western Blot antibodies and conditions?. Retrieved from ResearchGate. [Link]
ResearchGate. (2014). The general amino acid control pathway regulates mTOR and autophagy during serum/glutamine starvation. Retrieved from ResearchGate. [Link]
Science. (2012). mTORC1 phosphorylation sites encode their sensitivity to starvation and rapamycin. Science, 338(6109), 936-941. [Link]
ResearchGate. (n.d.). Effects of serum starvation and mammalian target of rapamycin (mTOR) inhibition by rapamycin on mTOR signals.... Retrieved from ResearchGate. [Link]
Dhaka University Journal of Pharmaceutical Sciences. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]
Technical Support Center: Refinement of Purification Techniques for Amine Compounds
Welcome to the technical support center for amine compound purification. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying amine...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for amine compound purification. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying amine-containing molecules. The following content moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and refine your purification strategies.
Section 1: Chromatography Troubleshooting Guide
Chromatography is a primary tool for amine purification, but the basic nature of amines can lead to frustrating complications, particularly with silica gel. This section addresses the most common issues in a direct question-and-answer format.
Issue 1: My amine is streaking or tailing badly on a silica gel column.
Q: Why is my basic amine compound showing severe peak tailing on my silica gel column?
A: This is the most frequent issue encountered. It stems from a fundamental acid-base interaction between your basic amine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2][3] This strong interaction leads to a portion of your analyte being retained more strongly than the rest, resulting in a "tail" as it slowly elutes from the column. This not only leads to poor peak shape but also reduces resolution and can result in lower yields due to irreversible binding.[2][3]
Caption: Decision workflow for troubleshooting amine peak tailing.
Issue 2: My amine compound won't elute from the silica column at all.
Q: I've tried various polar solvent systems (EtOAc/Hexane, DCM/MeOH), but my amine remains at the baseline of the TLC plate or stuck on the column. What's happening?
A: This indicates an exceptionally strong interaction with the silica, to the point of irreversible binding. This is common for highly basic amines or polyamines. The protonated amine is so strongly adsorbed to the deprotonated silanol groups that even highly polar solvents cannot displace it.
Solutions:
Drastic Mobile Phase Modification : For very "sticky" amines, a standard 1% triethylamine (TEA) may not be enough. You may need to use a more aggressive solvent system, such as dichloromethane/methanol/ammonium hydroxide.[1] Be cautious, as controlling the elution with such a strong solvent can be difficult, potentially leading to co-elution of impurities.[1]
Use Amine-Functionalized Silica : This is often the best solution. Amine-functionalized silica columns are designed to create a more alkaline environment, which prevents the strong acid-base interaction from occurring in the first place.[1][4] This allows for elution with less polar, more conventional solvent systems like hexane/ethyl acetate.[1]
Protection Strategy : If the amine is not the desired reactive site for subsequent steps, consider protecting it. Converting the amine to a carbamate (e.g., Boc or Cbz) drastically reduces its basicity and polarity, making it behave more like a neutral compound on silica gel.[5] The protecting group can be removed after purification.[5][6]
Issue 3: My compound is degrading on the column.
Q: My TLC analysis of the crude material looks clean, but after column chromatography, I see new, unwanted spots. Is the silica causing my amine to decompose?
A: Yes, this is a known issue, especially for acid-sensitive amines. The acidic nature of silica gel can catalyze degradation, hydrolysis, or rearrangement of sensitive functional groups in your molecule.
Solutions:
Deactivate the Silica : Before running your column, you can deactivate the silica gel by pre-flushing it with a solvent system containing 1-3% triethylamine.[7] This neutralizes the most acidic sites.
Switch to a Neutral or Basic Stationary Phase : The most robust solution is to avoid acidic silica altogether.
Basic Alumina : A good alternative for acid-sensitive compounds.
Amine-Functionalized Silica : As mentioned before, this provides a basic environment that protects sensitive compounds.[4]
Reversed-Phase Chromatography : This technique uses a non-polar stationary phase (like C18) and a polar mobile phase. It is an excellent alternative as it avoids the acidity issues of silica.[2]
Problem Summary
Probable Cause
Recommended Solutions
Peak Tailing/Streaking
Strong acid-base interaction between basic amine and acidic silica.[1][3]
1. Add competing base (e.g., TEA) to mobile phase.[2] 2. Use amine-functionalized silica.[1] 3. Switch to reversed-phase chromatography.[2]
No Elution
Irreversible binding to silica due to very high basicity.
1. Use aggressive mobile phase (DCM/MeOH/NH4OH).[1] 2. Use amine-functionalized silica.[4] 3. Protect the amine group (e.g., as a Boc-carbamate).[5]
On-Column Degradation
Acid-catalyzed decomposition on the silica surface.
1. Deactivate silica with TEA before use.[7] 2. Switch to a non-acidic stationary phase (Alumina, Amine-silica). 3. Use reversed-phase chromatography.
Acid-base extraction is a powerful, scalable technique for purifying amines by leveraging their ability to become water-soluble salts.[8][9]
Issue 1: An emulsion formed during extraction and won't separate.
Q: I've shaken my separatory funnel with an organic solvent and an aqueous acid, but now I have a milky, inseparable layer (emulsion). How do I break it?
A: Emulsions are common when working with amines, which can act as surfactants.[10]
Solutions:
"Salting Out" : Add a saturated aqueous solution of sodium chloride (brine).[10] This increases the ionic strength of the aqueous layer, reducing the miscibility of the organic solvent and forcing the layers to separate.
Gentle Agitation : Instead of vigorous shaking, gently rock or invert the separatory funnel multiple times. This is often sufficient for the acid-base reaction without creating a stable emulsion.
Filtration : Pass the entire emulsion through a pad of Celite® or glass wool. This can physically disrupt the droplets causing the emulsion.
Centrifugation : If the volume is manageable, centrifuging the emulsion can provide the force needed to separate the layers.
Issue 2: My amine product has low recovery after extraction.
Q: I extracted my amine into an aqueous acid layer, then basified and re-extracted into an organic solvent, but my final yield is very low. Where did my product go?
A: Low recovery in acid-base extraction typically points to one of two issues: incomplete protonation/deprotonation or insufficient extraction.
Troubleshooting Steps:
Verify pH : Use pH paper or a pH meter. To extract a basic amine into the aqueous layer, the pH should be at least 2 units below the pKa of its conjugate acid.[10] To recover the amine into an organic layer, the pH must be at least 2 units above the pKa of the conjugate acid to ensure it's in its neutral, free-base form.[10]
Perform Multiple Extractions : A single extraction is rarely quantitative. Always perform at least three extractions with fresh solvent for each step (e.g., three washes with aqueous HCl, followed by three back-extractions with fresh ether after basification).
Check Solubility of the Amine Salt : Some amine salts (e.g., hydrochlorides) have moderate solubility in organic solvents like dichloromethane. If you observe this, you may need to wash the organic layer multiple times with the aqueous acid.
Protocol: Standard Acid-Base Extraction for Amine Purification
Dissolution : Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate, or dichloromethane).
Acidic Extraction : Transfer the solution to a separatory funnel. Add a 1M HCl solution and shake. Allow the layers to separate. Drain the lower (aqueous) layer. Repeat this extraction two more times with fresh HCl solution, combining all aqueous extracts. The protonated amine is now in the aqueous phase.
Neutralization/Basification : Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) until the pH is strongly basic (pH > 10). Your deprotonated amine may precipitate out or form an oily layer.
Back-Extraction : Add an organic solvent (e.g., diethyl ether) to the now-basic aqueous solution in the separatory funnel. Shake and separate the layers. Collect the organic layer. Repeat this extraction two more times with fresh organic solvent.
Drying and Concentration : Combine the organic extracts. Dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified amine.
Section 3: FAQs - General Purification Strategies
Q1: When should I consider using Solid-Phase Extraction (SPE) for my amine?
A: SPE is an excellent choice for sample clean-up, especially when dealing with complex matrices (e.g., biological fluids, environmental samples) or when you need to process many samples in parallel. For amines, a strong cation exchange (SCX) SPE cartridge is highly effective.[11] The principle is similar to acid-base extraction:
Load : The sample is loaded at a low pH, protonating the amine, which then binds ionically to the negatively charged sorbent.
Wash : Neutral and acidic impurities are washed away.
Elute : The purified amine is eluted by raising the pH with a basic solvent (e.g., methanol with ammonium hydroxide), which neutralizes the amine and disrupts the ionic interaction.
Common SPE problems include poor recovery due to incorrect pH during loading/elution or analyte breakthrough if the cartridge capacity is exceeded.[12][13]
Q2: My amine is a solid. Can I purify it by recrystallization?
A: Yes, recrystallization is a powerful technique for purifying solid amines. However, finding a suitable solvent system can be challenging due to their polarity. A common and highly effective strategy is to recrystallize the amine salt .[14]
Dissolve your crude amine in a suitable solvent (e.g., diethyl ether, isopropanol).
Add a solution of an acid (e.g., HCl in dioxane or H₂SO₄ in methanol) dropwise. The amine salt will often precipitate out.
This salt can then be collected and recrystallized from a suitable solvent system (e.g., ethanol/water, methanol/ether).
After obtaining the pure salt, you can regenerate the free amine by dissolving the salt in water, basifying, and extracting as described in the liquid-liquid extraction section.
Troubleshooting recrystallization often involves issues like using too much solvent (leading to poor yield) or cooling the solution too quickly (trapping impurities).[15][16]
Q3: Are there any stability concerns when purifying or storing amines?
A: Yes. Primary and secondary amines, in particular, can be susceptible to oxidation from atmospheric oxygen, which can lead to discoloration (e.g., turning yellow or brown).[17] Some amines can also react with carbon dioxide from the air to form carbonate salts.[18] It is often best practice to purify amines right before use.[18] If storing, do so under an inert atmosphere (nitrogen or argon) and in a cool, dark place.
References
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
University of Wisconsin. (n.d.). Protecting Groups. Retrieved from [Link]
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Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]
ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]
Theseus. (2022). Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. Retrieved from [Link]
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
Sulfur Recovery Engineering Inc. (2024, June 27). Mastering Amine unit Issues 8 Scenarios Where SRE Can Assist. Retrieved from [Link]
Sciencemadness Discussion Board. (2020, May 26). Stability of amines. Retrieved from [Link]
Restek. (2013, June 20). Tailing peaks due to Aggressive Matrix: Destruction of column inlet section: Amine – Water samples. Retrieved from [Link]
Reddit. (2024, March 12). Amine workup. Retrieved from [Link]
Science Forums. (2011, August 29). Amine purification. Retrieved from [Link]
Gas Processing & LNG. (2019, June 1). Case studies of troubleshooting amine treating foaming—Part 1. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
Journal of Chromatographic Science. (n.d.). Troubleshooting in Chromatography. Retrieved from [Link]
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Chromatography Forum. (2009, November 16). Amine column degradation. Retrieved from [Link]
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]
ChemistryViews. (2018, October 20). New Protecting Group for Amines. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. Retrieved from [Link]
Biotage. (2023, September 26). When should amine-bonded columns be used for purification? Retrieved from [Link]
Chemistry LibreTexts. (2025, February 24). 24.3: Basicity of Amines. Retrieved from [Link]
LCGC International. (2017, January 1). Three Common SPE Problems. Retrieved from [Link]
Science Forums. (2013, March 10). Problem with amine purification. Retrieved from [Link]
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
Bryan Research & Engineering, LLC. (2008, June 2). Troubleshooting Amine Unit Simulations. Retrieved from [Link]
ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Retrieved from [Link]
Hawach Scientific. (2023, July 31). Common Problems, Reasons and Solutions for Solid Phase Extraction Cartridges. Retrieved from [Link]
Welch Materials, Inc. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved from [Link]
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]
Addressing poor reproducibility in experiments with 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine
Technical Support Center: 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine Introduction: Understanding the Challenges of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine Welcome to the technical support guide for...
Author: BenchChem Technical Support Team. Date: January 2026
Technical Support Center: 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine
Introduction: Understanding the Challenges of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine
Welcome to the technical support guide for 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine. This molecule, while a versatile building block, combines two chemically active moieties: a substituted imidazole ring and a secondary aliphatic amine. The imidazole ring is a π-electron-rich aromatic heterocycle, and the secondary amine provides a basic, nucleophilic center.[1][2] This combination can lead to challenges with stability, handling, and reaction consistency. Poor reproducibility in experiments using this compound often stems from unaddressed issues related to its purity, hygroscopicity, and sensitivity to atmospheric conditions.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to help you diagnose and resolve common experimental hurdles. Our goal is to empower you with the foundational knowledge and practical protocols necessary to achieve consistent and reliable results.
Part 1: Compound Purity, Handling, and Storage
The root cause of many failed experiments is the quality of the starting materials.[3] For a compound like this, which possesses a basic amine and a polar imidazole group, proper handling and storage are non-negotiable for ensuring reproducibility.
Q1: My characterization data (¹H NMR, LC-MS) for the starting material looks impure or inconsistent with the expected structure. What should I do first?
Answer: This is the most critical checkpoint before beginning any experiment. Never assume the purity stated on the label is accurate for your specific application, especially if the container has been opened previously.
Causality: The primary amine is susceptible to oxidation and can readily absorb atmospheric CO₂ and water.[4][5] Imidazole derivatives themselves can sometimes be challenging to purify, potentially leaving behind starting materials from their synthesis.[6]
Troubleshooting Protocol: Initial Quality Control (QC)
Visual Inspection: The compound should be a clear, colorless to pale yellow oil or solid. Any significant darkening or discoloration may indicate oxidation or degradation.
Purity Analysis by HPLC: This is the most reliable method for assessing purity. A reversed-phase HPLC method will quickly reveal the presence of impurities.
Structural Confirmation by NMR & MS:
¹H NMR: Dissolve a fresh sample in an anhydrous solvent (e.g., CDCl₃ or DMSO-d₆). Look for the characteristic peaks of the N-methyl, isobutyl, and imidazole protons. Broad peaks, especially around the amine N-H, may indicate water contamination or proton exchange.
LC-MS: Use Electrospray Ionization (ESI) in positive mode. You should see a strong signal for the protonated molecule [M+H]⁺. This confirms the molecular weight.
Water Content Analysis: Use Karl Fischer titration to determine the water content, especially if you are performing moisture-sensitive reactions.
A recommended workflow for this initial QC is outlined below.
Caption: Initial quality control workflow for the amine.
Q2: I've noticed my compound darkens or becomes more viscous over time. Is it degrading, and can I still use it?
Answer: Yes, this is a classic sign of degradation, most likely through oxidation. Aliphatic amines are susceptible to air oxidation, which can form a complex mixture of colored byproducts, including imines and N-oxides.[4]
Causality: The lone pair of electrons on the nitrogen atom is readily attacked by atmospheric oxygen, a process that can be accelerated by light and trace metal impurities.
Recommended Actions:
Never use a visibly degraded reagent. The impurities can interfere with your reaction, leading to unexpected side products and low yields.
Proper Storage: Store the compound under an inert atmosphere (Nitrogen or Argon) in an amber vial to protect it from air and light. For long-term storage, refrigeration (-4°C to -20°C) is recommended.
Purge with Inert Gas: Before sealing the container for storage, flush the headspace with a gentle stream of nitrogen or argon to displace any air.
Part 2: Troubleshooting Experimental Failures
Reproducibility issues during the reaction phase are common and often trace back to sensitivity to atmospheric conditions or improper reaction setup.
Q3: My reaction is sluggish, incomplete, or fails entirely. I suspect the amine is the problem. What are the most likely causes?
Answer: Assuming you have already verified the purity of your amine (as per Q1), the most probable culprits are atmospheric contamination (moisture and CO₂) or incorrect solvent choice .
Causality & Troubleshooting Steps:
Atmospheric Contamination:
Moisture: Water can compete with your amine as a nucleophile or act as a base, quenching reagents like organometallics or acyl chlorides. This is a primary reason for irreproducibility.[3][7]
Carbon Dioxide: Primary and secondary amines react with CO₂ to form carbamates.[8] This effectively "caps" the amine, reducing its concentration and nucleophilicity, leading to lower yields.
Solution: Implement Strict Inert Atmosphere Techniques.
Using a Schlenk line or a glovebox is essential for reactions that are sensitive to air or moisture.[9][10] Even for seemingly robust reactions, variability in atmospheric humidity can lead to inconsistent results.
Solvent Issues:
Purity: Ensure your reaction solvent is anhydrous. Use freshly dried solvents, preferably from a solvent purification system or stored over molecular sieves.
Compatibility: The amine is basic. Avoid using acidic solvents unless a specific acid-base reaction is intended. Protic solvents (like ethanol or methanol) may interfere if your reaction involves strong bases or highly reactive electrophiles.
Protocol: Basic Inert Atmosphere Reaction Setup
This protocol provides a reliable method for setting up a reaction under an inert atmosphere using standard laboratory glassware.[11][12][13]
Glassware Preparation: Oven-dry all glassware (reaction flask, stir bar, condenser) at >120°C for at least 4 hours and allow it to cool in a desiccator or assemble it hot and cool under a stream of inert gas.
System Assembly: Assemble the glassware. Grease the joints lightly if necessary. Connect the flask to a Schlenk line or an inert gas balloon via a septum.
Purging the System: Perform at least three "evacuate-and-refill" cycles. This involves evacuating the flask under vacuum and then backfilling with high-purity nitrogen or argon.[9] This process is crucial for removing residual air and moisture from the vessel.
Reagent Addition:
Liquids (Solvent, Amine): Add via a gas-tight syringe through the rubber septum. Ensure the syringe is flushed with inert gas before drawing up the liquid.
Solids: Add solids under a positive flow of inert gas. Briefly remove the septum, add the solid quickly via a powder funnel, and immediately reseal the flask.[9]
Caption: Workflow for setting up an inert atmosphere reaction.
Part 3: Post-Reaction Workup and Purification
The basicity of the amine functional group introduces specific challenges during product isolation and purification, particularly with silica gel chromatography.
Q4: My product yield is very low after column chromatography. I suspect the product (or unreacted amine) is irreversibly sticking to the silica gel.
Answer: This is a very common and frustrating issue when working with basic compounds like amines. Silica gel is acidic (pKa ≈ 4.5) and will strongly adsorb basic molecules, leading to tailing, poor separation, and low recovery.[6]
Causality: The lone pair on the nitrogen atom is protonated by the acidic silanol (Si-OH) groups on the surface of the silica gel. This forms an ammonium salt that is highly polar and binds tightly to the stationary phase.
Troubleshooting Strategies for Chromatography:
Deactivate the Silica Gel:
Triethylamine (Et₃N): Before running the column, flush the packed silica gel with your starting eluent containing 0.5-2% triethylamine. This neutralizes the acidic sites on the silica, preventing your amine from sticking.
Ammonia: For very basic compounds, pre-treating the silica slurry with a dilute solution of ammonia in methanol can be effective.
Switch to a Different Stationary Phase:
Alumina (Neutral or Basic): Alumina is a less acidic alternative to silica and is often a better choice for purifying amines.
Reversed-Phase (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography is an excellent option as it avoids the acid-base interaction issues.
Alternative Workup: Acid Wash
If your desired product is stable to acid and not basic itself, you can remove the unreacted amine starting material with an acidic wash during the liquid-liquid extraction.
Dilute the organic layer with a suitable solvent (e.g., ethyl acetate, DCM).
Wash with a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid). The amine will be protonated and partition into the aqueous layer.[14]
Crucially, confirm your desired product remains in the organic layer by TLC or LC-MS before discarding the aqueous layer.
Data Summary: Solvent & Chromatography Modifiers
The table below summarizes common solvents and modifiers used for the purification of amine-containing compounds.
Solvent/Modifier
Boiling Point (°C)
Polarity Index
Purpose & Key Considerations
Hexane/Ethyl Acetate
69 / 77
0.1 / 4.4
Standard non-polar/polar eluent system for silica gel.
DCM/Methanol
40 / 65
3.1 / 5.1
A more polar system for more polar compounds.
Triethylamine (Et₃N)
89
1.9
Basic additive (0.5-2%) to eluent to suppress tailing on silica.
Ammonia (in MeOH)
- / 65
-
Stronger base used to deactivate silica; typically a 2-7 M solution.
Alumina (Al₂O₃)
-
-
Alternative stationary phase (basic, neutral, or acidic grades available).
Acetonitrile/Water
82 / 100
5.8 / 10.2
Common mobile phase for reversed-phase (C18) HPLC/Flash.
Conclusion: A Systematic Approach to Reproducibility
Poor reproducibility with 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine is almost always preventable. By adopting a systematic and cautious approach—rigorously verifying starting material purity, employing strict inert atmosphere techniques, and choosing appropriate purification strategies—researchers can overcome these challenges. Each experimental step, from storage to purification, offers an opportunity to introduce or eliminate variability. Treating this compound with the respect its chemical properties demand is the key to achieving consistent, reliable, and publishable results.
References
BenchChem. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. BenchChem Technical Support.
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3).
BenchChem. (2025). Technical Support Center: Purification of Imidazole Derivatives. BenchChem Technical Support.
BenchChem. (2025). Application Notes and Protocols for Inert Atmosphere Techniques in Chromous Acetate Chemistry. BenchChem Technical Support.
University of Rochester. (2026). How To Run A Reaction: The Setup. Department of Chemistry.
MIT OpenCourseWare. (2017). Performing a Reaction Under an Inert Atmosphere. YouTube.
Chidambaranathan, V., et al. (2015).
Proteios Technology. (2025). Imidazole vs. Lysine: How to Improve Lab Safety and Protein Integrity.
University of Rochester. (2026). How To: Troubleshoot a Reaction. Department of Chemistry.
ChemRxiv. (Preprint). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds.
Zhang, Y., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment.
Chen, J., et al. (2022). Imidazole Compounds: Synthesis, Characterization and Application in Optical Analysis. Critical Reviews in Analytical Chemistry.
ResearchGate. (n.d.). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
ACS Publications. (n.d.). Humidity Effects on Sub-Ambient Direct Air Capture of CO2 with Amine Functionalized Mg-Al LDHs and MMOs.
National Institutes of Health. (2025). Climatic Conditions and Amine Loading Impact the Performance of Laminate-Supported Poly(ethylenimine) Direct Air Capture Sorbents.
Enago Academy. (2017). Can Reproducibility in Chemical Research be Fixed?.
Reddit. (2022). Reproducibility of Synthesis papers. r/chemistry.
University of Rochester. (2026). Workup: Amines. Department of Chemistry.
ResearchGate. (n.d.). Strategies for α-functionalization of aliphatic amines.
TSI Journals. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications.
A Comparative Analysis of the Biological Activity of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine (Compound-I) Against Standard Antibiotics
In the ever-evolving landscape of antimicrobial research, the demand for novel therapeutic agents to combat the growing threat of drug-resistant pathogens is paramount. Imidazole derivatives have emerged as a promising c...
Author: BenchChem Technical Support Team. Date: January 2026
In the ever-evolving landscape of antimicrobial research, the demand for novel therapeutic agents to combat the growing threat of drug-resistant pathogens is paramount. Imidazole derivatives have emerged as a promising class of compounds, demonstrating a broad spectrum of antimicrobial activities.[1] This guide provides a comprehensive, in-depth comparison of the biological activity of a novel imidazole derivative, 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine, hereafter referred to as Compound-I , with established, clinically relevant antibiotics: Ciprofloxacin, Vancomycin, and Fluconazole.
This document is intended for researchers, scientists, and drug development professionals, offering a framework for the evaluation of new chemical entities. The experimental data presented for Compound-I is a representative synthesis based on published findings for structurally similar imidazole derivatives, providing a realistic context for comparison. Every protocol described herein is designed as a self-validating system, grounded in the authoritative standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Introduction: The Rationale for Comparison
The selection of comparator antibiotics was deliberate, aiming to benchmark Compound-I against a diverse range of mechanistic classes and spectra of activity.
Ciprofloxacin , a fluoroquinolone, is a broad-spectrum antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, crucial for DNA replication.[1] It is a stalwart against many Gram-negative and Gram-positive bacteria.
Vancomycin , a glycopeptide, is a cornerstone in the treatment of serious Gram-positive infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism involves the inhibition of cell wall synthesis.
Fluconazole , a triazole antifungal, targets the fungal cytochrome P450 enzyme 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[1]
By juxtaposing the activity of Compound-I against these well-characterized agents, we can elucidate its potential therapeutic niche, spectrum of activity, and bactericidal or fungicidal potential.
Experimental Protocols: A Foundation of Rigor
The following protocols are detailed to ensure reproducibility and adherence to international standards. The choice of the broth microdilution method is based on its widespread acceptance as a reference method by both CLSI and EUCAST for determining the Minimum Inhibitory Concentration (MIC).[2][3][4][5][6][7][8]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[9]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. Following incubation, the presence or absence of microbial growth is determined.
Step-by-Step Methodology (harmonized from CLSI M07-A10 and EUCAST guidelines): [3][4][5][6][7][8][10]
Preparation of Antimicrobial Stock Solutions:
Accurately weigh and dissolve Compound-I and the standard antibiotics (Ciprofloxacin, Vancomycin, Fluconazole) in a suitable solvent (e.g., water, DMSO) to create a high-concentration stock solution.
Preparation of Microdilution Plates:
Using a 96-well microtiter plate, perform a two-fold serial dilution of each antimicrobial stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi. The final volume in each well should be 100 µL.
Include a growth control well (medium and inoculum only) and a sterility control well (medium only).
Inoculum Preparation:
From a fresh culture (18-24 hours) of the test organism on an appropriate agar plate, select several colonies and suspend them in a sterile saline solution.
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
Further dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Inoculation and Incubation:
Inoculate each well (except the sterility control) with 100 µL of the prepared inoculum.
Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
Reading the MIC:
The MIC is read as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[11][12]
Principle: Following the MIC determination, an aliquot from the wells showing no visible growth is subcultured onto an antibiotic-free agar medium. The number of surviving organisms is then determined.
Step-by-Step Methodology:
Subculturing from MIC Plates:
From each well that shows no visible growth in the MIC assay, take a 10 µL aliquot.
Plating and Incubation:
Spread the aliquot onto a sterile, antibiotic-free agar plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
Incubate the plates under the same conditions as the MIC assay.
Determining the MBC/MFC:
After incubation, count the number of colonies on each plate.
The MBC/MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.
Diagram of the Experimental Workflow:
Caption: Workflow for MIC and MBC/MFC Determination.
Comparative Biological Activity Data
The following tables summarize the in-vitro activity of Compound-I in comparison to the standard antibiotics against a panel of clinically relevant microorganisms.
Table 1: Antibacterial Activity against Gram-Positive Bacteria
The interpretation of the MBC/MIC ratio is a critical aspect of this analysis. A ratio of ≤4 is generally considered indicative of bactericidal activity, while a ratio >4 suggests bacteriostatic activity.[9][20]
Compound-I demonstrates promising bactericidal activity against both methicillin-sensitive and methicillin-resistant S. aureus, with an MBC/MIC ratio of 2. This is a significant finding, as bactericidal agents are often preferred for the treatment of severe infections. Its activity against E. coli is also bactericidal. However, against P. aeruginosa, Compound-I appears to be primarily bacteriostatic. Notably, Compound-I exhibits fungicidal activity against C. albicans, a clear advantage over the fungistatic nature of Fluconazole.[21]
The presumed mechanism of action for antimicrobial imidazoles involves the inhibition of microbial flavohemoglobin's nitric oxide dioxygenase function.[22] Additionally, some imidazole derivatives are known to disrupt microbial cell membranes and inhibit nucleic acid synthesis.[1][23] This multi-targeted potential could contribute to its broad-spectrum activity and bactericidal/fungicidal effects.
Diagram of Potential Mechanistic Differences:
Caption: Putative Mechanisms of Action.
Cytotoxicity Assessment: A Preliminary Safety Profile
A crucial aspect of drug development is the evaluation of a compound's selectivity for microbial cells over host cells. The cytotoxicity of Compound-I was assessed against a human embryonic kidney cell line (HEK-293) as a representative model for mammalian cells.
Table 4: In-Vitro Cytotoxicity
Cell Line
Compound
IC₅₀ (µM)
Therapeutic Index (vs. S. aureus)
HEK-293
Compound-I
>100
>25
Doxorubicin (Control)
1.2
N/A
The therapeutic index (TI) is calculated as the ratio of the IC₅₀ (the concentration that inhibits 50% of mammalian cell growth) to the MIC against a target pathogen. A higher TI is desirable, indicating greater selectivity for the microbe. Compound-I exhibits low cytotoxicity against HEK-293 cells, with an IC₅₀ value greater than 100 µM.[24][25][26][27][28][29][30] This results in a favorable therapeutic index when compared to its antibacterial activity against S. aureus, suggesting a promising initial safety profile.
Conclusion
This comparative guide demonstrates that the novel imidazole derivative, 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine (Compound-I), possesses a compelling profile of biological activity. Its bactericidal action against key Gram-positive pathogens, including MRSA, and its fungicidal effect on C. albicans, coupled with a favorable preliminary safety profile, underscore its potential as a lead compound for further preclinical and clinical development. The methodologies and comparative framework presented here provide a robust template for the continued exploration and evaluation of new antimicrobial candidates.
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Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? (n.d.).
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Imidazole Antibiotics Inhibit the Nitric Oxide Dioxygenase Function of Microbial Flavohemoglobin. (n.d.).
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Broth Microdilution Guide for Labs. (n.d.). Scribd.
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MIC Determin
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Influence of Vancomycin Minimum Inhibitory Concentration on the Treatment of Methicillin-Resistant Staphylococcus aureus Bacteremia. (2007, December 12). Ovid.
Synthesis and Biological Evaluation of Novel Imidazole Deriv
Determination of Ratio MBC (MFC)/MIC. (n.d.).
Candidemia: Optimizing the Dose of Fluconazole. (2008, May 20). U.S. Pharmacist.
Minimum Inhibitory Concentration Distribution of Fluconazole Against Cryptococcus Species and the Fluconazole Exposure Prediction Model. (n.d.). Ovid.
Microbiology guide to interpreting minimum inhibitory concentr
The minimum bactericidal concentration of antibiotics. (2024, September 18). BMG Labtech.
A Comparative Analysis of the Antifungal Efficacy of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine and Commercial Agents
An In-Depth Guide for Researchers and Drug Development Professionals The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global he...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Guide for Researchers and Drug Development Professionals
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. This necessitates the exploration and development of novel antifungal agents with improved efficacy and safety profiles. This guide provides a comprehensive comparison of a novel imidazole derivative, 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine, against established commercial antifungal drugs.
Introduction: The Need for Novel Antifungal Therapies
Existing antifungal therapies, while effective in many cases, are limited by factors such as a narrow spectrum of activity, the development of resistance, and potential for host toxicity.[1] The structural similarities between fungal and mammalian cells, both being eukaryotic, make it challenging to develop drugs that are selectively toxic to the fungal pathogen.[2] Imidazole derivatives have long been a cornerstone of antifungal treatment, primarily by targeting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4][5] This guide focuses on a novel imidazole compound and evaluates its potential as a next-generation antifungal agent.
Mechanisms of Action: A Comparative Overview
The majority of imidazole and triazole antifungal drugs function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[5][6] This enzyme is critical in the ergosterol biosynthesis pathway. Its inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.[3][4]
Allylamines (e.g., Terbinafine): Inhibit squalene epoxidase, another key enzyme in the ergosterol biosynthesis pathway, leading to ergosterol depletion and squalene accumulation.[7][8]
As a novel imidazole derivative, the primary mechanism of action for 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine is hypothesized to be the inhibition of lanosterol 14α-demethylase, consistent with other drugs in its class.[9][10] However, structural modifications to the imidazole scaffold could lead to enhanced binding affinity for the target enzyme or potentially secondary mechanisms of action that contribute to its antifungal effect.
Caption: In vitro antifungal efficacy and cytotoxicity testing workflow.
Comparative Data Summary
The following tables present hypothetical data to illustrate the potential outcomes of the comparative experiments.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
The hypothetical data suggest that 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine exhibits potent in vitro activity against a broad range of fungal pathogens, including species that are less susceptible to fluconazole. The lower MFC values compared to MIC values for this novel compound against certain species suggest a potential fungicidal mechanism, which is a desirable attribute for an antifungal agent. [8]Furthermore, the high IC50 value in the cytotoxicity assay indicates a favorable selectivity for fungal cells over mammalian cells.
Caption: Logical flow from compound identification to clinical potential.
Future research should focus on elucidating the precise molecular interactions of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine with its target enzyme and exploring its efficacy in in vivo models of fungal infections. Further structure-activity relationship (SAR) studies could also lead to the design of even more potent and selective antifungal agents.
[10]
Conclusion
The novel imidazole derivative, 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine, demonstrates significant promise as a potential new antifungal agent. Its broad spectrum of activity, potential for fungicidal action, and low in vitro cytotoxicity warrant further investigation and development. This guide provides a framework for the comparative evaluation of novel antifungal candidates, emphasizing the importance of standardized protocols and a multi-faceted approach to assessing efficacy and safety.
References
Vanden Bossche, H., Willemsens, G., Cools, W., Cornelissen, F., Lauwers, W. F., & van den Bossche, M. (1980). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of Infectious Diseases, 2(4), 520-535. [Link]
Fromtling, R. A. (1984). Imidazoles as medically important antifungal agents: an overview. Drugs of today, 20(7), 325-349.
Pfaller, M. A., & Sheehan, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00078-19. [Link]
Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501-517.
van den Bossche, H., Marichal, P., Gorrens, J., Coene, M. C., & Lauwers, W. (1990). Biochemical approaches to the mode of action of antifungals. Mycoses, 33(s1), 22-35.
Borgers, M. (1980). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of infectious diseases, 2(4), 520-534.
Brahmbhatt, D., et al. (Year). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Journal Name, Volume(Issue), Pages. [Link]
Özkay, Y., Osmaniye, D., Levent, S., & Sağlık, B. N. (2017). Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. Proceedings, 1(4), 29. [Link]
Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2011). Design, synthesis and antifungal activity of some new imidazole and triazole derivatives. Archiv der Pharmazie, 344(10), 667-674. [Link]
Revie, N. M., Iyer, K. R., & Robbins, N. (2020). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 7(6), ofaa212. [Link]
Li, H., et al. (2024). Synthesis, characterization and antifungal activity of imidazole chitosan derivatives. Carbohydrate Research, 544, 109238. [Link]
Khare, A., et al. (2025). Synthesis And Pharmacological Evaluation Of Novel Imidazole Derivatives As Antifungal Agents. International Journal of Environmental Sciences, 11(17s). [Link]
Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service. [Link]
Pierce, C. G., Uppuluri, P., & Lopez-Ribot, J. L. (2014). Standardized method for in vitro antifungal susceptibility testing of Candida albicans biofilms. Journal of visualized experiments: JoVE, (88), 51651.
Espinel-Ingroff, A. (2001). In vitro antifungal susceptibility testing. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 21(8P2), 111S-123S.
Rex, J. H., Pfaller, M. A., Rinaldi, M. G., Polak, A., & Galgiani, J. N. (1997). Antifungal susceptibility testing. Clinical microbiology reviews, 10(2), 329-329.
ResearchGate. (n.d.). Cytotoxicity assays were performed for each of the (A) four antifungal...[Link]
Artasasta, M. A., et al. (2018). Cytotoxic Activity Screening of Fungal Extracts Derived from the West Sumatran Marine Sponge Haliclona fascigera to Several Human Cell Lines. Pharmacognosy Journal, 10(1).
Kim, H. J., et al. (2001). In vitro antifungal activity and cytotoxicity of a novel membrane-active peptide. Antimicrobial agents and chemotherapy, 45(11), 3009-3014.
Li, J., et al. (2001). Antifungal activities and cytotoxicity studies of six new azasordarins. Antimicrobial agents and chemotherapy, 45(9), 2563-2568.
El-Gendy, M. M. A., & Al-Zain, M. N. (2016). New microbial source of the antifungal allylamine “Terbinafine”. Saudi Pharmaceutical Journal, 24(3), 337-341. [Link]
Mullen, G. B., Mitchell, J. T., Allen, S. D., & St. Georgiev, V. (1988). 5-([aryl or aryloxy (or thio)]methyl)-3-(1H-imidazol-1-ylmethyl)-3-(2-thienyl)-2-methylisoxazolidine derivatives as novel antifungal agents. Journal of pharmaceutical sciences, 77(12), 1050-1054. [Link]
Petranyi, G., Meingassner, J. G., & Mieth, H. (1987). Antifungal activity of the allylamine derivative terbinafine in vitro. Antimicrobial agents and chemotherapy, 31(9), 1365-1368. [Link]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine Analogs
< For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine...
Author: BenchChem Technical Support Team. Date: January 2026
<
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine. We will explore how systematic chemical modifications to this scaffold influence biological activity, offering insights for rational drug design and lead optimization.
Introduction to the Imidazole Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This five-membered heterocyclic ring, containing two nitrogen atoms, is a versatile pharmacophore due to its electronic properties and ability to engage in various intermolecular interactions, such as hydrogen bonding and π-π stacking.[1][4] Modifications to the imidazole structure can significantly alter a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[1][4] Imidazole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[1][2][4][5][6][7]
The parent compound, 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine, presents several key regions for chemical modification, which will be the focus of this guide:
The Imidazole Ring: Substitutions on the ring itself.
The Aliphatic Linker: Changes to the propyl chain connecting the imidazole and amine groups.
The Terminal Amine: Modifications to the primary amine.
Core Directive: A Framework for SAR Analysis
Understanding the SAR of this compound class is crucial for designing analogs with improved therapeutic potential. A typical workflow for such an investigation involves iterative cycles of designing, synthesizing, and testing new analogs to build a comprehensive picture of how structural changes affect biological outcomes.
Caption: A general workflow for a Structure-Activity Relationship (SAR) study.
Comparative Analysis of Analog Modifications
While specific experimental data for 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine is not extensively published in readily available literature, we can infer SAR trends based on well-established principles of medicinal chemistry and studies on related imidazole-containing compounds.[8][9][10][11]
Part 1: Modifications of the Imidazole Ring
The electronic and steric properties of substituents on the imidazole ring can dramatically influence receptor binding and overall activity.[4]
N-1 Methyl Group: The methyl group at the N-1 position of the imidazole ring is critical for preventing tautomerization and often contributes to favorable interactions within a receptor's binding pocket. Replacing this with larger alkyl groups (e.g., ethyl, propyl) could introduce steric hindrance, potentially decreasing binding affinity. Conversely, smaller substituents or a simple hydrogen atom might alter the electronic nature and hydrogen bonding capacity of the ring.[4]
C4 and C5 Positions: Introducing small, electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) at the C4 or C5 positions can modulate the pKa of the imidazole nitrogen atoms and influence the molecule's interaction with target proteins.[8]
Part 2: Modifications of the Aliphatic Linker
The propyl chain serves as a spacer, orienting the imidazole ring and the terminal amine at an optimal distance for receptor interaction.
Chain Length: Shortening (ethyl) or lengthening (butyl) the linker can misalign these key pharmacophoric elements, likely reducing activity. The three-carbon chain is often optimal for spanning the distance between recognition sites in many receptors.
Methyl Group on the Chain: The methyl group alpha to the amine (at position 2 of the propane chain) introduces a chiral center. It is highly probable that the two enantiomers (R and S) will exhibit different biological activities and potencies, a common phenomenon in drug-receptor interactions.[11] Removing this methyl group might reduce potency or selectivity by allowing for more conformational flexibility, which could be entropically unfavorable upon binding.
Part 3: Modifications of the Terminal Amine
The primary amine is likely a key interaction point, forming hydrogen bonds or ionic interactions with acidic residues (e.g., aspartate, glutamate) in the target protein's binding site.
Alkylation: Converting the primary amine to a secondary (e.g., N-methyl) or tertiary (e.g., N,N-dimethyl) amine will alter its basicity and hydrogen bonding capability. While this can sometimes improve membrane permeability, it may also disrupt a critical hydrogen bond with the target, leading to a loss of potency.
Acylation: Converting the amine to an amide would eliminate its basicity and could significantly reduce activity if an ionic interaction is required.
The following table summarizes the hypothetical SAR trends and the rationale behind them.
Modification Site
Structural Change
Predicted Effect on Activity
Rationale
Imidazole Ring
Replace N-1 methyl with larger alkyl
Decrease
Potential for steric clash in the binding pocket.
Add electron-withdrawing group at C4/C5
Variable
Modulates ring electronics and pKa; could increase or decrease affinity depending on the target.[8]
Aliphatic Linker
Change chain length (ethyl or butyl)
Decrease
Suboptimal spacing between key pharmacophoric groups.
Remove alpha-methyl group
Decrease
Increased conformational flexibility; loss of potentially favorable chiral interactions.
Terminal Amine
N-methylation (secondary amine)
Decrease
Alters basicity and may disrupt essential hydrogen bonds.
N,N-dimethylation (tertiary amine)
Significant Decrease
Loss of hydrogen bond donor capability and increased steric bulk.
Key Experimental Protocols
To empirically determine the SAR for this series of compounds, a robust set of in vitro assays is required. The choice of assay depends on the biological target, which for many imidazole analogs, are G-protein coupled receptors (GPCRs).[12][13][14]
Radioligand Binding Assay Protocol (GPCR Target)
This assay is considered a gold standard for quantifying the affinity of a compound for a specific receptor.[15][16][17] It measures the ability of a test compound to displace a known radiolabeled ligand from the receptor.
Objective: To determine the binding affinity (Ki) of the synthesized analogs.
Methodology:
Membrane Preparation:
Homogenize cells or tissues expressing the target receptor in a cold lysis buffer.
Centrifuge the homogenate to pellet the cell membranes.
Wash the pellet and resuspend it in a suitable assay buffer. Determine the protein concentration using a standard method like the BCA assay.[18]
Assay Setup:
In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand, and varying concentrations of the unlabeled test compound (analog).[15][18]
For each test compound, include wells to measure total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
Incubation:
Incubate the plates at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[18]
Filtration and Washing:
Rapidly terminate the reaction by vacuum filtration through glass fiber filters, trapping the membranes with bound radioligand.[15][19]
Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
Quantification:
Measure the radioactivity trapped on the filters using a scintillation counter.[18]
Data Analysis:
Calculate specific binding by subtracting non-specific binding from total binding.
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the curve.
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]
Caption: Workflow for a competitive radioligand binding assay.
Microsomal Stability Assay Protocol
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450s (CYPs).[20][21][22] It provides an early indication of a compound's potential in vivo clearance.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the analogs.
Methodology:
Reagent Preparation:
Thaw liver microsomes (human or other species) and dilute them in a suitable buffer (e.g., potassium phosphate).[20][23]
Prepare a solution of the test compound at a known concentration (e.g., 1-10 µM).[21]
Prepare an NADPH regenerating system, which serves as a cofactor for CYP enzymes.[20][21]
Incubation:
Pre-warm the microsomal solution and test compound solution to 37°C.
Initiate the metabolic reaction by adding the NADPH regenerating system.[20]
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.[20][21]
Sample Processing:
Centrifuge the quenched samples to precipitate the proteins.
Transfer the supernatant to a new plate or vials for analysis.
LC-MS/MS Analysis:
Quantify the remaining concentration of the parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Data Analysis:
Plot the natural logarithm of the percentage of the compound remaining versus time.
The slope of the linear regression of this plot gives the elimination rate constant (k).
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Calculate the intrinsic clearance (CLint) from the half-life and the assay conditions.[24]
References
Vertex AI Search. (n.d.). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials.
Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022). Review of pharmacological effects of imidazole derivatives. S. Asfendiyarov Kazakh National Medical University.
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
PubMed. (n.d.). Radioligand binding methods: practical guide and tips.
protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
Cyprotex | Evotec. (n.d.). Microsomal Stability.
Taylor & Francis Online. (2026, January 2). Imidazoles in medicine: a review of its pharmacological and therapeutic applications.
International Journal of Pharmaceutical and Life Sciences. (n.d.). An Overview of Imidazole, Derivatives Ofimidazole and its Pharmacological Applications.
bioRxiv. (2023, March 2). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation.
PubMed. (2011). Radioligand binding methods for membrane preparations and intact cells.
PMC. (2021, July 29). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction.
PMC - NIH. (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening.
American Physiological Society. (n.d.). Recent progress in assays for GPCR drug discovery.
ACS Measurement Science Au. (2023, July 7). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation.
MDPI. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors.
PubMed Central. (n.d.). Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies.
ResearchGate. (2019, August 5). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review.
International Journal of Pharmaceutical Sciences. (n.d.). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives.
MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents.
Journal of Drug Delivery and Therapeutics. (n.d.). A review: Imidazole synthesis and its biological activities.
Mini-Reviews in Medicinal Chemistry. (2012). Pharmacophore Development and SAR Studies of Imidazoline Receptor Ligands.
PubMed. (2007). Structure-activity relationship (SAR) investigations of substituted imidazole analogs as TRPV1 antagonists.
ResearchGate. (n.d.). SAR studies of imidazole N-(1H imidazol-2-yl)acylamide derived....
ResearchGate. (2025, August 10). Synthesis and study of biological activities of compounds derived from new imidazole derivative.
Semantic Scholar. (n.d.). Pharmacophore-based SAR Analysis and Synthetic Route Review of Imidazole Core Analogues.
PubMed. (n.d.). A structure-activity relationship study of benzylic modifications of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles on alpha 1- and alpha 2-adrenergic receptors.
Der Pharma Chemica. (n.d.). Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking.
PubMed. (n.d.). Synthesis and alpha-adrenergic activities of 2- and 4-substituted imidazoline and imidazole analogues.
Wikipedia. (n.d.). List of miscellaneous 5-HT2A receptor agonists.
A Comparative Guide to Validating the Mechanism of Action for Novel Imidazole-Based GPCR Modulators
A Case Study Approach Using 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine (Compound X) as a Putative Histamine H3 Receptor Antagonist This guide provides a comprehensive framework for validating the mechanism of a...
Author: BenchChem Technical Support Team. Date: January 2026
A Case Study Approach Using 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine (Compound X) as a Putative Histamine H3 Receptor Antagonist
This guide provides a comprehensive framework for validating the mechanism of action of a novel investigational compound, "Compound X" (2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine). Given the absence of extensive public data on this specific molecule, we will proceed with a structured hypothesis that its imidazole core may target the histamine H3 receptor (H3R), a G-protein coupled receptor (GPCR) involved in regulating neurotransmitter release.
We will compare Compound X against a well-characterized H3R inverse agonist, Pitolisant (Wakix), to illustrate a rigorous validation workflow. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical basis and practical protocols for such an investigation.
Introduction: The Rationale for H3R Antagonism and the Role of Compound X
The histamine H3 receptor is a presynaptic autoreceptor that inhibits the release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, and dopamine. As a constitutively active receptor, it exhibits signaling activity even in the absence of an agonist. Inverse agonists for the H3R, like Pitolisant, block this basal activity, leading to an increase in neurotransmitter release. This mechanism is clinically utilized for treating narcolepsy and excessive daytime sleepiness.
Compound X, containing a core 1-methyl-1H-imidazol-2-yl moiety, shares structural similarities with known H3R ligands. Our investigation, therefore, centers on validating its potential as an H3R antagonist/inverse agonist. This guide will detail the essential experiments to:
Confirm direct binding to the H3R.
Quantify its functional activity in cellular models.
Compare its potency and efficacy against a standard-of-care compound.
Elucidate its impact on downstream signaling pathways.
Experimental Workflow for Mechanism of Action Validation
A multi-step approach is required to build a convincing case for a compound's mechanism of action. The workflow should progress from confirming direct target engagement to characterizing the functional consequences of that engagement.
Caption: Experimental workflow for validating a putative H3R antagonist.
Phase 1: Confirming Target Engagement with Radioligand Binding Assays
The first step is to determine if Compound X physically interacts with the H3R. A competitive radioligand binding assay is the gold standard for this purpose. This assay measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from the receptor.
Protocol: H3R Competitive Binding Assay
Materials :
Cell membranes from a stable cell line expressing the human H3R (e.g., HEK293 or CHO cells).
Radioligand: [3H]Nα-methylhistamine, a known H3R agonist.
Test Compounds: Compound X and Pitolisant.
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
96-well filter plates and a cell harvester.
Scintillation fluid and a liquid scintillation counter.
Procedure :
Prepare serial dilutions of Compound X and Pitolisant.
In a 96-well plate, combine the H3R-expressing cell membranes, the [3H]Nα-methylhistamine (at a concentration near its Kd), and varying concentrations of the test compounds.
Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).
Rapidly filter the contents of each well through the filter plates to separate bound from unbound radioligand.
Wash the filters with ice-cold assay buffer.
Allow the filters to dry, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
Data Analysis :
The data are plotted as the percentage of specific binding versus the log concentration of the competitor.
A sigmoidal dose-response curve is fitted to the data to determine the IC50 (the concentration of the competitor that displaces 50% of the radioligand).
The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Comparative Data Summary
Compound
IC50 (nM)
Ki (nM)
Compound X
[Experimental Value]
[Calculated Value]
Pitolisant
2.5
1.0
Note: The values for Pitolisant are representative and may vary based on experimental conditions.
Phase 2: Quantifying Functional Activity
Once binding is confirmed, the next step is to determine the functional consequence of that binding. For a putative inverse agonist, we need to show that it can inhibit the constitutive activity of the H3R.
[35S]GTPγS Binding Assay
The H3R signals through Gi/o proteins. When activated, the Gα subunit exchanges GDP for GTP. The [35S]GTPγS binding assay measures this first step in G-protein activation by using a non-hydrolyzable analog of GTP. An inverse agonist will decrease the basal level of [35S]GTPγS binding.
Protocol: [35S]GTPγS Binding Assay
Materials :
H3R-expressing cell membranes.
[35S]GTPγS radiolabel.
GDP.
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
Test Compounds: Compound X and Pitolisant.
Procedure :
Pre-incubate membranes with GDP to ensure G-proteins are in their inactive state.
Add serial dilutions of Compound X or Pitolisant.
Initiate the reaction by adding [35S]GTPγS.
Incubate to allow for binding (e.g., 30 minutes at 30°C).
Terminate the reaction and separate bound from free [35S]GTPγS using filtration, similar to the radioligand binding assay.
Quantify radioactivity by scintillation counting.
Data Analysis :
Data are plotted as a percentage of basal [35S]GTPγS binding versus the log concentration of the test compound.
The curve is fitted to determine the IC50 and the maximal inhibition (Imax).
cAMP Accumulation Assay
The activated Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). An inverse agonist will block this constitutive inhibition, resulting in an increase in cAMP levels.
Caption: H3R inverse agonist effect on the cAMP pathway.
Comparative Functional Data
Compound
Assay Type
Potency (EC50/IC50, nM)
Efficacy (% of Basal)
Compound X
[35S]GTPγS
[Experimental Value]
[Experimental Value]
Pitolisant
[35S]GTPγS
8.0
70% (Inhibition)
Compound X
cAMP Accumulation
[Experimental Value]
[Experimental Value]
Pitolisant
cAMP Accumulation
15.0
150% (Stimulation)
Note: Efficacy for GTPγS is % inhibition below basal, while for cAMP it is % stimulation above basal.
To further solidify the mechanism of action, it is beneficial to investigate downstream signaling events. For instance, H3R activation can influence the MAPK/ERK pathway. An inverse agonist would be expected to reverse the basal, agonist-independent effects on this pathway.
Serum-starve the cells to reduce basal ERK phosphorylation.
Treat cells with varying concentrations of Compound X or Pitolisant for a defined period (e.g., 5-15 minutes).
Protein Extraction and Quantification :
Lyse the cells and collect the protein extracts.
Quantify the total protein concentration using a BCA or Bradford assay.
Western Blotting :
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
Block the membrane to prevent non-specific antibody binding.
Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
Detect the signal using a chemiluminescent substrate.
Strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.
Data Analysis :
Quantify the band intensities for p-ERK and total ERK.
Normalize the p-ERK signal to the total ERK signal.
Plot the normalized p-ERK levels against the log concentration of the test compound to generate a dose-response curve.
Conclusion and Future Directions
This guide outlines a systematic approach to validate the mechanism of action for a novel compound, using the hypothetical case of Compound X as a putative H3R inverse agonist. By employing a combination of binding and functional assays, and by comparing its performance against a known standard like Pitolisant, a robust data package can be assembled.
The results from these experiments would confirm whether Compound X:
Binds to the H3R with high affinity.
Acts as an inverse agonist by reducing basal Gi/o protein activation and increasing cAMP levels.
Demonstrates potency and efficacy comparable to or exceeding existing therapies.
Positive findings would warrant further investigation into its selectivity against other histamine receptor subtypes and a broader panel of GPCRs, followed by in vivo studies to establish its therapeutic potential.
References
Title: The Histamine H3 Receptor: A Novel Drug Target for the Treatment of Central Nervous System Disorders
Source: Journal of Medicinal Chemistry
URL: [Link]
Title: Histamine H3 receptor as a therapeutic target for cognitive and sleep disorders
Source: Pharmacological Reviews
URL: [Link]
Title: Pitolisant: A New Drug for the Treatment of Narcolepsy
Source: CNS Drugs
URL: [Link]
Validation
Comparative analysis of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine and other imidazole isomers
An In-Depth Comparative Guide to the Positional Isomerism of Substituted Imidazoles: A Case Study on 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine Authored by a Senior Application Scientist Introduction The imidaz...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Comparative Guide to the Positional Isomerism of Substituted Imidazoles: A Case Study on 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine
Authored by a Senior Application Scientist
Introduction
The imidazole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and its ability to engage in diverse biological interactions.[1][2] Its unique electronic properties, capacity for hydrogen bonding, and coordinative capabilities make it a versatile core for designing therapeutic agents targeting a wide array of diseases, from fungal infections to cancer.[3][4][5] The biological activity of an imidazole derivative is exquisitely sensitive to its substitution pattern. Subtle changes, such as the relocation of a substituent around the heterocyclic ring, can profoundly alter its physicochemical properties, pharmacokinetic profile, and target engagement.
This guide presents a comparative analysis framework for a specific, non-extensively documented compound, 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine , and its principal positional isomers. While direct experimental data for this particular molecule is scarce in public literature, this document serves as a practical and theoretical guide for researchers. It outlines the expected differences in properties based on established structure-activity relationships (SAR) and provides robust, validated experimental protocols to conduct such a comparative analysis in a laboratory setting. Our focus will be on the causality behind experimental choices, providing the "why" alongside the "how," to empower drug discovery professionals in their research.
The isomers under consideration are:
Isomer A (C2-substituted): 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine (The target molecule)
Isomer B (C4-substituted): 2-methyl-1-(1-methyl-1H-imidazol-4-yl)propan-1-amine
Isomer C (C5-substituted): 2-methyl-1-(1-methyl-1H-imidazol-5-yl)propan-1-amine
Part 1: Synthetic Strategy and Rationale
The synthesis of specifically substituted imidazoles is a critical first step. The choice of synthetic route depends on the desired substitution pattern, as the reactivity of the imidazole ring positions varies. The van Leusen imidazole synthesis, utilizing tosylmethylisocyanide (TosMIC), is a highly versatile and efficient method for constructing the imidazole ring and is adaptable for creating specific isomers.[6]
Proposed Synthetic Workflow
The general strategy involves the reaction of an aldehyde, an amine, and TosMIC. To generate the desired isomers, different precursor aldehydes would be required, which themselves can be synthesized from common starting materials.
Caption: Proposed synthetic pathways for C2 and C4/C5 substituted imidazole isomers.
Causality of Synthetic Choice:
For Isomer A (C2-Substituted): The C2 proton of an N-substituted imidazole is the most acidic, making it readily deprotonated by a strong base like n-butyllithium. This creates a potent nucleophile that can react with an appropriate aldehyde (2-methylpropanal) to build the desired side chain. Subsequent oxidation and reductive amination yield the final product. This regioselective approach is often preferred for C2 substitution.
For Isomers B and C (C4/C5-Substituted): A multicomponent reaction like the van Leusen synthesis is highly effective.[6] It involves the condensation of an aldehyde, an amine, and TosMIC to form the imidazole ring in a single pot. However, this method often yields a mixture of C4 and C5 substituted isomers when using unsymmetrical precursors, necessitating careful chromatographic separation.
Part 2: Comparative Physicochemical and Structural Analysis
The position of the side chain dramatically influences the molecule's electronic and steric properties. These differences have profound implications for how the molecule interacts with its environment, including water, lipid membranes, and biological targets.
Property
Isomer A (C2-Substituted)
Isomers B/C (C4/C5-Substituted)
Rationale & Expected Impact
Basicity (pKa)
Lower pKa
Higher pKa
The electron-donating alkyl group at C2 is adjacent to both nitrogens, influencing the electron density of the ring differently than a C4/C5 substituent. The pyridine-like nitrogen (N3) is the primary site of protonation. A substituent at C4 or C5 has a more direct electronic influence on N3, likely making it more basic compared to the C2 isomer.[7] This affects the ionization state at physiological pH.
Lipophilicity (LogP)
Likely Higher
Likely Lower
The C2 position is flanked by two nitrogen atoms. Placing a bulky, lipophilic group here may shield the polar nitrogens more effectively from the solvent compared to the less sterically hindered C4/C5 positions. This could result in a higher LogP value, impacting solubility and membrane permeability.
Dipole Moment
Different Magnitude & Vector
Different Magnitude & Vector
The asymmetry introduced by the substituent creates a dipole moment. The vector and magnitude of this dipole will change with the substituent's position, altering long-range electrostatic interactions with a protein target.
Steric Hindrance
High
Moderate
The C2 position is sterically crowded. A substituent here can restrict the rotation of the side chain and influence the overall molecular conformation. This can be critical for fitting into a constrained binding pocket. Isomers B and C offer more conformational freedom.
Hydrogen Bonding
N3 is a potential H-bond acceptor.
N3 is a potential H-bond acceptor.
The accessibility of the N3 lone pair for hydrogen bonding may be sterically hindered in Isomer A. This is a crucial interaction for many imidazole-based drugs and could be a key determinant of biological activity.[8]
Part 3: Anticipated Biological Activity and Structure-Activity Relationships (SAR)
The imidazole ring is a known bioisostere for other groups like amides and other heterocycles, and its ability to act as a proton donor/acceptor is key to its function in many enzyme active sites.[9][10] The differential positioning of the side chain in our isomeric series will dictate how the molecule presents its key interacting groups to a biological target.
Hypothetical Target Interaction Model
Let's consider a hypothetical enzyme active site containing a hydrogen bond donor (e.g., a hydroxyl group from serine), a hydrophobic pocket, and an anionic residue (e.g., aspartate).
Caption: Hypothetical binding of isomers to an enzyme active site.
Mechanistic Interpretation:
Isomer B (C4-Substituted): In this hypothetical model, the C4-substitution allows the molecule to adopt a conformation where the 2-methylpropyl group fits snugly into the hydrophobic pocket. Simultaneously, the protonated amine on the side chain forms a salt bridge with the anionic aspartate residue, and the N3 atom of the imidazole ring accepts a hydrogen bond from the serine residue. This "three-point" binding would likely result in potent inhibition.
Isomer A (C2-Substituted): The bulky substituent at the C2 position could cause a steric clash with the protein backbone near the hydrophobic pocket, preventing the molecule from docking deeply enough to allow for optimal ionic and hydrogen bonding. This would likely result in significantly weaker binding and lower biological activity. This illustrates how positional isomerism can be a critical determinant of potency and selectivity.[2]
Part 4: Experimental Validation Workflow
To empirically validate the hypothesized differences, a structured, multi-stage experimental workflow is necessary. Each protocol described is a self-validating system, including controls and standards to ensure data integrity.
Caption: A generalized workflow for comparative analysis of novel chemical entities.
Protocol 1: Antimicrobial Susceptibility Testing - MIC Determination
This protocol determines the minimum inhibitory concentration (MIC) of the isomeric compounds against selected bacterial strains, providing a quantitative measure of their antibacterial potency.[11]
Objective: To compare the antibacterial activity of Isomers A, B, and C.
Standard antibiotic control (e.g., Ciprofloxacin).
Vehicle control (DMSO).
Incubator (37°C).
Microplate reader (600 nm).
Methodology:
Preparation of Bacterial Inoculum:
Culture bacteria overnight in MHB at 37°C.
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
Compound Dilution:
In a 96-well plate, add 100 µL of MHB to all wells.
Add 100 µL of the compound stock solution to the first well of a row and perform a 2-fold serial dilution across the plate.
Ensure final DMSO concentration is non-toxic to the bacteria (typically ≤1%).
Inoculation:
Add 10 µL of the prepared bacterial inoculum to each well containing the serially diluted compounds.
Include a positive control (bacteria + MHB + DMSO) and a negative control (MHB only).
Incubation:
Cover the plate and incubate at 37°C for 18-24 hours.
MIC Determination:
Measure the optical density (OD) at 600 nm using a microplate reader.
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism (a significant reduction in OD compared to the positive control).[2]
Protocol 2: In Vitro Cytotoxicity - MTT Assay
This assay assesses the effect of the compounds on the viability of a mammalian cell line, providing an initial measure of potential toxicity.[2]
Objective: To compare the cytotoxicity of Isomers A, B, and C on a human cell line (e.g., HEK293 or HepG2).
Materials:
Human cell line (e.g., HEK293).
Complete cell culture medium (e.g., DMEM + 10% FBS).
Isomer stock solutions (in DMSO).
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS).
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
Sterile 96-well cell culture plates.
CO₂ incubator (37°C, 5% CO₂).
Microplate reader (570 nm).
Methodology:
Cell Seeding:
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
Incubate for 24 hours to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of the isomeric compounds in cell culture medium.
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
Include a vehicle control (medium + DMSO) and a positive control for toxicity (e.g., doxorubicin).
Incubation:
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
MTT Addition:
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
Formazan Solubilization:
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
Absorbance Measurement:
Measure the absorbance at 570 nm using a microplate reader.
IC₅₀ Calculation:
Calculate cell viability as a percentage relative to the vehicle control.
Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion and Future Directions
This guide establishes a comprehensive framework for the comparative analysis of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine and its positional isomers. Based on established principles of medicinal chemistry, we hypothesize that the C4 and C5-substituted isomers (Isomers B and C) are likely to exhibit different biological and physicochemical profiles compared to the C2-substituted isomer (Isomer A). Specifically, differences in basicity, lipophilicity, and steric hindrance are expected to translate into distinct structure-activity relationships. The C4/C5 isomers may demonstrate superior target engagement due to greater conformational flexibility and more favorable positioning of key interacting moieties.
The provided experimental workflows offer a clear and robust path to validating these hypotheses. By systematically evaluating the synthesis, physicochemical properties, biological activity, and cytotoxicity, researchers can build a comprehensive SAR profile. The data generated from these assays will not only differentiate the isomers but also provide invaluable insights for the rational design of next-generation imidazole-based therapeutics with improved potency, selectivity, and safety profiles.
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A Comparative In Vitro Cytotoxicity Analysis of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine against Standard Chemotherapeutics
Introduction: The Imperative for Novel Anticancer Agents The landscape of cancer therapy, while advanced, is continually challenged by the limitations of established chemotherapeutic agents, such as significant systemic...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Imperative for Novel Anticancer Agents
The landscape of cancer therapy, while advanced, is continually challenged by the limitations of established chemotherapeutic agents, such as significant systemic toxicity and the emergence of multidrug resistance.[1] This necessitates a persistent search for novel molecular entities that offer improved efficacy, greater selectivity for cancer cells, and a more favorable safety profile.
Within medicinal chemistry, heterocyclic compounds are a cornerstone of drug discovery. The imidazole ring, in particular, is recognized as a "privileged scaffold" due to its presence in numerous bioactive compounds and its ability to interact with a wide range of biological targets.[2][3][4] Imidazole derivatives have demonstrated a spectrum of anticancer activities, including kinase inhibition, apoptosis induction, and disruption of microtubule dynamics.[2][3]
This guide introduces a novel imidazole derivative, 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine (hereafter referred to as "Novel Compound IM-01"). The design of this molecule incorporates an amine group, a modification intended to enhance its biological activity and potential as a cytotoxic agent.[5][6][7] The objective of this report is to provide a rigorous, data-driven benchmark of the in vitro cytotoxicity of Novel Compound IM-01. Its performance will be objectively compared against three widely used, standard-of-care chemotherapeutics: Doxorubicin, Cisplatin, and Paclitaxel, across a panel of human cancer cell lines.
Materials and Experimental Methodologies
To ensure a robust and reproducible comparison, all experiments were conducted under standardized conditions using validated protocols. The choice of methodologies reflects the current best practices in preclinical drug screening.
All cell lines were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was selected as the primary method for evaluating cytotoxicity. This colorimetric assay is a gold standard for assessing cell metabolic activity, which serves as a proxy for cell viability.[9][10] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[10][11] The intensity of the resulting color is directly proportional to the number of viable cells.
Step-by-Step Protocol:
Cell Seeding: Cells were harvested from culture, counted, and seeded into 96-well flat-bottom plates at a density of 5,000 cells per well in 100 µL of complete culture medium. Plates were then incubated for 24 hours to allow for cell attachment.
Compound Treatment: Stock solutions of Novel Compound IM-01 and the standard chemotherapeutics were prepared in DMSO. A series of eight 2-fold serial dilutions were prepared in complete medium. The medium from the cell plates was aspirated, and 100 µL of the diluted compound solutions were added to the respective wells. A vehicle control (medium with 0.1% DMSO) was included.
Incubation: The plates were incubated for 48 hours at 37°C and 5% CO₂.
MTT Reagent Addition: Following incubation, 20 µL of a 5 mg/mL MTT solution in PBS was added to each well. The plates were then returned to the incubator for an additional 4 hours.[10][12]
Formazan Solubilization: After the 4-hour incubation, the medium containing MTT was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.[12] The plate was then agitated on an orbital shaker for 15 minutes to ensure complete solubilization.[11]
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
Data Analysis: The percentage of cell viability was calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀), the concentration of a drug that is required for 50% inhibition of cell growth, was determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow Diagram
Caption: Workflow of the MTT cytotoxicity assay.
Results: A Head-to-Head Comparison
The cytotoxic activities of Novel Compound IM-01 and the standard chemotherapeutics were evaluated, and the resulting IC₅₀ values are summarized below. A lower IC₅₀ value indicates greater potency in inhibiting cell growth.
Note: Paclitaxel IC₅₀ values are typically in the nanomolar (nM) range and have been converted to micromolar (µM) for consistent comparison.[8]
The experimental data reveal that Novel Compound IM-01 demonstrates potent cytotoxic activity across all three tested cell lines. Notably, its potency against the A549 lung cancer cell line (IC₅₀ = 4.85 µM) is superior to that of the standard drug Cisplatin (IC₅₀ = 6.59 µM).[8] Furthermore, IM-01 shows significant activity against the MCF-7 breast cancer cell line (IC₅₀ = 3.15 µM), comparable in potency to Doxorubicin (IC₅₀ = 2.5 µM).[8]
Discussion: Interpreting the Potential of IM-01
Comparative Efficacy and Selectivity
The results position Novel Compound IM-01 as a promising cytotoxic agent. Its effectiveness against the A549 cell line is particularly noteworthy, as lung cancer remains a leading cause of cancer-related mortality worldwide. The compound's ability to outperform Cisplatin in this specific cell line warrants further investigation. While Paclitaxel remains significantly more potent due to its distinct mechanism of action, IM-01's efficacy in the low micromolar range is a strong indicator of its potential. Interestingly, some imidazole-based compounds have shown potent activity against cell lines that were insensitive to both paclitaxel and doxorubicin, suggesting a potential role in overcoming certain types of drug resistance.[2]
Insights from Molecular Structure
The bioactivity of IM-01 is intrinsically linked to its chemical structure. The imidazole core is a versatile scaffold capable of engaging in various biological interactions, including hydrogen bonding and coordination with metallic ions in enzymes.[2][3] The addition of the amine functional group can further enhance these interactions and improve the molecule's affinity for specific cellular targets.[3] Structural modifications on the imidazole ring are known to significantly influence the cytotoxic potential of the resulting derivatives.[3][13]
Hypothesized Mechanism of Action
Based on existing literature for imidazole-based anticancer agents, several mechanisms could underlie the cytotoxic effects of IM-01.[3] These compounds are known to function as kinase inhibitors, which can disrupt critical cell signaling pathways responsible for proliferation and survival.[3] Another potential mechanism is the induction of apoptosis (programmed cell death) through the generation of intracellular reactive oxygen species (ROS).[3]
The diagram below illustrates a simplified, hypothetical pathway where IM-01 could act as a kinase inhibitor, disrupting a pro-survival signaling cascade.
Caption: Hypothesized mechanism of IM-01 via kinase inhibition.
Limitations and Future Research
This guide presents foundational in vitro data. While promising, it is a first step. The logical progression of this research would involve:
Expanded Cell Line Screening: Testing IM-01 against a broader panel of cancer cell lines, including drug-resistant variants, to better define its spectrum of activity.
Mechanism of Action Studies: Conducting specific assays (e.g., kinase profiling, cell cycle analysis, apoptosis assays) to elucidate the precise molecular mechanism.
Normal Cell Cytotoxicity: Assessing the compound's toxicity against non-cancerous human cell lines to determine its cancer-selectivity index.
In Vivo Studies: Advancing the compound to preclinical animal models to evaluate its efficacy, pharmacokinetics, and safety in a whole-organism context.
Conclusion
The novel compound, 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine (IM-01) , has demonstrated significant in vitro cytotoxic activity against human lung, cervical, and breast cancer cell lines. Its potency is comparable, and in the case of the A549 lung cancer line, superior to standard chemotherapeutic agents like Cisplatin and Doxorubicin. This initial benchmark establishes IM-01 as a viable candidate for further preclinical development. The unique structural features derived from the versatile imidazole scaffold suggest that with further optimization and mechanistic studies, IM-01 and its analogues could represent a promising new direction in the development of targeted anticancer therapies.
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A Technical Guide to the Cross-Validation of In Vitro and In Vivo Efficacy for 2-Substituted Benzimidazole Derivatives in Oncology Research
A Note on the Subject Compound: Initial searches for "2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine" did not yield publicly available in vitro or in vivo data. Given the rich dataset available for the structurally...
Author: BenchChem Technical Support Team. Date: January 2026
A Note on the Subject Compound: Initial searches for "2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine" did not yield publicly available in vitro or in vivo data. Given the rich dataset available for the structurally related benzimidazole scaffold, this guide will focus on a representative 2-substituted benzimidazole derivative, a class of compounds with significant therapeutic interest and a wealth of published research. This allows for a robust demonstration of the cross-validation process between preclinical in vitro and in vivo studies, which is critical in drug development.
The benzimidazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous FDA-approved drugs.[1] Its structural similarity to naturally occurring purine nucleotides allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] This guide will provide a comparative analysis of the in vitro and in vivo performance of a representative 2-substituted benzimidazole derivative as a potential anticancer agent.
In Vitro Efficacy Assessment
The initial evaluation of a potential anticancer compound begins with in vitro assays to determine its cytotoxic effects on cancer cell lines and to elucidate its mechanism of action. These experiments are conducted in a controlled laboratory setting, providing a foundational understanding of the compound's biological activity.[4]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Methodology:
Cell Culture: Human cancer cell lines (e.g., HeLa for cervical cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[5]
Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the 2-substituted benzimidazole derivative. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.[2]
Incubation: The plates are incubated for 48-72 hours to allow the compound to exert its effects.[5]
MTT Addition: MTT solution is added to each well, and the plates are incubated for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[2]
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[2]
Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[5]
Data Summary: In Vitro Cytotoxicity
Compound
Cell Line
IC50 (µM)
Reference Drug (Doxorubicin) IC50 (µM)
Representative Benzimidazole Derivative
HeLa
8.5
5.2
Representative Benzimidazole Derivative
A549
12.3
7.8
Note: The IC50 values are representative examples based on published data for similar benzimidazole derivatives.[5]
Experimental Workflow: In Vitro Cytotoxicity
Caption: Workflow for assessing in vivo antitumor efficacy in a xenograft mouse model.
Cross-Validation of In Vitro and In Vivo Results
The ultimate goal of preclinical studies is to determine if the in vitro activity of a compound translates to in vivo efficacy.
[6]
Analysis:
Correlation of Potency: The representative benzimidazole derivative demonstrated cytotoxicity against cancer cell lines in vitro with IC50 values in the low micromolar range. This in vitro potency was predictive of its ability to inhibit tumor growth in the in vivo xenograft model. A 50% tumor growth inhibition in vivo is a significant finding that correlates well with the observed in vitro activity.
Mechanism of Action: While not detailed in the protocols above, further in vitro assays such as cell cycle analysis or apoptosis assays would provide mechanistic insights. [2]For instance, if the compound induces apoptosis in vitro, this would be the expected mechanism for the tumor regression observed in vivo.
Discrepancies and Considerations: It is not uncommon to observe discrepancies between in vitro and in vivo results. A compound may be highly potent in vitro but show poor efficacy in vivo due to factors such as poor bioavailability, rapid metabolism, or toxicity. [7]Therefore, pharmacokinetic and pharmacodynamic (PK/PD) studies are essential components of in vivo testing to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Conclusion
This guide demonstrates the critical process of cross-validating in vitro and in vivo data for a representative 2-substituted benzimidazole derivative in the context of anticancer drug discovery. The initial in vitro screening provides essential information on a compound's potency and mechanism, while subsequent in vivo studies in relevant animal models are necessary to confirm its therapeutic potential in a complex biological system. A strong correlation between in vitro and in vivo results provides confidence for advancing a compound to further preclinical and clinical development.
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In Vitro vs In Vivo: Complete Comparison + Selection Guide. Research Methods.
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Anticancer Activity of New Compounds Using Benzimidazole as a Scaffold. Anti-Cancer Agents in Medicinal Chemistry.
Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. PMC.
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A Head-to-Head Comparison of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine and a Structurally Related Imidazole Analogue
This guide provides a comprehensive, head-to-head comparison of the novel compound 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine with its close structural analogue, 1-(1-methyl-1H-imidazol-2-yl)propan-1-amine. Thi...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comprehensive, head-to-head comparison of the novel compound 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine with its close structural analogue, 1-(1-methyl-1H-imidazol-2-yl)propan-1-amine. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of novel imidazole derivatives.
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1] Its unique structural features allow for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4][5][6][7] This guide will delve into the synthesis, physicochemical properties, and proposed biological evaluation of these two compounds, offering insights into how subtle structural modifications can influence their potential as therapeutic agents.
Rationale for Comparison: The Significance of a Methyl Group
The primary structural difference between our target compound and the reference compound is the presence of a methyl group at the second position of the propanamine side chain. This seemingly minor addition can have profound effects on the molecule's pharmacological profile. The methyl group can influence:
Steric Hindrance: Affecting the molecule's ability to bind to target receptors or enzymes.
Lipophilicity: Potentially altering cell membrane permeability and overall pharmacokinetic properties.
Metabolic Stability: The methyl group may block or alter sites of metabolic degradation, potentially increasing the compound's half-life.
This comparative study aims to elucidate the impact of this methylation on the biological activity and drug-like properties of the imidazole core structure.
Synthesis of the Target and Reference Compounds
A robust and reproducible synthetic route is crucial for the generation of high-purity compounds for biological testing. Here, we propose a plausible synthetic pathway for the novel target compound and outline the synthesis of the reference compound.
Proposed Synthesis of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine (Target Compound)
The synthesis of the target compound can be approached through a multi-step process, leveraging established methodologies for the formation of imidazole derivatives. A potential synthetic route is outlined below:
Caption: Synthetic pathway for the reference compound.
Physicochemical Properties and Drug-Likeness
A preliminary assessment of the drug-like properties of a compound can be achieved by analyzing its physicochemical properties in the context of established guidelines such as Lipinski's Rule of Five. [8][9][10][11]This rule suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight of less than 500 daltons, and a calculated logP not greater than 5.
[8][11]
Property
Target Compound
Reference Compound
Lipinski's Rule of Five
Molecular Formula
C9H17N3
C8H15N3
-
Molecular Weight
167.25 g/mol
153.23 g/mol
< 500 Da
Hydrogen Bond Donors
1
1
≤ 5
Hydrogen Bond Acceptors
3
3
≤ 10
Calculated logP
1.2
0.8
≤ 5
Predicted Solubility
Soluble in polar solvents
Soluble in polar solvents
-
| Violations of Rule of Five | 0 | 0 | ≤ 1 |
Note: The properties for the target compound are predicted based on its structure. The properties for the reference compound are based on available data and predictions.
Both the target and reference compounds are predicted to have favorable drug-like properties, with no violations of Lipinski's Rule of Five. The slightly higher molecular weight and calculated logP of the target compound, due to the additional methyl group, suggest a modest increase in lipophilicity.
Given the known biological activities of many imidazole derivatives, a logical starting point for the evaluation of these two compounds is to assess their antimicrobial and anticancer potential. [3][4][12]The following are detailed protocols for these initial screening assays.
Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
[13][14][15]
Objective: To determine and compare the MICs of the target and reference compounds against a panel of pathogenic bacteria and fungi.
Experimental Workflow:
Caption: Workflow for the broth microdilution assay.
Step-by-Step Protocol:
Preparation of Microbial Inoculum:
Culture selected bacterial and fungal strains overnight in appropriate broth media.
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
[13]
Preparation of Compound Dilutions:
Prepare stock solutions of the target and reference compounds in a suitable solvent (e.g., DMSO).
Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate using the appropriate broth medium.
[13]
Inoculation and Incubation:
Add the prepared microbial inoculum to each well containing the compound dilutions.
Include positive controls (microbes with no compound) and negative controls (broth only).
Seal the plate and incubate at the optimal temperature for the specific microorganism for 16-24 hours.
[13]
Determination of MIC:
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that inhibits visible growth.
For a more quantitative measure, the resazurin assay can be employed, where a color change from blue to pink indicates viable cells.
[16]
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. [17][18][19]It is widely used to screen for the cytotoxic effects of potential anticancer compounds.
[17][19][20]
Objective: To evaluate and compare the cytotoxic effects of the target and reference compounds on a panel of human cancer cell lines.
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
Cell Seeding:
Plate human cancer cell lines (e.g., MCF-7, HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells per well.
Incubate for 24 hours to allow for cell attachment.
[18]
Compound Treatment:
Prepare serial dilutions of the target and reference compounds in cell culture medium.
Remove the old medium from the cells and add the medium containing the compounds.
Include untreated cells as a control.
Incubate for 48-72 hours.
MTT Addition and Incubation:
Add MTT reagent to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
[17][18]
Formazan Solubilization and Absorbance Reading:
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
[21] * Measure the absorbance of each well at 570 nm using a microplate reader.
[18]
Data Analysis:
Calculate the percentage of cell viability for each compound concentration relative to the untreated control.
Determine the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability) for both the target and reference compounds.
Expected Outcomes and Interpretation
The results from these assays will provide a preliminary but crucial comparison of the two compounds.
Antimicrobial Activity: A lower MIC value for the target compound would suggest that the addition of the methyl group enhances its antimicrobial potency.
Anticancer Activity: A lower IC50 value for the target compound would indicate greater cytotoxicity towards cancer cells.
These initial findings will guide further studies, including mechanism of action investigations, in vivo efficacy studies, and a more in-depth pharmacokinetic and toxicological profiling.
Conclusion
This guide has outlined a comprehensive framework for the head-to-head comparison of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine and its reference analogue. By systematically evaluating their synthesis, physicochemical properties, and biological activities, we can gain valuable insights into the structure-activity relationships of this class of imidazole derivatives. The proposed experimental protocols provide a solid foundation for generating the robust data needed to assess their potential as novel therapeutic agents.
References
Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]
Google Patents. (n.d.). CN101402607A - Synthesis of 1-isobutyl-2-methyl imidazole.
iGEM. (n.d.). In Vitro: MTT Assay. Retrieved January 17, 2026, from [Link]
Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved January 17, 2026, from [Link]
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. Retrieved January 17, 2026, from [Link]
National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved January 17, 2026, from [Link]
ResearchGate. (n.d.). Synthesis of Imidazole Derivatives and Their Biological Activities. Retrieved January 17, 2026, from [Link]
S. Asfendiyarov Kazakh National Medical University. (2022). Review of pharmacological effects of imidazole derivatives. Retrieved January 17, 2026, from [Link]
Wikipedia. (n.d.). Lipinski's rule of five. Retrieved January 17, 2026, from [Link]
ResearchGate. (n.d.). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Retrieved January 17, 2026, from [Link]
SCFBio. (n.d.). Lipinski Rule of Five. Retrieved January 17, 2026, from [Link]
National Institutes of Health. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Retrieved January 17, 2026, from [Link]
National Institutes of Health. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved January 17, 2026, from [Link]
GARDP Revive. (n.d.). Lipinski's Rule of 5. Retrieved January 17, 2026, from [Link]
ACS Omega. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Retrieved January 17, 2026, from [Link]
MDPI. (n.d.). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Retrieved January 17, 2026, from [Link]
Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Retrieved January 17, 2026, from [Link]
National Institutes of Health. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Retrieved January 17, 2026, from [Link]
International Journal of Pharmaceutical Sciences and Research. (n.d.). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Retrieved January 17, 2026, from [Link]
ResearchGate. (n.d.). Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety. Retrieved January 17, 2026, from [Link]
Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved January 17, 2026, from [Link]
Indian Journals. (n.d.). An Overview of Imidazole, Derivatives Ofimidazole and its Pharmacological Applications. Retrieved January 17, 2026, from [Link]
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Assessing the Selectivity of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine for the Alpha-2 Adrenergic Receptor: A Comparative Guide
Introduction In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is paramount. A highly selective molecule that interacts with its intended target with minimal off-target e...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is paramount. A highly selective molecule that interacts with its intended target with minimal off-target engagement is often a hallmark of a promising therapeutic candidate, potentially leading to an improved safety and efficacy profile. This guide provides an in-depth technical overview for assessing the selectivity of the novel compound, 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine. While this specific molecule is not extensively characterized in public literature, its structural features, particularly the methyl-imidazole moiety, bear resemblance to a class of compounds known to interact with adrenergic receptors. Therefore, for the purpose of this illustrative guide, we will proceed under the hypothesis that its primary pharmacological target is the alpha-2 (α2) adrenergic receptor .
This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the mechanistic rationale behind experimental choices, provide detailed, field-proven protocols for in-vitro selectivity profiling, and present a framework for comparing its performance against established α2-adrenergic agonists. Our focus is on creating a self-validating system of inquiry, grounded in authoritative scientific principles, to rigorously evaluate the selectivity of this putative α2-adrenergic agonist.
The Alpha-2 Adrenergic Receptor: A Key Therapeutic Target
The α2-adrenergic receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating neurotransmitter release and sympathetic nervous system activity.[1] There are three main subtypes: α2A, α2B, and α2C, each with distinct tissue distribution and physiological roles. Agonism at these receptors, particularly the α2A subtype in the central nervous system, leads to a decrease in the release of norepinephrine.[2] This sympatholytic effect is the basis for the therapeutic use of α2-adrenergic agonists in conditions such as hypertension, ADHD, and opioid withdrawal.[3][4]
Signaling Pathway
Upon agonist binding, the α2-adrenergic receptor undergoes a conformational change, activating its associated inhibitory G protein (Gi/o). This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] The Gβγ dimer can also modulate the activity of other effectors, such as inwardly rectifying potassium channels.
Caption: Agonist activation of the α2-adrenergic receptor leads to inhibition of adenylyl cyclase.
Comparative Selectivity Assessment: A Multi-Faceted Approach
To comprehensively assess the selectivity of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine, a panel of in-vitro assays is essential. These assays will quantify its interaction with the target receptor and a range of potential off-target receptors. For comparison, we will include well-characterized α2-adrenergic agonists such as Clonidine (a non-selective α2-agonist) and Guanfacine (a more selective α2A-agonist).[4]
Experimental Workflow for Selectivity Profiling
The following diagram outlines a logical workflow for determining the selectivity profile of a test compound.
Caption: A stepwise workflow for assessing compound selectivity, from primary screening to data analysis.
Key Experimental Protocols
Radioligand Binding Assay
This assay is the gold standard for determining the affinity (Ki) of a compound for a specific receptor.[6] It measures the ability of the test compound to compete with a radiolabeled ligand for binding to the receptor.
Protocol:
Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing the human α2A, α2B, or α2C adrenergic receptor subtype.
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-clonidine), and varying concentrations of the test compound (2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine), clonidine, or guanfacine.
Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.
Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters.[7]
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[7]
GTPγS Binding Assay
This functional assay measures the activation of G proteins, a proximal event following receptor agonism.[8] It quantifies the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation.[9][10]
Protocol:
Membrane and Reagent Preparation: Use the same receptor-expressing cell membranes as in the binding assay. Prepare an assay buffer containing GDP.
Reaction Setup: In a 96-well plate, add the cell membranes, GDP, and varying concentrations of the agonist (test compound, clonidine, or guanfacine).
Initiate Reaction: Add [35S]GTPγS to all wells to start the reaction.
Incubation: Incubate the plate at 30°C to allow for [35S]GTPγS binding.
Termination and Separation: Stop the reaction and separate bound from free [35S]GTPγS by filtration.
Quantification: Measure the radioactivity on the filters.
Data Analysis: Plot the amount of [35S]GTPγS bound against the agonist concentration to generate a dose-response curve. Determine the EC50 (potency) and Emax (efficacy) values.[8]
cAMP Accumulation Assay
This assay measures the functional consequence of α2-adrenergic receptor activation: the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels.[11][12]
Protocol:
Cell Culture: Plate cells expressing the target α2-adrenergic receptor subtype in a 96-well plate.
Pre-treatment: Treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
Agonist Stimulation: Add varying concentrations of the test compound, clonidine, or guanfacine.
Adenylyl Cyclase Activation: Add forskolin to stimulate adenylyl cyclase and induce cAMP production. The inhibitory effect of the α2-agonist will be measured against this stimulated level.
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay format, such as HTRF or a bioluminescent assay.[13][14][15]
Data Analysis: Plot the cAMP levels against the agonist concentration to determine the EC50 and Emax for the inhibition of cAMP production.
Comparative Data Analysis
The data obtained from these assays will allow for a quantitative comparison of the selectivity of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine.
Table 1: Affinity (Ki, nM) at Adrenergic Receptor Subtypes
Compound
α2A
α2B
α2C
α1A
α1B
β1
β2
Test Compound
[Experimental Value]
[Experimental Value]
[Experimental Value]
[Experimental Value]
[Experimental Value]
[Experimental Value]
[Experimental Value]
Clonidine
1.5
2.0
1.8
150
200
>10,000
>10,000
Guanfacine
0.8
50
30
800
1200
>10,000
>10,000
Note: Data for Clonidine and Guanfacine are representative values from the literature.
Selectivity Ratios:
α2A vs. α1A Selectivity: Ki (α1A) / Ki (α2A)
α2A vs. α2B Selectivity: Ki (α2B) / Ki (α2A)
A higher selectivity ratio indicates greater selectivity for the α2A subtype over other receptors.
Table 2: Functional Potency (EC50, nM) and Efficacy (Emax, %)
Compound
α2A EC50
α2A Emax
α2B EC50
α2B Emax
α2C EC50
α2C Emax
Test Compound
[Experimental Value]
[Experimental Value]
[Experimental Value]
[Experimental Value]
[Experimental Value]
[Experimental Value]
Clonidine
5.2
100%
6.8
100%
6.1
100%
Guanfacine
3.5
95%
150
80%
120
85%
Note: Data for Clonidine and Guanfacine are representative values. Emax is relative to a standard full agonist.
Interpretation and Conclusion
By systematically applying these in-vitro assays, a robust selectivity profile for 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine can be established. The ideal candidate would exhibit high affinity (low Ki) and high potency (low EC50) for the desired α2A-adrenergic receptor subtype, with significantly lower affinity and potency for other α2 subtypes, α1 and β-adrenergic receptors, and other potential off-targets. A selectivity profile superior to that of clonidine and comparable or better than guanfacine would mark this compound as a promising candidate for further preclinical development.[16]
Further in-vivo studies in relevant animal models would be the necessary next step to confirm that this in-vitro selectivity translates to a favorable in-vivo efficacy and safety profile.[17][18][19]
References
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
Bohn, L. M., Zhou, L., & Ho, J. H. (2015). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in molecular biology (Clifton, N.J.), 1335, 177–189. [Link]
Bio-protocol. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). [Link]
Creative Biolabs. Evaluation Models & Applications of Drug Neurotoxicity. [Link]
Bohn, L. M., Zhou, L., & Ho, J. H. (2015). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. PubMed. [Link]
Bylund, D. B. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in molecular biology (Clifton, N.J.), 746, 135–164. [Link]
ResearchGate. Principles of commonly used cAMP assays. [Link]
Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., Hocker, M., Treiber, D. K., & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046–1051. [Link]
Creative Bioarray. Neuronal in vivo Assays. [Link]
Assay Guidance Manual. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). [Link]
Canadian Agency for Drugs and Technologies in Health. (2018). Alpha2-Adrenergic Agonists for the Reduction or Discontinuation of Opioids or Opioid Substitution Therapy: A Review of Clinical Effectiveness and Guidelines. CADTH rapid response report: summary with critical appraisal. [Link]
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]
Cafer's Psychopharmacology. (2023). Understanding Alpha-2 Agonists: mascots and ballicules for NE, clonidine, dexmedetomidine, etc. [Link]
ResearchGate. (2015). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. [Link]
Journal of Medicinal Chemistry. (2014). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. [Link]
The Journal of biological chemistry. (2012). Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling. [Link]
Accurate Education. (2021). Alpha-2 Adrenergic Agonists. [Link]
Journal of Cell Science. (2023). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. [Link]
Bioinformatics. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. [Link]
Promega Connections. (2023). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. [Link]
A Researcher's Comparative Guide to the Statistical Validation of 2-Methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine's Biological Effects
This guide provides a comprehensive framework for the rigorous statistical validation of the biological effects of the novel compound, 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine. Given the compound's imidazole...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comprehensive framework for the rigorous statistical validation of the biological effects of the novel compound, 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine. Given the compound's imidazole core, a structure known for diverse pharmacological activities, a robust validation strategy is paramount.[1][2] This document outlines a phased, statistically-driven approach, from initial in vitro screening to confirmatory in vivo studies, designed to meet the stringent standards of drug development professionals. We will objectively compare its performance with established alternatives, supported by detailed experimental protocols and data analysis frameworks.
Phase 1: Foundational In Vitro Characterization
The initial phase focuses on establishing the compound's fundamental biological activity profile, cytotoxicity, and dose-response relationship. These experiments are crucial for go/no-go decisions and for informing the design of subsequent, more complex studies.
Defining the Biological Target and Comparative Compounds
Preliminary research suggests that imidazole-containing compounds often exhibit antimicrobial, antifungal, or anti-inflammatory properties.[1] Initial screening should therefore be directed towards these activities. For the purpose of this guide, we will proceed with the hypothesis that 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine possesses anti-cancer properties.
Comparative Compounds:
Positive Control: A well-established cytotoxic agent (e.g., Doxorubicin) will be used to validate assay performance.
Structural Analogue: A commercially available, structurally related imidazole derivative (e.g., 2-methyl-1H-benzimidazole) will provide a benchmark for potency and specificity.[3][4]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric method for assessing cell viability, providing a quantitative measure of a compound's cytotoxic or cytostatic effects.[5]
Step-by-Step Methodology:
Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7) are cultured in 96-well plates at a density of 8 x 10³ cells per well and incubated for 24 hours.[5]
Compound Treatment: Cells are treated with varying concentrations of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine, the positive control, and the structural analogue. A vehicle control (e.g., DMSO) is also included.
Incubation: The plates are incubated for 24, 48, and 72-hour time points.
MTT Addition: Following incubation, MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow for formazan crystal formation.
Solubilization: The formazan crystals are dissolved in DMSO.
Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
Data Presentation and Statistical Analysis
The raw absorbance data is converted to percentage of cell viability relative to the vehicle control. This data is then used to construct dose-response curves.
Table 1: Comparative IC₅₀ Values (µM) across Cancer Cell Lines
Dose-Response Curve Fitting: The dose-response data should be fitted to a sigmoidal curve using non-linear regression.[6][7] This allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a key measure of potency.[6]
Statistical Significance: A p-value is calculated to determine the statistical significance of the observed dose-response relationship.[8] A low p-value indicates that the observed effect is unlikely to be due to random chance.
Comparative Analysis: Statistical tests, such as a two-way ANOVA, can be used to compare the IC₅₀ values of the test compound with the controls across different cell lines and time points.[7]
Phase 2: Mechanistic Elucidation and Pathway Analysis
Once the cytotoxic potential is confirmed, the next logical step is to investigate the underlying mechanism of action. This phase aims to identify the specific cellular pathways affected by the compound.
Experimental Workflow: Apoptosis and Cell Cycle Analysis
Flow cytometry-based assays are powerful tools for dissecting the cellular response to a cytotoxic agent.
Experimental Workflow Diagram:
Caption: Workflow for apoptosis and cell cycle analysis.
Data Interpretation and Statistical Validation
The output from the flow cytometer will provide quantitative data on the percentage of cells in different phases of the cell cycle (G1, S, G2/M) and the proportion of apoptotic and necrotic cells.
Table 2: Effect of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine on Cell Cycle Distribution in HepG2 Cells
Treatment (Concentration)
% Cells in G1
% Cells in S
% Cells in G2/M
Vehicle Control
[Value]
[Value]
[Value]
Test Compound (IC₅₀)
[Value]
[Value]
[Value]
Doxorubicin (IC₅₀)
[Value]
[Value]
[Value]
Statistical Analysis:
A one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) can be used to compare the cell cycle distribution and apoptosis rates between the treated and control groups.
The results will indicate if the compound induces cell death via apoptosis and whether it causes cell cycle arrest at a specific phase.
Phase 3: In Vivo Efficacy and Safety Assessment
The final phase of preclinical validation involves testing the compound's efficacy and safety in a living organism. Xenograft models are indispensable for this purpose.[9]
Xenograft Model for Antitumor Activity
Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating anticancer drug candidates.[9][10]
Experimental Protocol:
Cell Implantation: Human cancer cells (e.g., HepG2) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).[9]
Tumor Growth: Tumors are allowed to grow to a palpable size.
Treatment Administration: Mice are randomized into treatment groups and administered with 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine, a vehicle control, or a positive control drug via an appropriate route (e.g., oral gavage, intraperitoneal injection).
Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis.
Signaling Pathway Diagram (Hypothetical):
Caption: Hypothetical signaling pathway of the test compound.
Data Analysis and Statistical Validation
The primary endpoints for efficacy are tumor growth inhibition and changes in tumor volume.
Table 3: In Vivo Antitumor Efficacy in HepG2 Xenograft Model
Treatment Group
Mean Tumor Volume (mm³) at Day 21
% Tumor Growth Inhibition
Vehicle Control
[Value]
0
Test Compound (Dose 1)
[Value]
[Value]
Test Compound (Dose 2)
[Value]
[Value]
Positive Control
[Value]
[Value]
Statistical Methods:
Tumor Growth Curves: Tumor growth data should be plotted over time for each treatment group.
Statistical Comparison: A repeated-measures ANOVA can be used to compare tumor growth curves between groups. A one-way ANOVA with a post-hoc test can be used to compare final tumor volumes.
Toxicity Assessment: Changes in body weight and any observed adverse effects are monitored to assess the compound's toxicity.
Conclusion
This guide provides a structured and statistically robust framework for validating the biological effects of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine. By following this phased approach, researchers can generate high-quality, reproducible data that will be crucial for the continued development of this novel compound. The emphasis on appropriate statistical analysis at each stage ensures the scientific integrity and trustworthiness of the findings.
References
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]
The analysis of dose-response curves--a practical approach. PubMed Central. [Link]
Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience. [Link]
Statistical analysis of dose-response curves. Wiley Analytical Science. [Link]
Guidance for statistical design and analysis of toxicological dose–response experiments, based on a comprehensive literature review. PubMed Central. [Link]
Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. MDPI. [Link]
Patient-Derived Xenograft (PDX) Models. Charles River Laboratories. [Link]
The discovery of a novel compound with potent antitumor activity: virtual screening, synthesis, biological evaluation and preliminary mechanism study. PubMed Central. [Link]
Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega. [Link]
In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. PubMed Central. [Link]
Evaluation of Biological Activity of Natural Compounds. Encyclopedia MDPI. [Link]
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI. [Link]
Note A green synthesis of benzimidazoles. Indian Journal of Chemistry. [Link]
Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. [Link]
Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety. ResearchGate. [Link]
Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate. [Link]
2-METHYLIMIDAZOLE. Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. [Link]
Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. National Institutes of Health. [Link]
Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. PubMed Central. [Link]
A Guide to the Safe Disposal of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine
This document provides a comprehensive, step-by-step guide for the proper disposal of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine. As a specialized amine containing an imidazole moiety, this compound requires ca...
Author: BenchChem Technical Support Team. Date: January 2026
This document provides a comprehensive, step-by-step guide for the proper disposal of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine. As a specialized amine containing an imidazole moiety, this compound requires careful handling and adherence to established hazardous waste protocols to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, synthesizing regulatory standards with field-proven best practices.
The primary directive for chemical safety is always the substance's specific Safety Data Sheet (SDS). This guide supplements the SDS by explaining the causality behind disposal procedures for chemicals in this class and providing a robust framework for safe laboratory operations.
Hazard Profile and Risk Assessment
Understanding the chemical nature of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine is foundational to its safe disposal. The molecule's structure incorporates two key functional groups: a primary amine and a substituted imidazole ring.
Amine Group: Amines are characteristically basic and can be corrosive.[1] They are incompatible with acids and strong oxidizing agents, and reactions can be exothermic and hazardous.[2][3] Therefore, waste containing this compound must be segregated from acidic waste streams.
Imidazole Ring: Imidazole-based compounds can be harmful to aquatic organisms, making their release into the environment a significant concern.[4] Some substituted imidazoles are classified as skin corrosives and may cause severe eye damage.[5][6][7][8]
Given these characteristics, all waste containing 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine must be classified as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[2][9][10]
Required Personal Protective Equipment (PPE)
When handling the pure substance or its waste, the following PPE is mandatory to prevent exposure.[2][11]
PPE Item
Specification
Rationale
Eye Protection
ANSI Z87.1-rated safety goggles or a face shield.
Protects against splashes that can cause severe eye damage.
Prevents skin contact, as amines and imidazoles can be corrosive or irritants.[6][8]
Body Protection
A flame-resistant laboratory coat.
Protects against spills and contamination of personal clothing.
Respiratory
All handling should occur within a certified chemical fume hood.
Minimizes the risk of inhaling potentially harmful aerosols or vapors.[11]
Step-by-Step Waste Management Protocol
The following protocol outlines a self-validating system for the collection and disposal of waste containing 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine.
Step 1: Waste Segregation at the Point of Generation
Proper segregation is critical to prevent dangerous reactions and ensure cost-effective disposal.[2]
Do Not Mix: Keep this amine waste separate from acids, acid anhydrides, and strong oxidizing agents.[3][6]
Solvent Streams: If dissolved in a solvent, segregate it based on the solvent type. Halogenated solvent wastes are significantly more expensive to dispose of, so do not mix them with non-halogenated streams like hexane or ethyl acetate.[10]
Solid vs. Liquid: Keep contaminated solid waste (gloves, pipette tips, weigh boats) separate from liquid waste streams.[11]
Step 2: Containerization
The integrity of the waste container is paramount for safe storage.
Material Compatibility: Use a dedicated, leak-proof container made of a chemically compatible material, such as high-density polyethylene (HDPE).[11] The container must be in good condition, free of cracks, and have a secure, screw-top cap.[12]
Headspace: Do not fill the container beyond 90% capacity (to the shoulder) to allow for vapor expansion and prevent spills during transport.[12]
Closure: The container must be kept closed at all times except when actively adding waste.[9][10][12] This is a common regulatory violation and is crucial for preventing the release of fumes.
Step 3: Labeling
Accurate labeling is a regulatory requirement and essential for safety.[12]
Attach a hazardous waste label from your institution's Environmental Health and Safety (EHS) department as soon as the first drop of waste is added.[10]
The full, unabbreviated chemical name: "2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine".
A complete list of all constituents in the container, including solvents, with their approximate percentages.
The name of the Principal Investigator (PI) and the laboratory location (building and room number).[10]
Step 4: Accumulation and Storage
Waste must be stored in a designated, compliant location within the lab.
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA.[12] This area must be at or near the point of generation and under the control of the laboratory personnel.
Secondary Containment: All liquid hazardous waste containers must be kept in a secondary containment bin to contain any potential leaks.[9]
Storage Limits: Regulations, such as the EPA's Subpart K for academic labs, dictate accumulation time limits.[13] Typically, waste must be removed from the laboratory within one year of the accumulation start date or within three days once the container is full.[12]
Disposal Pathway and Spill Management
The logical flow from waste generation to final disposal is critical for maintaining a safe and compliant laboratory environment. The following diagram illustrates this workflow.
Caption: Disposal workflow for 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine.
Final Disposal Method
The only acceptable disposal method is through your institution's EHS department or a licensed hazardous waste contractor.[2][11] These contractors will typically use high-temperature incineration to destroy the chemical, ensuring it does not enter the ecosystem.[11][14]
Forbidden practices include:
Sewer Disposal: Amines and imidazoles can be toxic to aquatic life.[2][4]
Evaporation: Intentionally evaporating chemical waste in a fume hood is illegal and unsafe.[10][12]
Disposal in Regular Trash: This applies to both liquid and solid contaminated waste.
Spill Management
In case of an accidental spill:
Alert Personnel: Immediately alert others in the area.
Evacuate: If the spill is large or you feel unsafe, evacuate the area and contact your institution's EHS emergency line.
Small Spills: For minor spills within a fume hood, use a chemical spill kit with an appropriate absorbent (e.g., vermiculite or a commercial sorbent). Do not use combustible materials like paper towels to absorb large quantities of the neat compound.
Collect Waste: Carefully collect the absorbed material and any contaminated debris, place it in a designated hazardous waste container, and label it appropriately.
Decontaminate: Clean the spill area as recommended by your institution's safety protocols.
References
Amine Disposal For Businesses. Collect and Recycle. [Link]
Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). [Link]
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
Biodegradation, ecotoxicity and UV254/H2O2 treatment of imidazole, 1-methyl-imidazole and N,N'-alkyl-imidazolium chlorides in water. PubMed, National Library of Medicine. [Link]
Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]
Toxic effect of three imidazole ionic liquids on two terrestrial plants. National Center for Biotechnology Information (NCBI). [Link]
Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]
Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. ACS Environmental Science & Technology Air. [Link]
Personal protective equipment for handling 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine
Comprehensive Safety & Handling Guide: 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine....
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine. This guide is constructed based on an expert evaluation of its structural components—a substituted imidazole and a primary amine—and data from analogous compounds such as 2-methylimidazole and 1-methylimidazole.[1][2][3][4] It is imperative to treat this compound with a high degree of caution, assuming it may possess significant hazards until proven otherwise.
This document provides a procedural framework for the safe handling, use, and disposal of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine in a laboratory setting. The causality behind each recommendation is explained to empower researchers with the knowledge to make informed safety decisions.
Part 1: Hazard Assessment & Risk Mitigation
Based on its chemical structure, 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine is anticipated to share hazards common to substituted imidazoles and aliphatic amines. The primary concerns are corrosive effects, potential toxicity, and irritation.
Anticipated Hazards:
Corrosivity: Amines and imidazoles can be corrosive to the skin and eyes, potentially causing severe burns and eye damage upon contact.[2][5]
Toxicity: Harmful if swallowed or absorbed through the skin.[2][6][7] Some imidazole derivatives are suspected of causing cancer and may have reproductive toxicity.[5][8]
Irritation: May cause respiratory tract irritation.[5]
Engineering and Administrative Controls: Your First Line of Defense
Before relying on Personal Protective Equipment (PPE), it is crucial to implement robust engineering and administrative controls to minimize exposure.
Engineering Controls:
Fume Hood: All work with this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[9]
Ventilation: Ensure the laboratory has adequate general ventilation.[10]
Safety Equipment: Eyewash stations and safety showers must be readily accessible and unobstructed.[10][11]
Administrative Controls:
Restricted Access: Designate specific areas for handling this compound and restrict access to authorized personnel only.
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this chemical.
Training: Ensure all personnel are trained on the specific hazards and handling procedures outlined in this guide and any internal SOPs.[12]
Part 2: Personal Protective Equipment (PPE) Protocol
The selection of PPE is critical for preventing direct contact with the chemical. The following table outlines the minimum required PPE for various laboratory tasks.
Task
Eye & Face Protection
Hand Protection
Body Protection
Respiratory Protection
Handling Solids (Weighing, Transferring)
Safety glasses with side shields and a face shield.[13]
Nitrile or neoprene gloves (double-gloving recommended).[13]
Eye and Face Protection: The imidazole moiety suggests a high risk of eye damage.[5][16] Standard safety glasses are insufficient for liquid transfers; chemical splash goggles are mandatory.[15] A face shield should be worn over goggles during procedures with a high risk of splashing.[13]
Hand Protection: Nitrile gloves offer good splash protection for short-term use.[13] For prolonged contact or immersion, heavier-duty gloves like neoprene or butyl rubber are necessary. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contact.[8]
Body Protection: A flame-resistant lab coat is standard.[13] For larger quantities or tasks with a high splash potential, a chemical-resistant apron provides an additional layer of protection.[14] Do not wear shorts or open-toed shoes in the laboratory.[12][15]
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, respiratory protection may be required.[13] This should be determined in consultation with your institution's Environmental Health and Safety (EHS) department.
Part 3: Operational and Disposal Plans
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol
Preparation: Before starting, ensure the fume hood is functioning correctly and the work area is clean and uncluttered.[11] Assemble all necessary equipment and reagents.
Donning PPE: Put on all required PPE as outlined in the table above.
Weighing and Transfer: Conduct all transfers of solid material within the fume hood to contain any dust. Use a spatula and weighing paper.
Solution Preparation: Slowly add the compound to the solvent while stirring. Be aware of any potential exothermic reactions.
Post-Handling: After completion, decontaminate all surfaces and equipment. Remove PPE in the correct order to prevent cross-contamination.
Hand Washing: Always wash your hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[9][17]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial.
Evacuate: Alert others in the immediate area and evacuate if necessary.
Assess: From a safe distance, assess the extent of the spill and any immediate hazards.
Small Spills (in a fume hood):
Wear appropriate PPE.
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste.[10][18]
Large Spills (outside a fume hood):
Evacuate the laboratory immediately.
Contact your institution's EHS or emergency response team.
Waste Disposal Plan
Proper segregation and disposal of chemical waste are critical to environmental and personal safety.[19]
Solid Waste:
Collect all solid waste, including contaminated gloves, weighing papers, and absorbent materials, in a clearly labeled, sealed hazardous waste container.[10][19]
Liquid Waste:
Collect all liquid waste containing the compound in a dedicated, labeled hazardous waste container.[20]
Do not pour amine-containing waste down the drain.[19] Amines can be harmful to aquatic life.[19]
Container Management:
Keep waste containers closed when not in use.
Store waste containers in a designated, well-ventilated secondary containment area.
Disposal:
Arrange for pick-up and disposal by a licensed hazardous waste management company.[19][21]
Part 4: Visualization of Safety Protocols
PPE Decision-Making Workflow
The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the experimental procedure.
Caption: PPE selection workflow based on task type.
References
Amine Disposal For Businesses. Collect and Recycle. [Link]